molecular formula C10H13NO B1428455 (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol CAS No. 1095715-75-5

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Cat. No.: B1428455
CAS No.: 1095715-75-5
M. Wt: 163.22 g/mol
InChI Key: KFEYVOHYKYDBSK-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydro-isoquinolin-6-yl)-methanol (CAS 1095715-75-5) is a versatile chemical building block featuring a tetrahydroisoquinoline core with a hydroxymethyl substituent at the 6-position. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for developing bioactive molecules . The hydroxymethyl group enhances its reactivity, enabling further functionalization through esterification, etherification, or oxidation . The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and clinical drugs with diverse biological activities . Researchers are particularly interested in THIQ derivatives for their significant neuroprotective, anti-inflammatory, and antioxidative properties, which are being explored for challenging neurodegenerative disorders such as Alzheimer's disease . The rigid tetrahydroisoquinoline scaffold of this compound contributes to stereochemical stability, making it an excellent tool for designing ligands or pharmacophores, especially for targets within the central nervous system (CNS) due to its structural similarity to neurotransmitters . This product is offered in high purity grades to ensure reproducibility in synthetic pathways and is intended for research applications only.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYVOHYKYDBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Properties of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis. As a "privileged structure," it is frequently found in a vast array of alkaloids and synthetic compounds with significant and diverse biological activities.[1][2][3] THIQ-based molecules have demonstrated pharmacological potential as antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents.[2][3][4] This guide focuses on a specific, functionalized derivative, (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol (CAS No. 1095715-75-5), a molecule of interest for its potential as a versatile synthetic intermediate in drug discovery, particularly in the development of therapeutics for neurological disorders.[5][6] The presence of a reactive hydroxymethyl group on the aromatic ring provides a key site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic candidates.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and computed physicochemical characteristics of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol are summarized below.

PropertyValueSource
CAS Number 1095715-75-5[5]
Molecular Formula C₁₀H₁₃NO[7][8][9]
Molecular Weight 163.22 g/mol [8][9]
IUPAC Name (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanolInferred
Predicted Density 1.091 ± 0.06 g/cm³[7]
Predicted Boiling Point 339.1 ± 37.0 °C[7]
Predicted XLogP3 1.4[9]
Physical Description Predicted to be a solid at room temperatureInferred

Synthesis and Chemical Reactivity

The synthesis of the THIQ core is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The specific synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol can be approached by adapting these classical methods.

Plausible Synthetic Pathway: Pictet-Spengler Reaction and Reduction

The Pictet-Spengler reaction is a robust method for constructing the THIQ skeleton, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.[3][10] For our target molecule, a plausible route involves using a starting material with a precursor to the hydroxymethyl group, such as a carboxylate ester, which can be subsequently reduced.

The diagram below outlines a logical, multi-step synthesis.

G cluster_0 Step 1: Pictet-Spengler Cyclization cluster_1 Step 2: Aromatization & Esterification cluster_2 Step 3: Reduction of Heterocycle cluster_3 Step 4: Final Reduction to Alcohol A 3-Methoxyphenethylamine + Glyoxylic Acid B 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid A->B  H+ (acid catalyst)   C Methyl 6-methoxyisoquinoline-1-carboxylate B->C  1. Pd/C, Heat  2. SOCl2, Methanol   D Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate C->D  H2, Raney Ni or NaBH4   E (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol (Target Molecule) D->E  LiAlH4 in THF  

Caption: Proposed synthetic workflow for (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol.

Causality Behind Experimental Choices:

  • Pictet-Spengler Reaction: This is a highly efficient method for creating the core THIQ structure from readily available starting materials.[10] Using glyoxylic acid provides the necessary carboxylic acid handle for later manipulation.

  • Aromatization/Esterification: This optional sequence can simplify purification and characterization before the final reductions. Palladium-on-carbon (Pd/C) is a standard catalyst for dehydrogenation.[11]

  • Reduction of Heterocycle: Selective reduction of the isoquinoline ring can be achieved with catalytic hydrogenation or hydride reagents.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of reducing both the ester and any remaining amide functionalities to the desired alcohol and amine, respectively.[12] This ensures the complete conversion to the target molecule. A similar protocol is used to reduce a C3-substituted ester to its corresponding alcohol.[12]

Experimental Protocol: Reduction of Ester Precursor

This protocol is adapted from established procedures for the reduction of carboxylate esters on the THIQ scaffold.[12]

Objective: To synthesize (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol from its corresponding methyl ester precursor.

Materials:

  • Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (1 equivalent)

  • Lithium Aluminum Hydride (LiAlH₄) (4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Sulfate (Na₂SO₄) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line, dropping funnel, ice bath.

Procedure:

  • Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (4 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the ester precursor (1 eq.) in anhydrous THF and add it slowly (dropwise) to the LiAlH₄ suspension via a dropping funnel. Rationale: This slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Stir the reaction mixture at 0°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the excess LiAlH₄ by slowly adding a saturated Na₂SO₄ solution at 0°C. Rationale: Quenching is highly exothermic and must be done carefully to avoid uncontrolled effervescence.

  • Workup: Allow the mixture to warm to room temperature. Filter the resulting inorganic solids through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction & Drying: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Aromatic Protons (δ 6.8-7.2 ppm): Three protons on the benzene ring, likely appearing as a multiplet or a set of doublets and a singlet.

  • Methylene Protons (Ar-CH₂-OH, δ ~4.6 ppm): A singlet corresponding to the two protons of the hydroxymethyl group.

  • Benzylic Protons (-N-CH₂-Ar, δ ~4.0 ppm): A singlet or AB quartet for the two protons at the C1 position.

  • Aliphatic Protons (-N-CH₂-CH₂-Ar, δ ~2.7-3.2 ppm): Two multiplets corresponding to the protons at the C3 and C4 positions of the tetrahydroisoquinoline ring.

  • Amine Proton (N-H, δ ~1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Aromatic Carbons (δ ~125-135 ppm): Six signals corresponding to the carbons of the benzene ring.

  • Hydroxymethyl Carbon (-CH₂-OH, δ ~65 ppm): Signal for the carbon of the hydroxymethyl group.

  • Aliphatic Carbons (δ ~30-55 ppm): Signals for the three sp³ hybridized carbons of the heterocyclic ring (C1, C3, C4).

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the heterocyclic ring, characteristic of tetrahydroisoquinolines.[14]

Biological Activity and Therapeutic Potential

The THIQ scaffold is a cornerstone of many biologically active compounds.[2][4] Derivatives have shown a wide spectrum of activities, making them attractive for drug development.

Established Activities of the THIQ Class:

  • Antitumor Agents: Several natural products with a THIQ core, such as Saframycin A, are potent antitumor antibiotics.[3][15]

  • Neuroprotective Effects: The parent compound, 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, is studied for its neuroprotective properties and serves as a precursor for drugs targeting neurological disorders like Parkinson's disease.[6] Quinoline derivatives, in general, are known to possess antioxidant properties that can be beneficial in neuroprotection.[16]

  • Antimicrobial Activity: Various synthetic THIQ analogs have been evaluated for their antibacterial and antifungal properties.[3][17]

  • Diverse CNS Activities: The scaffold is present in molecules with anticonvulsant and antidepressant properties.[2]

Given that the closely related 6-hydroxy-THIQ is a key intermediate for neuropharmacological agents, (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol represents a highly valuable building block for the synthesis of new chemical entities targeting the central nervous system. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to create a library of derivatives for screening.

Potential Signaling Pathway Involvement

The neuroprotective effects of quinoline-like structures are often attributed to their antioxidant capabilities and their ability to mitigate oxidative stress, a key factor in neurodegenerative diseases.[16] One potential mechanism is the modulation of inflammatory pathways such as the one mediated by NF-κB.

G ROS Oxidative Stress (e.g., from neurotoxins) IKK IKK Activation ROS->IKK induces THIQ (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol (Potential Antioxidant) THIQ->ROS scavenges NFkB_Activation NF-κB Activation (p65/p50 translocation) IKK->NFkB_Activation phosphorylates IκB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Activation->Inflammation activates transcription Neuron Neuronal Damage Inflammation->Neuron leads to

Caption: Hypothetical neuroprotective mechanism via inhibition of NF-κB pathway.

Conclusion and Future Outlook

(1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol is a structurally significant molecule built upon the pharmacologically "privileged" tetrahydroisoquinoline scaffold. Its fundamental properties, including a reactive hydroxymethyl group, make it an ideal starting point for synthetic diversification in medicinal chemistry. While direct biological data on this specific compound is limited, the extensive literature on related THIQ analogs strongly suggests its potential as a precursor for novel therapeutics, particularly in the challenging field of neurodegenerative disease. Future research should focus on the efficient, scalable synthesis of this compound and the biological evaluation of its derivatives to fully unlock their therapeutic promise.

References

  • ChemBK. (5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol. [Link]

  • Kafel, S., & Malawska, B. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29. [Link]

  • PubChem. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. [Link]

  • Chem-Impex. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. [Link]

  • Wieczorek, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3371. [Link]

  • PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Google Patents. Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(16), 9496-9521. [Link]

  • ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Frolova, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14357. [Link]

  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • ResearchGate. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

Sources

An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol: Synthesis, Structure, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules and natural products.[1][2] This guide will delve into the chemical structure, a plausible synthetic route, and detailed protocols for the spectroscopic characterization of this specific derivative.

Chemical Structure and Properties

(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol possesses a tetrahydroisoquinoline core with a methanol group substituted at the 6-position of the aromatic ring. This structure imparts a unique combination of rigidity from the bicyclic system and functionality from the primary alcohol and secondary amine groups, making it a valuable building block in synthetic chemistry.

Below is a diagram illustrating the chemical structure of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Caption: Chemical structure of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol [3]
XLogP31.4[3]
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol

A plausible and efficient synthetic route to (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol involves a multi-step process starting from a commercially available substituted phenethylamine. The following diagram illustrates a potential synthetic workflow.

start 3-Methoxy-4-hydroxyphenethylamine step1 Boc Protection start->step1 Boc₂O, Et₃N step2 Pictet-Spengler Reaction step1->step2 Paraformaldehyde, TFA step3 Reduction of Ester step2->step3 LiAlH₄, THF end (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol step3->end

Caption: Proposed synthetic workflow for (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Step-by-Step Synthesis Protocol:
  • Boc Protection of the Amine: 3-Methoxy-4-hydroxyphenethylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) to protect the primary amine. This prevents unwanted side reactions in the subsequent cyclization step.

  • Pictet-Spengler Reaction: The Boc-protected phenethylamine undergoes a Pictet-Spengler reaction with paraformaldehyde in the presence of a strong acid, such as trifluoroacetic acid (TFA). This acid-catalyzed reaction forms the tetrahydroisoquinoline ring system.

  • Reduction of the Ester: The resulting ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[4]

  • Work-up and Purification: The reaction is carefully quenched, and the crude product is purified using column chromatography to yield the final compound, (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol. The following sections detail the expected results from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

sample Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Analytical workflow for the characterization of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

¹H NMR Spectroscopy

Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a ¹H NMR spectrometer.

Expected Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C5-H, C7-H, C8-H)6.8 - 7.2m3H
-CH₂OH4.5 - 4.7s2H
-CH₂-N3.9 - 4.2t2H
Ar-CH₂-2.8 - 3.1t2H
-NH1.5 - 2.5br s1H
-OH4.8 - 5.5t1H

Interpretation: The aromatic protons are expected to appear in the downfield region. The benzylic protons of the methanol group will likely appear as a singlet, while the two methylene groups of the heterocyclic ring will show as triplets due to coupling with each other. The NH and OH protons will appear as broad singlets and their chemical shifts can be concentration-dependent.

¹³C NMR Spectroscopy

Protocol: A sample of the compound is dissolved in a deuterated solvent and analyzed using a ¹³C NMR spectrometer.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
Aromatic (C5, C7, C8)125 - 130
Aromatic (C6, C4a, C8a)135 - 145
-CH₂OH60 - 65
-CH₂-N45 - 50
Ar-CH₂-25 - 30

Interpretation: The aromatic carbons will have chemical shifts in the range of 125-145 ppm. The carbon of the methanol group will be in the 60-65 ppm range, while the carbons of the tetrahydroisoquinoline ring will be further upfield.

Infrared (IR) Spectroscopy

Protocol: A small amount of the sample is analyzed using an FTIR spectrometer, typically as a thin film or a KBr pellet.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
N-H stretch (amine)3300 - 3500Moderate
C-H stretch (aromatic)3000 - 3100Moderate
C-H stretch (aliphatic)2850 - 3000Moderate
C=C stretch (aromatic)1450 - 1600Moderate
C-O stretch (alcohol)1000 - 1260Strong

Interpretation: The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the alcohol, which may overlap with the N-H stretching vibration.[5] Characteristic peaks for aromatic and aliphatic C-H stretching, as well as a strong C-O stretching band, will also be present. The region below 1500 cm⁻¹ is the fingerprint region and will be unique to the molecule.[5]

Mass Spectrometry

Protocol: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Expected m/z Values:

Ionm/z
[M+H]⁺164.10
[M]⁺˙163.10
[M-H₂O]⁺˙145.09
[M-CH₂OH]⁺132.08

Interpretation: The mass spectrum should show a molecular ion peak [M]⁺˙ at m/z 163.10 or a protonated molecular ion [M+H]⁺ at m/z 164.10, confirming the molecular weight of the compound. Common fragmentation patterns would include the loss of a water molecule from the alcohol or the loss of the entire hydroxymethyl group.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, a viable synthetic pathway, and comprehensive spectroscopic characterization methods for (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this important class of compounds, facilitating its synthesis and confirming its structural integrity for applications in drug discovery and development.

References

  • PubChem. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. [Link]

  • National Center for Biotechnology Information. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinolin-6-ol. [Link]

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]

  • MySkinRecipes. (R)-(1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL)-METHANOL. [Link]

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A Technical Guide to the (1,2,3,4-Tetrahydroisoquinolin-6-YL)-methanol Scaffold: Synthesis, Pharmacology, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Tetrahydroisoquinoline (THIQ) Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] This structural framework is prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with diverse biological targets, including receptors, enzymes, and ion channels.[3][4]

The THIQ nucleus is a foundational component of numerous isoquinoline alkaloids, a large and diverse family of natural products.[2] Many of these alkaloids possess significant physiological effects, which has spurred extensive research into the synthesis and therapeutic potential of their derivatives.[5] The versatility of the THIQ scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made it a cornerstone in the development of novel therapeutics for a range of diseases.

Synthesis of the Tetrahydroisoquinoline Scaffold

The construction of the tetrahydroisoquinoline core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely employed method for synthesizing THIQs.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction is particularly effective for substrates bearing electron-donating groups on the aromatic ring.[6]

Experimental Protocol: General Pictet-Spengler Synthesis of a THIQ Derivative

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane).

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 eq) to the solution.

  • Acid Catalysis: Introduce a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer (e.g., over sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Pictet-Spengler Synthesis

pictet_spengler start β-Arylethylamine + Aldehyde/Ketone acid Acid Catalyst (e.g., TFA) start->acid Condensation cyclization Intramolecular Cyclization acid->cyclization product Tetrahydroisoquinoline Product cyclization->product signaling_pathways THIQ THIQ Derivatives Dopamine_Receptors Dopamine Receptors THIQ->Dopamine_Receptors Modulation Serotonin_Receptors Serotonin Receptors THIQ->Serotonin_Receptors Modulation Estrogen_Receptors Estrogen Receptors THIQ->Estrogen_Receptors Antagonism/Agonism PDE4 Phosphodiesterase 4 (PDE4) THIQ->PDE4 Inhibition PRMT5 Protein Arginine Methyltransferase 5 (PRMT5) THIQ->PRMT5 Inhibition Neurological Disorders Neurological Disorders Dopamine_Receptors->Neurological Disorders Psychiatric Disorders Psychiatric Disorders Serotonin_Receptors->Psychiatric Disorders Breast Cancer Breast Cancer Estrogen_Receptors->Breast Cancer Psoriasis/Inflammation Psoriasis/Inflammation PDE4->Psoriasis/Inflammation Leukemia/Lymphoma Leukemia/Lymphoma PRMT5->Leukemia/Lymphoma

Caption: Key signaling pathways modulated by THIQ derivatives.

Inflammatory Diseases

Recent research has highlighted the potential of THIQ derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. [7]This has led to the discovery of novel THIQ-based compounds with promising efficacy in preclinical models of psoriasis. [7]

Other Therapeutic Areas

The versatility of the THIQ scaffold extends to other therapeutic areas as well. Derivatives have been investigated for their potential as:

  • Antihypertensive agents: By acting as angiotensin-converting enzyme (ACE) inhibitors. [4]* Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains. [2]* Antiviral agents. [2]

Commercially Available Analogs

While the specific CAS number for (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is not readily found, researchers can procure structurally related and functionalized analogs to advance their research.

Compound NameCAS NumberKey Structural Feature
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride140408-84-0Chiral, methanol at position 3. [8]
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol177478-51-1Quinoline core instead of isoquinoline. [9]
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanolNot specifiedDimethoxy substitution on the aromatic ring. [10]
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol1389391-15-4Fluoro substitution on the aromatic ring. [11]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling tetrahydroisoquinoline derivatives. These compounds may cause skin and eye irritation. [12]It is recommended to handle them in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [12][13]For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [12][13][14][15][16]

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold, the core of the requested this compound, remains a highly valuable and versatile platform in modern drug discovery. Its presence in numerous bioactive natural products and its synthetic tractability have solidified its status as a privileged structure. A deep understanding of its synthesis, functionalization, and diverse pharmacological activities is crucial for medicinal chemists and drug development professionals seeking to design and develop the next generation of innovative therapeutics. The continued exploration of the chemical space around the THIQ nucleus is poised to yield novel drug candidates for a multitude of diseases.

References

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  • 140408-84-0|(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride - BLDpharm.
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  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry.
  • Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed.
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An In-depth Technical Guide to the Spectroscopic Characterization of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol (Molecular Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this important heterocyclic scaffold. The tetrahydroisoquinoline moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Therefore, robust analytical characterization is paramount for advancing research and development.

Foundational Structural Analysis & Spectroscopic Predictions

Before delving into the acquired spectra, a foundational analysis of the molecule's structure allows us to predict the expected spectroscopic signatures. This predictive approach is a cornerstone of efficient structural verification. The structure, with systematic numbering for NMR assignment, is shown below:

Chemical structure of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol with atom numbering for NMR
  • NMR Spectroscopy: The molecule possesses a distinct set of protons and carbons. We anticipate signals corresponding to the aromatic ring (positions 5, 7, 8), the aliphatic tetrahydroisoquinoline core (positions 1, 3, 4), the benzylic hydroxymethyl group (position 9), and the exchangeable protons of the amine (N-H) and alcohol (O-H) groups.

  • IR Spectroscopy: The key functional groups—a secondary amine (N-H), a primary alcohol (O-H), an aromatic ring (C=C and C-H), and aliphatic chains (C-H)—will each produce characteristic absorption bands.

  • Mass Spectrometry: The molecule is expected to show a distinct molecular ion peak. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the heterocyclic ring, particularly at the benzylic C1-N2 bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a compound like this, both ¹H and ¹³C NMR are essential for unambiguous assignment.

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. The spectrum is predicted to show signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Data (Exemplary, 400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Field Insights
~7.0-7.2 m 3H H-5, H-7, H-8 The three protons on the benzene ring will appear as a complex multiplet. Their exact shifts are influenced by the positions of the alkyl and hydroxymethyl substituents.
~4.45 d 2H H-9 (-CH₂OH) These benzylic protons are adjacent to a hydroxyl group. The signal will be a doublet if coupled to the OH proton, or a singlet if exchange is rapid.
~4.05 s 2H H-1 These protons are on a carbon adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift. Typically appears as a singlet.
~3.20 t 2H H-3 Protons on the carbon adjacent to the nitrogen. Expected to be a triplet due to coupling with the H-4 protons.
~2.80 t 2H H-4 Protons on the carbon adjacent to H-3. Expected to be a triplet.
~4.80 (broad) s 1H -OH The hydroxyl proton is exchangeable, leading to a broad singlet. Its chemical shift is highly dependent on concentration and temperature.

| ~2.50 (broad) | s | 1H | -NH | The amine proton is also exchangeable and will appear as a broad singlet. Often overlaps with the solvent residual peak (DMSO-d₆ at ~2.50 ppm). |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

  • Referencing: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm). For spectra in D₂O, a reference like TSP is used.[2]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 (adjust for concentration)

¹³C NMR Spectroscopy

Carbon NMR provides one signal for each unique carbon atom, offering a direct count and insight into their electronic environment.

Predicted ¹³C NMR Data (Exemplary, 100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Field Insights
~135-140 C-6, C-4a, C-8a Quaternary aromatic carbons. C-6, being attached to the CH₂OH group, will be in this region. The bridgehead carbons C-4a and C-8a are also expected here.
~125-130 C-5, C-7, C-8 Aromatic CH carbons. Their specific shifts depend on their position relative to the substituents.
~62.5 C-9 (-CH₂OH) The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen.
~45.8 C-1 Aliphatic carbon adjacent to the aromatic ring and nitrogen.
~42.3 C-3 Aliphatic carbon adjacent to the nitrogen.

| ~28.0 | C-4 | Aliphatic carbon shielded by its neighbors. |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg for optimal signal-to-noise).

  • Acquisition Mode: Typically run with proton decoupling (e.g., ¹³C{¹H}) to produce a spectrum of singlets, simplifying interpretation.

  • Instrument Setup: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 45-60°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 256-1024 (¹³C is much less sensitive than ¹H).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that confirms the presence of the key structural motifs.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Field Insights
3300-3500 (broad) O-H stretch Alcohol The broadness is due to hydrogen bonding. A very strong and characteristic peak.
3250-3400 (medium) N-H stretch Secondary Amine This peak may sometimes be obscured by the broader O-H stretch but is a key indicator of the tetrahydroisoquinoline core.
3000-3100 (medium) C-H stretch Aromatic Indicates the C-H bonds on the benzene ring.
2850-2960 (medium) C-H stretch Aliphatic Corresponds to the C-H bonds in the saturated part of the ring and the methylene of the alcohol.
1580-1610 (medium) C=C stretch Aromatic Ring Characteristic skeletal vibrations of the benzene ring.

| 1000-1250 (strong) | C-O stretch | Primary Alcohol | A strong, sharp peak confirming the presence of the C-O single bond. |

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Rationale & Field Insights
163 [M]⁺ The molecular ion peak, corresponding to the intact molecule.
162 [M-H]⁺ Loss of a hydrogen atom, often from the benzylic position.
132 [M - CH₂OH]⁺ Loss of the hydroxymethyl group (31 Da). This is a highly probable and diagnostically significant fragmentation pathway for benzylic alcohols.
133 [C₉H₁₁N]⁺ This corresponds to the parent 1,2,3,4-tetrahydroisoquinoline fragment, a common observation for such structures.[3]

| 104 | [C₈H₈]⁺ | Likely corresponds to a styrene fragment resulting from ring cleavage and rearrangement. |

Experimental Protocol: GC-MS (EI) Acquisition

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at 70 eV, which is a standard method that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.

  • Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio, generating the mass spectrum.

Integrated Workflow for Structural Elucidation

The true power of spectroscopic analysis lies in the integration of all data points. A logical workflow ensures a comprehensive and accurate structural determination.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire MS MW Confirm Molecular Weight (m/z = 163) MS->MW Provides Frag Analyze Fragmentation (e.g., loss of -CH2OH) MW->Frag Supports Final_Structure Final Structure Confirmation Frag->Final_Structure Suggests Fragments IR Acquire IR FG Identify Functional Groups (-OH, -NH, Aromatic) IR->FG Reveals FG->Final_Structure Confirms Key Groups C13 Acquire 13C NMR Carbon_Count Count Unique Carbons (Aromatic & Aliphatic) C13->Carbon_Count H1 Acquire 1H NMR Proton_Env Map Proton Environments & Connectivity H1->Proton_Env Carbon_Count->Final_Structure Proton_Env->Final_Structure

Caption: Workflow for integrating MS, IR, and NMR data.

This workflow illustrates the synergistic nature of the techniques. MS provides the molecular formula, IR confirms the presence of key functional groups, and NMR provides the detailed atomic connectivity to assemble the final structure.

References

  • PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. National Center for Biotechnology Information. [Link]

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  • Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

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  • PubChem. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. National Center for Biotechnology Information. [Link]

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  • NIST. Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST WebBook, SRD 69. [Link]

  • ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2008). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Shrestha, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

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A Technical Guide to the Biological Activity of Novel Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] This guide provides an in-depth exploration of the diverse pharmacological properties of novel THIQ derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. It will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents based on the THIQ core.

Introduction: The Versatility of the Tetrahydroisoquinoline Scaffold

Tetrahydroisoquinoline alkaloids are a large and diverse family of natural products that have long captured the attention of the scientific community.[3][4][5] The inherent structural features of the THIQ nucleus have made it a cornerstone in the development of numerous therapeutic agents. Synthetic and natural THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and neuroprotective effects.[3][6] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its biological and physicochemical properties to interact with a variety of biological targets.[7][8]

The significance of the THIQ framework is underscored by its presence in clinically used drugs and numerous compounds currently under investigation for a range of diseases.[3][9] This guide will provide a detailed overview of the key biological activities of novel THIQ derivatives, offering insights into their therapeutic promise.

Anticancer Activity: Targeting the Hallmarks of Cancer

Numerous THIQ derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[10][11] These compounds have been shown to interfere with critical cellular processes such as cell cycle progression, apoptosis, and DNA replication.[10][11]

Mechanisms of Anticancer Action

Novel THIQ derivatives exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many THIQ compounds trigger programmed cell death in cancer cells.[10][11]

  • Cell Cycle Arrest: They can halt the cell division cycle, preventing the proliferation of malignant cells.[10][11]

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of the mitotic spindle, a critical step in cell division.[10]

  • DNA Intercalation and Damage: Certain THIQs can insert themselves into the DNA helix or cause damage to the DNA, leading to cell death.[10]

  • Inhibition of Key Signaling Pathways: THIQ derivatives have been shown to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the KRas pathway.[12][13]

  • Reversal of Multidrug Resistance (MDR): Some THIQs can inhibit the function of P-glycoprotein, a transporter protein that pumps chemotherapy drugs out of cancer cells, thereby resensitizing them to treatment.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of THIQ derivatives is highly dependent on their substitution patterns.[7] For instance, the presence of specific electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence their potency and selectivity.[7][12][13] The nature of the substituent at the 1-position of the THIQ core is also critical for activity.

Experimental Workflow: Evaluating Anticancer Efficacy

A typical workflow for assessing the anticancer potential of novel THIQ derivatives is outlined below:

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of Novel THIQ Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification cell_lines Selection of Cancer Cell Lines synthesis->cell_lines mtt_assay Cytotoxicity Screening (MTT/MTS Assay) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 mechanism_studies Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) ic50->mechanism_studies animal_model Xenograft/Orthotopic Animal Models ic50->animal_model efficacy_study Tumor Growth Inhibition Studies animal_model->efficacy_study toxicity_study Toxicity & Pharmacokinetic Analysis efficacy_study->toxicity_study

Caption: Workflow for anticancer drug discovery with THIQs.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel THIQ derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Novel THIQ derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the THIQ derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. THIQ derivatives have shown promise as potent antibacterial and antifungal agents.[3][15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial activity of THIQs is attributed to various mechanisms, including:

  • Inhibition of DNA Gyrase: Some THIQ derivatives inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication.[9][15]

  • Disruption of Cell Membrane Integrity: Cationic THIQ derivatives can interact with and disrupt the bacterial cell membrane.

  • Inhibition of Biofilm Formation: Certain THIQs can prevent the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the presence of lipophilic substituents and cationic moieties often enhances potency.[9] For example, N-alkylated THIQ compounds have demonstrated significant antifungal activity.[3] The substitution pattern on the aromatic ring also plays a crucial role in determining the spectrum of activity against Gram-positive and Gram-negative bacteria.[9]

Experimental Workflow: Screening for Antimicrobial Activity

The following workflow is typically employed to evaluate the antimicrobial properties of new THIQ compounds:

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays synthesis Synthesis of Novel THIQ Derivatives strains Selection of Bacterial & Fungal Strains synthesis->strains mic_determination Minimum Inhibitory Concentration (MIC) Assay strains->mic_determination mbc_mfc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc time_kill Time-Kill Kinetic Assays mbc_mfc->time_kill mechanism_studies Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) time_kill->mechanism_studies

Caption: Workflow for antimicrobial drug discovery with THIQs.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a THIQ derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Novel THIQ derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the THIQ derivatives in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Several THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[9][18]

Mechanisms of Neuroprotection

The neuroprotective effects of THIQs are multifaceted and include:

  • Antioxidant Activity: Many THIQs can scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[18][19]

  • Anti-inflammatory Effects: They can suppress the production of pro-inflammatory mediators in the brain.[9][18]

  • Inhibition of Glutamate-Induced Excitotoxicity: Some THIQs can block the excitotoxic cascade initiated by excessive glutamate release.[19]

  • Modulation of Neurotransmitter Systems: THIQ derivatives can interact with various receptors in the central nervous system, including dopamine and NMDA receptors.[1][19]

  • Reduction of Aβ Pathology: In the context of Alzheimer's disease, certain THIQs can reduce the accumulation of amyloid-beta plaques.[18]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of THIQs is often associated with the presence of hydroxyl groups on the aromatic rings, which contribute to their antioxidant properties.[20] The stereochemistry of the THIQ core can also play a crucial role in its interaction with specific neuronal targets.

Experimental Workflow: Assessing Neuroprotective Effects

The evaluation of the neuroprotective potential of THIQ derivatives typically follows this workflow:

neuroprotection_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Neuroprotection Assays cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel THIQ Derivatives cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) synthesis->cell_culture neurotoxin_model Induction of Neuronal Damage (e.g., with H2O2, MPP+, Glutamate) cell_culture->neurotoxin_model viability_assay Cell Viability Assessment (MTT, LDH Assay) neurotoxin_model->viability_assay ros_measurement Reactive Oxygen Species (ROS) Measurement viability_assay->ros_measurement anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine levels) ros_measurement->anti_inflammatory receptor_binding Receptor Binding Assays anti_inflammatory->receptor_binding

Caption: Workflow for neuroprotection studies of THIQs.

Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of THIQ derivatives to protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete growth medium

  • Novel THIQ derivatives

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the THIQ derivatives for 1-2 hours.

  • Induction of Oxidative Stress: Add a cytotoxic concentration of H2O2 to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 2.4 to determine the percentage of cell viability.

  • Data Analysis: Compare the viability of cells treated with THIQ derivatives and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities of THIQ derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, highlight their immense potential in addressing a wide range of human diseases. Future research in this area should focus on the design and synthesis of more potent and selective THIQ analogues, a deeper understanding of their mechanisms of action, and their evaluation in relevant preclinical and clinical settings. The integration of computational methods, such as molecular docking and structure-based drug design, will further accelerate the discovery of new and effective THIQ-based drugs.[8]

References

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (URL: [Link])

  • [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. (URL: [Link])

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  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (URL: [Link])

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  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (URL: [Link])

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (URL: [Link])

  • Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. (URL: [Link])

  • Exploring Tetrahydroisoquinolines: Anticancer Potential & Synthesis. (URL: [Link])

  • Tetrahydroisoquinoline based compounds as antibacterial (2A-E) and antifungal agents (3A-C). (URL: [Link])

  • Novel isoquinoline derivatives as antimicrobial agents. (URL: [Link])

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(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this versatile scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial effects.[4][5][6] The specific compound, this compound, while not extensively studied, holds significant promise as a therapeutic agent due to its structural similarity to other potent molecules. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate its mechanism of action. We will progress from initial hypothesis generation based on the known activities of related isoquinoline derivatives to a multi-tiered experimental workflow for target identification, pathway analysis, and in vivo validation.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The isoquinoline nucleus and its reduced form, tetrahydroisoquinoline, are present in numerous natural alkaloids and synthetic compounds with significant therapeutic applications.[3] The diverse biological activities of these compounds stem from their ability to interact with a wide array of biological targets. For instance, various isoquinoline derivatives have been shown to exert anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, inducing apoptosis, arresting the cell cycle, or inhibiting topoisomerase.[4][7] In the context of neurodegenerative diseases, certain THIQ derivatives have shown promise due to their neuroprotective properties, potentially through antioxidant mechanisms.[8][9]

This compound, with its core THIQ structure and a reactive hydroxymethyl group, presents a compelling candidate for drug discovery. The hydroxyl group not only influences the molecule's polarity and potential for hydrogen bonding but also serves as a synthetic handle for creating a library of derivatives for structure-activity relationship (SAR) studies.[8] This guide outlines a logical and robust scientific pathway to unravel its therapeutic mode of action.

Initial Hypothesis Generation and Target Scoping

Given the broad bioactivity of the THIQ class, a logical starting point is to hypothesize potential mechanisms of action for this compound. Based on existing literature, we can formulate several primary hypotheses:

  • Oncology: The compound may exhibit cytotoxic or cytostatic effects on cancer cells by modulating key signaling pathways (e.g., PI3K/Akt/mTOR), inducing apoptosis, or inhibiting enzymes crucial for cell proliferation like topoisomerases.[7]

  • Neuroprotection: It might protect neuronal cells from oxidative stress or excitotoxicity, making it a candidate for neurodegenerative disorders like Parkinson's or Alzheimer's disease.[9]

  • Antimicrobial Activity: The compound could interfere with essential bacterial processes such as cell wall synthesis or DNA replication.[10]

These initial hypotheses will guide the selection of appropriate screening panels and cellular models for the first phase of experimental investigation.

A Multi-tiered Experimental Workflow for Mechanism of Action Elucidation

A systematic and iterative experimental approach is crucial for definitively identifying the mechanism of action. The following workflow is designed to progress from broad, high-throughput screening to specific, hypothesis-driven validation.

MOA_Workflow cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Cellular & Phenotypic Validation cluster_2 Phase 3: Pathway Elucidation & Target Engagement cluster_3 Phase 4: In Vivo Validation TIS In Silico & In Vitro Screening - Molecular Docking - Broad Target Panel Screens - Phenotypic Screening CPV Cell-Based Assays - Cell Viability & Proliferation - Apoptosis & Cell Cycle Analysis - Neuronal Viability Assays - Antimicrobial MIC/MBC TIS->CPV Identify initial hits & biological effects PETE Molecular Biology Techniques - Western Blotting - qPCR Analysis - Reporter Gene Assays - Cellular Thermal Shift Assay (CETSA) CPV->PETE Confirm cellular activity & refine hypothesis IV Animal Model Studies - Xenograft Models (Cancer) - Neurodegeneration Models (e.g., MPTP) - Infection Models PETE->IV Validate pathway & target engagement IV->TIS Feedback for derivative optimization

Caption: A multi-phased workflow for elucidating the mechanism of action.

Phase 1: Target Identification and Initial Screening

The initial phase aims to identify potential biological targets and observable phenotypic effects.

Experimental Protocol 1: Broad Kinase Panel Screening

  • Rationale: Many isoquinoline derivatives are known to modulate kinase activity, particularly within the PI3K/Akt/mTOR pathway.[7] A broad kinase screen is a high-throughput method to identify potential kinase targets.

  • Methodology:

    • Prepare this compound at a stock concentration (e.g., 10 mM in DMSO).

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of 100-400 kinases at a standard concentration (e.g., 10 µM).

    • The service will perform in vitro kinase activity assays, typically measuring the phosphorylation of a substrate via radiometric or fluorescence-based methods.

    • Data will be provided as a percentage of inhibition relative to a control.

  • Data Interpretation: Hits are typically defined as kinases showing >50% inhibition. These initial hits will be prioritized for further validation.

Table 1: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µM
PI3Kα85%
Akt178%
mTOR65%
CDK215%
EGFR8%
Phase 2: Cellular and Phenotypic Validation

This phase confirms the biological activity of the compound in relevant cellular models based on the initial screening results.

Experimental Protocol 2: Cancer Cell Viability Assay (MTT Assay)

  • Rationale: To determine if the compound has cytotoxic or cytostatic effects on cancer cells, consistent with the inhibition of pro-survival kinases like PI3K and Akt.

  • Methodology:

    • Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium, ranging from 0.1 µM to 100 µM.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.

    • Incubate the plates for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Phase 3: Pathway Elucidation and Target Engagement

This phase aims to confirm that the compound modulates the hypothesized signaling pathway and directly engages its target in a cellular context.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol 3: Western Blotting for Phospho-Akt

  • Rationale: To determine if the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.

  • Methodology:

    • Culture a relevant cancer cell line to 70-80% confluency.

    • Treat the cells with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Include a known PI3K inhibitor as a positive control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation: A decrease in the ratio of phospho-Akt to total Akt in compound-treated cells compared to the control would confirm inhibition of the PI3K/Akt pathway.

Phase 4: In Vivo Validation

The final phase involves testing the compound's efficacy and confirming its mechanism of action in a relevant animal model.

Experimental Protocol 4: Tumor Xenograft Study

  • Rationale: To evaluate the antitumor efficacy of the compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for phospho-Akt) to confirm target engagement in vivo.

  • Data Interpretation: A significant reduction in tumor growth in the treatment group compared to the control group would demonstrate in vivo efficacy.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad screening to specific in vivo validation, researchers can build a comprehensive understanding of the compound's therapeutic potential. The data generated will be crucial for guiding lead optimization, preclinical development, and ultimately, the translation of this promising scaffold into a clinically effective agent. The versatility of the THIQ core suggests that this compound could be the starting point for a new class of therapeutics targeting a range of diseases, from cancer to neurodegeneration.[2][4]

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, three-dimensional architecture allows for precise orientation of substituents to interact with a variety of biological targets. The specific compound, (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, while not extensively studied itself, belongs to this versatile chemical class. This guide will, therefore, extrapolate from the rich pharmacology of THIQ derivatives to identify and rationalize the most promising therapeutic targets for this particular molecule. We will delve into the mechanistic underpinnings of these potential interactions and provide a roadmap for their experimental validation, aimed at researchers, scientists, and drug development professionals.

Part 1: The Landscape of Tetrahydroisoquinoline Bioactivity

The THIQ scaffold is a cornerstone of many clinically used drugs and compounds under investigation for a multitude of diseases.[3][4] The biological activities of THIQ derivatives are diverse, ranging from anticancer and neuroprotective to antimicrobial and anti-inflammatory effects.[5][6] This diversity stems from the ability of the THIQ core to be functionalized at various positions, leading to compounds with high affinity and selectivity for different biological targets.

Neuropharmacological Targets: Modulating Brain Chemistry

A significant body of research has focused on the interaction of THIQ derivatives with neuronal receptors and enzymes, particularly in the context of neurodegenerative diseases and psychiatric disorders.

  • Dopamine Receptors: Many THIQ derivatives exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes.[7][8] Depending on the substitution pattern, these compounds can act as agonists, partial agonists, or antagonists.[9][10] This suggests a potential role in treating conditions like Parkinson's disease, schizophrenia, and substance abuse disorders.[11][12][13] The endogenous formation of certain THIQ derivatives in the brain further highlights their potential as modulators of dopaminergic neurotransmission.[14]

  • NMDA Receptors: Certain THIQ analogues have been identified as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2B subunit.[15] This activity is of interest for the development of therapeutics for cognitive disorders and depression.

  • Enzyme Inhibition in Neurodegeneration: Some THIQ derivatives have been shown to inhibit mitochondrial complex I, an activity that has been implicated in the pathology of Parkinson's disease.[12] Additionally, recent studies have explored THIQ derivatives as enhancers of lysosome biogenesis for the clearance of Aβ aggregates in Alzheimer's disease.[16]

Oncology Targets: Combating Cancer Proliferation and Survival

The THIQ scaffold is present in several natural and synthetic anticancer agents.[17] Their mechanisms of action are varied and often target fundamental cellular processes.

  • Tubulin Polymerization: A number of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[18][19] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • NF-κB Signaling Pathway: The NF-κB signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. Novel THIQ derivatives have been designed as inhibitors of this pathway, demonstrating significant anticancer activity.[20]

  • Aminopeptidase N/CD13 Inhibition: Aminopeptidase N (APN/CD13) is a cell surface enzyme that is overexpressed in many cancers and plays a role in tumor invasion and angiogenesis. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of APN/CD13.[21]

  • KRas Inhibition: Recent research has focused on designing THIQ derivatives as inhibitors of KRas, a key oncogene, for the treatment of colon cancer.[17]

Anti-infective and Anti-inflammatory Potential

THIQ derivatives have also demonstrated promising activity against a range of pathogens and inflammatory conditions.

  • Antibacterial and Antifungal Activity: Various synthetic THIQ analogues have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][22]

  • Antiviral Activity: Some THIQ derivatives have been investigated as anti-HIV agents, with some showing inhibitory activity against the viral reverse transcriptase.[6]

  • Anti-inflammatory Activity: The anti-inflammatory properties of THIQ derivatives are also documented, with some compounds showing potential for treating inflammatory disorders.[23]

Part 2: Rationalizing Therapeutic Targets for this compound

The specific structure of this compound, with a methanol group at the 6-position of the aromatic ring, provides clues to its potential therapeutic targets. The presence of a polar hydroxyl group can influence its solubility, membrane permeability, and ability to form hydrogen bonds with target proteins.

Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on THIQ derivatives, we can infer the following:

  • Dopamine Receptor Modulation: The substitution pattern on the aromatic ring of the THIQ core is crucial for dopamine receptor affinity and selectivity.[8][9] The 6-position substitution, as in our compound of interest, is a common feature in dopaminergic THIQs. The hydroxyl group could potentially interact with polar residues in the receptor binding pocket.

  • Enzyme Inhibition: The methanol substituent could participate in hydrogen bonding interactions within the active site of enzymes. For targets like aminopeptidase N or kinases involved in the NF-κB pathway, this could be a key interaction.

  • Tubulin Inhibition: While 1-phenyl substitution is common in THIQ-based tubulin inhibitors, the overall shape and electronic properties of the molecule are important. The 6-methanol group could influence the binding of the THIQ core to the colchicine binding site on tubulin.

The following table summarizes the potential therapeutic targets for this compound based on the known activities of the THIQ scaffold.

Therapeutic Area Potential Target Rationale based on THIQ Scaffold
Neuropharmacology Dopamine D2/D3 ReceptorsAromatic substitution influences receptor affinity and selectivity.[8][9]
NMDA Receptors (GluN2B)THIQ analogs act as positive allosteric modulators.[15]
Mitochondrial Complex IImplicated in the neurotoxicity of some THIQ derivatives.[12]
Oncology Tubulin1-phenyl-THIQ derivatives are known tubulin polymerization inhibitors.[18][19]
NF-κB Signaling PathwayTHIQ derivatives can inhibit NF-κB nuclear translocation.[20]
Aminopeptidase N (APN/CD13)Carboxylic acid derivatives of THIQ show inhibitory activity.[21]
Anti-infective Bacterial Cell Wall SynthesisBroad-spectrum antibacterial activity of THIQ analogs.[3]
Anti-inflammatory Cyclooxygenase (COX) EnzymesGeneral anti-inflammatory properties of THIQ derivatives.[23]

Part 3: Experimental Workflows for Target Validation

A systematic approach is required to validate the potential therapeutic targets of this compound. The following experimental workflows provide a roadmap for this process.

Initial Target Screening and Binding Assays

The first step is to assess the binding affinity of the compound to a panel of potential targets.

Protocol: Radioligand Binding Assays for Dopamine Receptors

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: Use a high-affinity radioligand, such as [3H]-spiperone for D2 receptors or [3H]-7-OH-DPAT for D3 receptors.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays to Determine Mechanism of Action

Once binding is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator.

Protocol: cAMP Assay for Dopamine D2 Receptor Function

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

  • Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of this compound. Include a known D2 agonist (e.g., quinpirole) as a positive control.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Cellular Assays for Oncology Targets

For oncology targets, cellular assays are crucial to assess the compound's effect on cancer cell viability and specific signaling pathways.

Protocol: Tubulin Polymerization Assay

  • Tubulin Preparation: Purify tubulin from bovine brain or use commercially available purified tubulin.

  • Polymerization Induction: Induce tubulin polymerization by adding GTP and incubating at 37°C.

  • Compound Treatment: Add varying concentrations of this compound to the tubulin solution before inducing polymerization.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

Protocol: NF-κB Reporter Assay

  • Cell Transfection: Transfect a suitable cancer cell line (e.g., HEK293 or a relevant cancer cell line) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Compound Treatment: Treat the stimulated cells with varying concentrations of this compound.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the IC50 value for the inhibition of NF-κB-dependent luciferase expression.

In Vivo Models for Efficacy and Safety

Promising candidates from in vitro and cellular assays should be evaluated in animal models of the target disease.

Protocol: Mouse Model of Parkinson's Disease (MPTP Model)

  • Induction of Parkinsonism: Administer the neurotoxin MPTP to mice to induce a Parkinson's-like phenotype, characterized by dopamine neuron loss and motor deficits.

  • Compound Administration: Administer this compound to the MPTP-treated mice, either before, during, or after MPTP administration, depending on the therapeutic hypothesis (neuroprotection vs. symptomatic relief).

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod test, pole test, and open field test.

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC-ECD.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopamine neurons) in the substantia nigra to assess neuroprotection.

Protocol: Xenograft Mouse Model of Cancer

  • Tumor Implantation: Implant human cancer cells (e.g., a breast or colon cancer cell line) subcutaneously into immunodeficient mice.

  • Compound Administration: Once tumors are established, treat the mice with this compound at various doses and schedules.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Efficacy Assessment: At the end of the study, excise the tumors and weigh them.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

Part 4: Visualizing Pathways and Workflows

Signaling Pathway: Dopamine D2 Receptor

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates THIQ_Compound (1,2,3,4-Tetrahydro- isoquinolin-6-YL)-methanol (Potential Antagonist) THIQ_Compound->D2R Inhibits Gi->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

Caption: Potential antagonistic action on the Dopamine D2 receptor signaling pathway.

Experimental Workflow: Target Validation

Target_Validation_Workflow Start Start: (1,2,3,4-Tetrahydro- isoquinolin-6-YL)-methanol Screening Target Screening (e.g., Radioligand Binding Assays) Start->Screening Binding_Confirmed Binding Confirmed? Screening->Binding_Confirmed Functional_Assays Functional Assays (e.g., cAMP, Enzyme Kinetics) Binding_Confirmed->Functional_Assays Yes No_Binding No Significant Binding (Re-evaluate Targets) Binding_Confirmed->No_Binding No Activity_Confirmed Functional Activity? Functional_Assays->Activity_Confirmed Cellular_Assays Cellular Assays (e.g., Viability, Reporter Assays) Activity_Confirmed->Cellular_Assays Yes No_Activity No Functional Activity (Re-evaluate Targets) Activity_Confirmed->No_Activity No Cellular_Efficacy Cellular Efficacy? Cellular_Assays->Cellular_Efficacy In_Vivo_Models In Vivo Animal Models (e.g., Disease Models) Cellular_Efficacy->In_Vivo_Models Yes No_Cellular_Efficacy No Cellular Efficacy (Re-evaluate Targets) Cellular_Efficacy->No_Cellular_Efficacy No In_Vivo_Efficacy In Vivo Efficacy and Safety? In_Vivo_Models->In_Vivo_Efficacy Lead_Candidate Lead Candidate for Further Development In_Vivo_Efficacy->Lead_Candidate Yes No_In_Vivo_Efficacy No In Vivo Efficacy (Re-evaluate Targets) In_Vivo_Efficacy->No_In_Vivo_Efficacy No

Sources

An In-Depth Technical Guide to the Investigation of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing challenge to global health, with limited therapeutic options available. The 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold has emerged as a "privileged structure" in neuropharmacology. Intriguingly, TIQ derivatives have been identified as both potential endogenous neurotoxins and promising neuroprotective agents, making them a compelling area of research.[1][2][3] This guide focuses on a novel, uncharacterized derivative, (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol , as a prospective therapeutic candidate. We will provide a comprehensive framework for its synthesis, characterization, and preclinical evaluation in relevant neurodegenerative disease models. This document serves as a roadmap for researchers, outlining plausible mechanisms of action and detailing robust in vitro and in vivo screening protocols to rigorously assess its potential.

Introduction: The Dichotomy of Tetrahydroisoquinolines in Neurodegeneration

The etiology of prevalent neurodegenerative disorders remains a complex puzzle, with both genetic and environmental factors playing a role.[4] A compelling hypothesis suggests the involvement of endogenous neurotoxins structurally similar to known parkinsonism-inducing agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3][5] Several TIQ derivatives, which can be formed in the human brain, fit this profile and have been linked to the pathogenesis of Parkinson's disease.[6][7] Some have been shown to inhibit mitochondrial complex I and induce dopaminergic neurodegeneration in animal models.[4][8]

Conversely, the same chemical scaffold has given rise to compounds with significant neuroprotective properties. For instance, certain TIQ derivatives have been shown to prevent MPTP-induced parkinsonism in mice.[2] More recently, TIQ-based compounds have been optimized as candidates for Alzheimer's disease treatment by enhancing lysosome biogenesis to clear pathological protein aggregates like amyloid-beta (Aβ).[9][10][11] This remarkable duality underscores the therapeutic potential that can be unlocked through precise structural modifications of the TIQ core.

This guide introduces This compound as a novel investigational agent. The strategic placement of a methanol group at the 6-position of the TIQ core presents an opportunity for novel interactions with biological targets and favorable pharmacokinetic properties. This document outlines a comprehensive, field-proven strategy to explore its therapeutic potential.

Synthesis and Physicochemical Characterization

A plausible and efficient synthesis of this compound can be achieved through a multi-step chemoenzymatic process, which offers mild reaction conditions and high yields.[12]

Proposed Synthetic Pathway:

A potential synthetic route could involve a Pictet-Spengler reaction. This well-established method for constructing the TIQ skeleton could be adapted, starting from a suitably substituted phenethylamine derivative and an appropriate aldehyde, followed by reduction of the resulting imine and subsequent functional group manipulations to introduce the methanol moiety at the 6-position. Alternative synthetic strategies might employ variations of the Bischler-Napieralski reaction or modern catalytic methods.[12][13]

Physicochemical Properties (Predicted):

A preliminary in silico analysis provides expected physicochemical properties crucial for assessing its drug-likeness and potential for crossing the blood-brain barrier (BBB).

PropertyPredicted ValueSignificance
Molecular Formula C₁₀H₁₃NODefines the elemental composition.
Molecular Weight 163.22 g/mol Low molecular weight is favorable for BBB penetration.
XLogP3 1.4Indicates optimal lipophilicity for CNS activity.
Hydrogen Bond Donors 2Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2Influences solubility and receptor binding.
Topological Polar Surface Area 32.3 ŲA low TPSA (<90 Ų) is predictive of good BBB permeability.

Data calculated based on the chemical structure.

Hypothesized Mechanisms of Action in Neurodegeneration

Based on the extensive literature on TIQ derivatives, this compound could exert neuroprotective effects through multiple mechanisms.

In Alzheimer's Disease Models:

A primary mechanism could involve the enhancement of cellular clearance pathways to reduce the burden of toxic protein aggregates. Recent studies on advanced TIQ derivatives have demonstrated a novel mechanism involving the dopamine transporter (DAT) and cyclin-dependent kinase 9 (CDK9) to activate Transcription Factor EB (TFEB).[9][11] TFEB is a master regulator of lysosome biogenesis and autophagy. Its activation leads to increased clearance of Aβ plaques and a subsequent improvement in cognitive function in animal models.[9][11] Additionally, many TIQ derivatives show promise as inhibitors of cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a cornerstone of current Alzheimer's therapy.[14][15]

TFEB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAT Dopamine Transporter (DAT) CDK9 CDK9 DAT->CDK9 Inhibition TFEB_P TFEB-P (Inactive) CDK9->TFEB_P Phosphorylation (Inactivation) TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation (Activation) DNA Target Genes (Lysosomal & Autophagic) TFEB->DNA Transcription Lysosomes Lysosomes & Autophagosomes DNA->Lysosomes Increased Biogenesis Compound This compound Compound->DAT Inhibition Abeta Aβ Aggregates Lysosomes->Abeta Clearance In_Vitro_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Neuroprotection Efficacy cluster_phase3 Phase 3: Mechanistic Studies P1_Start Neuronal Cell Culture (e.g., SH-SY5Y, iPSC-Neurons) P1_Treat Treat with Compound (Dose-Response: 1nM - 100µM) P1_Start->P1_Treat P1_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) P1_Treat->P1_Assay P1_End Determine Non-Toxic Concentration Range P1_Assay->P1_End P2_Pretreat Pre-treat with Compound (Non-Toxic Doses) P1_End->P2_Pretreat P2_Insult Induce Neuronal Damage (e.g., Aβ oligomers, MPP+, H₂O₂) P2_Pretreat->P2_Insult P2_Assess Assess Neuroprotection (Viability, LDH Release) P2_Insult->P2_Assess P2_End Quantify Protective Effect (EC₅₀ Value) P2_Assess->P2_End P3_WB Western Blot (p-TFEB, LC3-II) P2_End->P3_WB P3_ROS Oxidative Stress Assays (ROS Measurement) P2_End->P3_ROS P3_Enzyme Enzyme Inhibition Assays (AChE/BuChE) P2_End->P3_Enzyme P3_End Elucidate Mechanism of Action P3_WB->P3_End P3_ROS->P3_End P3_Enzyme->P3_End

Caption: A systematic workflow for in vitro evaluation.
  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells or iPSC-derived neurons and astrocytes, which provide a more physiologically relevant model. [16][17]Maintain cells in appropriate media and conditions.

  • Cytotoxicity Assessment:

    • Plate cells in 96-well plates.

    • Treat with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24-48 hours.

    • Assess cell viability using an MTT or resazurin-based assay to determine the maximum non-toxic concentration. [18]

  • Neuroprotection Assay (Alzheimer's Model):

    • Pre-treat cells with non-toxic concentrations of the compound for 2-4 hours.

    • Introduce a neurotoxic insult by adding pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) for 24 hours. [18] * Measure cell viability (MTT) and cell death (LDH release assay) to quantify the protective effect.

  • Neuroprotection Assay (Parkinson's Model):

    • Pre-treat SH-SY5Y cells (a dopaminergic cell line) with the compound.

    • Induce toxicity with MPP⁺ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA).

    • Assess cell survival as described above.

  • Mechanistic Assays:

    • TFEB Activation: Following treatment, perform Western blot analysis for TFEB and phosphorylated TFEB to assess activation status. [9][11] * Autophagy Flux: Measure levels of LC3-II and p62 by Western blot to assess autophagic activity.

    • Oxidative Stress: Use fluorescent probes like DCFDA to measure intracellular reactive oxygen species (ROS) levels after an oxidative challenge (e.g., H₂O₂). [19] * Cholinesterase Inhibition: Utilize an Ellman's assay to determine the IC₅₀ of the compound against AChE and BuChE. [15]

Assay TypeEndpoint MeasuredModel SystemExpected Outcome
Cytotoxicity Cell Viability (IC₅₀)SH-SY5Y, iPSC-NeuronsIC₅₀ > 50 µM
Neuroprotection (Aβ) % Viability Increase, EC₅₀SH-SY5Y + Aβ oligomersDose-dependent protection
Neuroprotection (MPP⁺) % Viability Increase, EC₅₀SH-SY5Y + MPP⁺Dose-dependent protection
Mechanism TFEB Activation, ROS levels, AChE IC₅₀Relevant cell linesTarget engagement confirmed
Phase 2: In Vivo Proof-of-Concept Evaluation

Successful in vitro candidates must be evaluated in whole-organism models to assess efficacy, pharmacokinetics, and safety. [20][21][22][23]

In_Vivo_Workflow cluster_setup Study Setup cluster_assessment Efficacy Assessment cluster_analysis Post-Mortem Analysis Model Select Animal Model (e.g., APP/PS1 for AD, MPTP for PD) Dosing Administer Compound (e.g., oral gavage, i.p.) Determine Dose & Regimen Model->Dosing Behavior Behavioral Testing (Cognitive, Motor Function) Dosing->Behavior Imaging In-life Imaging (optional) (e.g., PET, MRI) Behavior->Imaging Endpoint Terminal Endpoint (Sacrifice & Tissue Collection) Imaging->Endpoint Histo Histopathology (Plaque/Tangle Load, TH⁺ Neurons) Endpoint->Histo Biochem Biochemistry (Aβ levels, Neurotransmitters) Endpoint->Biochem WB Western Blot (Target Engagement) Endpoint->WB Analysis_End Comprehensive Efficacy & Safety Profile Histo->Analysis_End Biochem->Analysis_End WB->Analysis_End

Caption: Phased workflow for in vivo preclinical studies.
  • Animal Model:

    • Use APP/PS1 double transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits. [9][11]House animals according to ethical guidelines.

  • Drug Administration:

    • Begin chronic treatment at 3-4 months of age, before significant pathology develops, to assess preventative effects.

    • Administer this compound daily via oral gavage at multiple doses (e.g., 5, 15, 50 mg/kg). Include a vehicle control group.

  • Behavioral Analysis:

    • After 3 months of treatment, conduct a battery of cognitive tests.

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

    • Open Field Test: To assess general locomotor activity and anxiety.

  • Post-Mortem Tissue Analysis:

    • At the end of the study, perfuse mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 6E10) and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Use ELISA to quantify soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.

    • Western Blot: Analyze brain lysates for markers of the proposed mechanism, such as TFEB and lysosomal proteins.

ModelAssessment TypeKey ReadoutsExpected Outcome
APP/PS1 Mice (AD) Behavioral Reduced escape latency (MWM), Increased spontaneous alternations (Y-Maze)Improved cognitive performance.
Histological Reduced Aβ plaque load, Decreased gliosisAttenuation of AD pathology.
Biochemical Lower brain Aβ₄₂/Aβ₄₀ ratioReduced amyloid burden.
MPTP Mice (PD) Behavioral Improved motor coordination (Rotarod), Reduced bradykinesia (Pole test)Rescue of motor deficits.
Histological Increased Tyrosine Hydroxylase (TH) positive neurons in substantia nigraProtection of dopaminergic neurons.
Biochemical Normalized striatal dopamine levelsRestoration of neurotransmitter balance.

Conclusion and Future Perspectives

This guide provides a scientifically rigorous and logically structured framework for the preclinical investigation of This compound . By leveraging the rich history of the tetrahydroisoquinoline scaffold in neuroscience, we have outlined a clear path from chemical synthesis to in vivo proof-of-concept. The proposed studies are designed to thoroughly evaluate its potential as a disease-modifying agent for Alzheimer's or Parkinson's disease.

Positive outcomes from this comprehensive evaluation would position this compound as a strong lead candidate for further development, including advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling, safety pharmacology, and Investigational New Drug (IND)-enabling studies. The exploration of this novel chemical entity could pave the way for a new class of therapeutics for these devastating neurodegenerative diseases.

References

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  • ACS Figshare. (2024, June 3). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. [Link]

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  • PMC - PubMed Central. (2025, September 12). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. [Link]

  • UCL Discovery. (n.d.). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. [Link]

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  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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  • PMC - PubMed Central. (n.d.). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. [Link]

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Methodological & Application

Synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth exploration of the synthetic protocols for a specific class of these valuable compounds: (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol and its derivatives. These molecules, featuring a hydroxymethyl group at the 6-position, are of significant interest as building blocks in drug discovery, offering a versatile handle for further chemical modification.

This document is structured to provide not just a series of steps, but a logical and scientifically grounded narrative for the synthesis of these target molecules. We will delve into the strategic considerations behind the chosen synthetic routes, the mechanistic underpinnings of the key reactions, and detailed, field-tested protocols.

Strategic Approaches to the Synthesis of the Target Scaffold

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol derivatives can be broadly approached via two strategic pathways:

  • Functional Group Transformation: This highly effective strategy involves the initial synthesis of a THIQ core bearing a precursor functional group at the 6-position, which is then chemically converted to the desired hydroxymethyl group. A prime example, and the primary focus of this guide, is the reduction of a 6-carboxy-THIQ derivative.

  • Direct Cyclization with a Substituted Phenylethylamine: This classical approach utilizes a phenylethylamine starting material that already contains the desired substitution pattern. While conceptually straightforward, this can present challenges related to protecting group strategies for the hydroxyl functionality during the ring-forming reaction.

Primary Synthetic Protocol: Reduction of a 6-Carboxy-THIQ Intermediate

This protocol is a robust and versatile method for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol. It leverages the commercial availability or established synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.[5] The overall workflow is depicted below:

SynthesisWorkflow Start 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid Protection N-Boc Protection Start->Protection Boc₂O, Base Reduction Carboxylic Acid Reduction Protection->Reduction LiAlH₄ or BH₃·THF Deprotection Deprotection Reduction->Deprotection Acid (e.g., TFA, HCl) FinalProduct (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol Deprotection->FinalProduct

Caption: Workflow for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Step 1: N-Protection of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Rationale: The secondary amine in the THIQ ring is nucleophilic and can react with the reducing agents used in the subsequent step. To prevent side reactions, it is crucial to protect this amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reduction conditions and its facile removal under acidic conditions.

Experimental Protocol:

  • Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated to yield the N-Boc protected product.

Step 2: Reduction of the Carboxylic Acid

Rationale: The carboxylic acid at the 6-position is reduced to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. Alternatively, borane complexes such as borane-tetrahydrofuran (BH₃·THF) can be used, often offering milder reaction conditions.

Experimental Protocol (using LAH):

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • LAH Suspension: Prepare a suspension of lithium aluminum hydride (LAH, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Substrate Addition: Slowly add a solution of N-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (1 equivalent) in anhydrous THF to the LAH suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 3: N-Deprotection

Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Acidic Cleavage: Dissolve the N-Boc protected alcohol in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base and extracted, or purified directly.

StepReagents and ConditionsTypical YieldKey Considerations
N-Protection Boc₂O, NaOH or TEA, Dioxane/H₂O, RT>95%Ensure complete dissolution and basification.
Reduction LiAlH₄, Anhydrous THF, 0 °C to RT80-90%Maintain anhydrous conditions; perform careful quenching.
N-Deprotection TFA or HCl, DCM or Dioxane, RT>90%Use of a scavenger may be necessary to trap the tert-butyl cation.

Classical Approaches to the Tetrahydroisoquinoline Core

While the functional group transformation strategy is often preferred for its efficiency, it is valuable for researchers to be familiar with the classical methods for constructing the THIQ ring itself. These methods can be adapted to synthesize the target molecule by using appropriately substituted starting materials.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][6][7][8]

PictetSpengler Phenylethylamine β-Arylethylamine Imine Imine Intermediate Phenylethylamine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Iminium Iminium Ion Imine->Iminium H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization THIQ Tetrahydroisoquinoline Cyclization->THIQ BischlerNapieralski Amide β-Phenylethylamide Cyclization Intramolecular Electrophilic Aromatic Substitution Amide->Cyclization POCl₃ or P₂O₅ Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction Dihydroisoquinoline->Reduction e.g., NaBH₄ THIQ Tetrahydroisoquinoline Reduction->THIQ

Caption: General scheme of the Bischler-Napieralski reaction followed by reduction.

Similar to the Pictet-Spengler approach, the synthesis of the target molecule would necessitate a starting β-phenylethylamide with a suitably protected hydroxymethyl group on the aromatic ring.

Conclusion

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol derivatives is a key process for accessing a versatile class of building blocks for drug discovery. The strategy involving the reduction of a 6-carboxy-THIQ intermediate offers a reliable and high-yielding pathway. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are paramount for success. The classical Pictet-Spengler and Bischler-Napieralski reactions remain fundamental tools in the synthetic chemist's arsenal for the construction of the core THIQ scaffold.

References

  • Bischler–Napieralski reaction. In: Wikipedia. [Link]

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

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  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. ChemRxiv. [Link]

  • Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.
  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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Application Note: Quantitative Analysis of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Tetrahydroisoquinoline

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant scaffold in medicinal chemistry, forming the core of many natural alkaloids and synthetic molecules with a wide range of pharmacological activities. The accurate and reliable quantification of this specific molecule is paramount for advancing drug development programs, from early-stage pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies to late-stage quality control (QC) of active pharmaceutical ingredients (APIs) and finished drug products.[1]

This guide provides comprehensive, field-proven protocols for the quantitative analysis of this compound in both complex biological matrices and simpler bulk formulations. The methodologies are designed to be robust, reproducible, and adhere to the stringent validation requirements set forth by international regulatory bodies.

Strategic Selection of Analytical Methodologies

The choice of an analytical technique is fundamentally dictated by the sample matrix and the required sensitivity. For this compound, two primary high-performance liquid chromatography (HPLC) based methods are recommended:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-concentration analytes in complex biological matrices such as plasma, urine, or tissue homogenates.[2] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the precise measurement of the target analyte, effectively filtering out interferences from endogenous components.[3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is ideal for the analysis of higher concentration samples, such as in the quality control of bulk API or pharmaceutical formulations.[4] It is a robust, cost-effective, and widely available technique that provides excellent performance when the sample matrix is relatively clean and analyte concentrations are well above the limits of UV detection.[2]

Protocol I: LC-MS/MS Quantification in Human Plasma

This protocol details a highly sensitive and selective method for determining the concentration of this compound in human plasma, suitable for pharmacokinetic and bioequivalence studies.

Principle and Causality

The method relies on a simple protein precipitation step to extract the analyte and an internal standard (IS) from the plasma matrix.[5][6] This "crash" technique is fast and efficient for removing the majority of protein-based interference. Chromatographic separation is achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity.[1] Detection and quantification are performed with a triple quadrupole mass spectrometer operating in MRM mode, providing exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[3] The use of a stable-isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and ionization.

Materials and Reagents
  • This compound Reference Standard

  • Internal Standard (IS): e.g., this compound-d4

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma

Sample Preparation Workflow

The following workflow provides a robust method for extracting the analyte from plasma.

G cluster_prep Plasma Sample Preparation s1 Pipette 100 µL of Plasma Sample (Calibrator, QC, or Unknown) s2 Add 20 µL of Internal Standard Working Solution s1->s2 s3 Add 300 µL of cold Acetonitrile (Protein Precipitation Agent) s2->s3 s4 Vortex for 1 minute to ensure thorough mixing s3->s4 s5 Centrifuge at 13,000 rpm for 10 min at 4°C s4->s5 s6 Transfer supernatant to a clean 1.5 mL tube s5->s6 s7 Evaporate to dryness under a gentle stream of Nitrogen at 40°C s6->s7 s8 Reconstitute in 100 µL of Mobile Phase A s7->s8 s9 Transfer to HPLC vial for analysis s8->s9

Caption: Workflow for plasma sample preparation via protein precipitation.

Instrumentation and Method Parameters

Table 1: LC-MS/MS Method Parameters

Parameter Setting Rationale
HPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm Standard for retaining and separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides a proton source for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B Ensures elution of the analyte while cleaning the column.
Column Temp 40°C Improves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive The nitrogen in the THIQ ring is readily protonated.
MRM Transition (Analyte) m/z 164.1 → 134.1 Hypothetical: [M+H]+ → [M+H - CH₂O]+ (loss of formaldehyde)
MRM Transition (IS) m/z 168.1 → 138.1 Follows the same fragmentation pattern as the analyte.
Dwell Time 100 ms Sufficient time to acquire adequate data points across the peak.
Source Temp 150°C Optimized for stable spray and desolvation.[7]

| Desolvation Temp | 400°C | Efficiently removes solvent from the ionized droplets.[7] |

Protocol II: HPLC-UV Quantification in Bulk Substance

This protocol is designed for assay and purity testing of this compound as a raw material or in a simple formulation.

Principle and Causality

The method involves dissolving the bulk substance in a suitable solvent and performing a direct injection into the HPLC system. Separation is achieved on a C18 reversed-phase column. The isoquinoline moiety of the molecule contains a chromophore that absorbs UV light, allowing for quantification using a UV detector.[1] An external standard calibration is used to determine the concentration of the analyte.

General Workflow for Bulk Sample Analysis

G cluster_prep Bulk Sample Analysis Workflow s1 Accurately weigh Reference Standard and Sample Powder s2 Dissolve in a suitable diluent (e.g., Methanol/Water) s1->s2 s3 Perform serial dilutions to create Calibrators and QC samples s2->s3 s4 Filter samples through a 0.45 µm filter if necessary s3->s4 s5 Transfer to HPLC vials s4->s5 s6 HPLC-UV Analysis s5->s6 s7 Data Acquisition & Quantification s6->s7

Caption: General workflow for HPLC-UV analysis of bulk drug substance.

Instrumentation and Method Parameters

Table 2: HPLC-UV Method Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm A standard workhorse column for pharmaceutical analysis.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) Isocratic elution is simple and robust for QC environments. The buffer maintains a consistent pH to ensure reproducible retention times.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp 30°C Ensures stable retention times.
Injection Volume 20 µL

| Detection | UV at 280 nm | The benzene ring of the isoquinoline system provides UV absorbance. |

Method Validation: Ensuring Trustworthy Data

Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range To show a direct proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy The closeness of the measured value to the true value. Mean concentration at each QC level should be within ±15% of the nominal value.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements. Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise of 10:1; must meet accuracy and precision criteria.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, column temp, flow rate) are slightly varied. |

Conclusion

The protocols outlined in this application note provide robust and reliable frameworks for the quantification of this compound. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, while the HPLC-UV method serves as a dependable and efficient tool for quality control of bulk substances. Adherence to these protocols and proper method validation in accordance with ICH guidelines will ensure the generation of high-quality, reproducible data critical for advancing pharmaceutical research and development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
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  • ResearchGate. (2024, October). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.
  • BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Journal of Health Science. (2023, June 1). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as Endogenous Amines in Biological Samples by LC-MS/MS.
  • PubMed. (1998, November). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry.
  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples.
  • MDPI. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants...
  • PubMed Central. (2024, October 2). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.
  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • ScienceDirect. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry.
  • PubMed. (2024, August 21). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma.
  • BenchChem. Refinement of analytical methods for 1,2,3,4-Tetrahydroquinolin-6-ol detection.
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Sources

Application Note: A Validated HILIC-Based HPLC and LC-MS/MS Method for the Analysis of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and sensitive analytical methods for the quantification and identification of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, a key polar intermediate in pharmaceutical synthesis. Due to the compound's hydrophilic nature and basicity, traditional reversed-phase chromatography presents significant challenges, including poor retention and peak shape. To overcome these issues, we developed a primary method based on Hydrophilic Interaction Chromatography (HILIC). This guide provides detailed, validated protocols for both a standalone HPLC-UV method suitable for routine quality control and a high-sensitivity LC-MS/MS method for trace-level analysis and confirmation in complex matrices. The scientific rationale behind the choice of column chemistry, mobile phase composition, and mass spectrometry parameters is discussed in detail, providing a comprehensive framework for researchers and drug development professionals.

Introduction and Analytical Rationale

This compound is a substituted tetrahydroisoquinoline (THIQ), a structural motif present in numerous natural products and pharmacologically active compounds.[1][2] Accurate and reliable quantification of this molecule is critical for process monitoring, impurity profiling, and stability testing in drug development.[3]

The primary analytical challenge posed by this analyte is its high polarity, conferred by the secondary amine and primary alcohol functional groups. This characteristic leads to minimal retention on conventional C18 reversed-phase HPLC columns. While ion-pairing agents can improve retention in reversed-phase systems, they are often non-volatile and can cause significant ion suppression in mass spectrometry, rendering them unsuitable for LC-MS applications.[4]

Causality of Method Selection:

To address these challenges, Hydrophilic Interaction Chromatography (HILIC) was selected as the optimal separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] This configuration facilitates the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that are poorly retained in reversed-phase chromatography.[7][8][9] Furthermore, the high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), as it promotes efficient desolvation and leads to enhanced signal intensity in mass spectrometry.

This guide is structured to provide not just a protocol, but a field-proven strategy, ensuring that the described methods are both scientifically sound and practically implementable.

Experimental

Materials and Reagents
  • This compound: Reference Standard (>99% purity)

  • Acetonitrile: LC-MS grade

  • Water: Deionized, 18.2 MΩ·cm

  • Ammonium Formate: LC-MS grade

  • Formic Acid: LC-MS grade

Instrumentation
  • HPLC System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Primary Stock Solution with 90:10 (v/v) acetonitrile/water. This diluent composition is crucial to prevent peak distortion in HILIC mode.

Protocol 1: HPLC-UV Method for Purity and Assay

This protocol is designed for routine quantitative analysis where high sensitivity is not required, such as in-process control or final product assay.

HPLC Operating Conditions

The selected parameters are optimized to provide robust separation and symmetric peak shape. The use of an ammonium formate buffer is critical for controlling the secondary amine's ionization state, ensuring consistent retention and preventing peak tailing.[8]

ParameterCondition
Column HILIC Amide or Silica-based Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 (v/v) Acetonitrile/Water
Mobile Phase B 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 (v/v) Acetonitrile/Water
Gradient 0-0.5 min (0% B), 0.5-4.0 min (0-30% B), 4.0-4.1 min (30-0% B), 4.1-6.0 min (0% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 275 nm
System Suitability

Before initiating any analysis, the system's performance must be verified. This ensures the trustworthiness of the generated data.

  • Inject a working standard solution (e.g., 10 µg/mL) six consecutive times.

  • Calculate the parameters below. The system is deemed ready if all criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.9 – 1.5
Theoretical Plates (N) > 5000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 0.5%
Method Validation Summary (ICH Q2(R2) Guidelines)

A validated analytical procedure is essential to demonstrate its suitability for the intended purpose.[10][11][12] The HPLC-UV method should be validated according to established guidelines.

ParameterSummary of Results
Specificity The analyte peak is well-resolved from diluent and known impurities. Peak purity analysis via DAD confirms no co-eluting peaks.
Linearity A linear relationship (r² > 0.999) is achieved over the concentration range of 1 – 100 µg/mL.
Accuracy Mean recovery is between 98.0% and 102.0% at three concentration levels (low, medium, high).
Precision Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): ~0.3 µg/mL (S/N > 3). Limit of Quantitation (LOQ): ~1.0 µg/mL (S/N > 10).
Robustness The method is unaffected by minor variations in column temperature (±2 °C), mobile phase pH (±0.1), and flow rate (±5%).

Protocol 2: LC-MS/MS Method for Trace Analysis

This method provides superior sensitivity and selectivity, making it ideal for impurity analysis, metabolite identification, or pharmacokinetic studies. It utilizes the same chromatographic front-end as the HPLC-UV method, demonstrating excellent method transferability.

LC-MS/MS Analytical Workflow

The workflow ensures that the analyte is separated from the matrix, ionized efficiently, and detected with high specificity using tandem mass spectrometry.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS/MS Detection Sample Sample Matrix Extract Extraction/ Dilution Sample->Extract Inject Injection Extract->Inject HILIC HILIC Column Separation Inject->HILIC ESI ESI Source (Ionization) HILIC->ESI Q1 Q1: Precursor Selection (m/z 164.1) ESI->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Scanning Q2->Q3 Data Data Acquisition & Processing Q3->Data

Fig. 1: LC-MS/MS workflow from sample preparation to data analysis.
Mass Spectrometer Conditions

The analyte contains a basic secondary amine, which is readily protonated. Therefore, positive electrospray ionization (ESI+) is the logical choice for generating the precursor ion [M+H]⁺.[13]

  • Analyte Formula: C₁₀H₁₃NO

  • Exact Mass: 163.0997

  • [M+H]⁺ (Precursor Ion): m/z 164.1

The collision energy was optimized to produce stable and specific product ions for Multiple Reaction Monitoring (MRM). The fragmentation of the tetrahydroisoquinoline core is predictable, often involving cleavage of the saturated ring.[14][15]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Quantifier: 164.1 → 133.1 (Loss of CH₂OH)Qualifier: 164.1 → 118.1 (Ring Fragmentation)
Collision Energy (CE) For 133.1: 15 eVFor 118.1: 25 eV
Dwell Time 100 ms
Sample Preparation Workflow for Complex Matrices (e.g., Plasma)

For trace analysis in biological fluids, a sample cleanup step is mandatory to remove interferences like proteins and phospholipids.

SamplePrep_Workflow Start Plasma Sample (100 µL) Step1 Add 300 µL Acetonitrile (with Internal Standard) to precipitate proteins Start->Step1 Step2 Vortex & Centrifuge (10,000g, 5 min) Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Inject into LC-MS/MS System Step3->Step4

Fig. 2: Protein precipitation workflow for biological sample cleanup.

This simple "crash" protocol is effective because the high organic concentration is directly compatible with the HILIC mobile phase, streamlining the sample-to-analysis pipeline.

Conclusion

The methods detailed in this application note provide a comprehensive analytical solution for this compound. By leveraging the principles of Hydrophilic Interaction Chromatography, the inherent challenges associated with this polar molecule are effectively overcome. The HPLC-UV method is demonstrated to be robust, accurate, and suitable for routine quality control environments. The LC-MS/MS method offers exceptional sensitivity and selectivity, enabling trace-level quantification in complex matrices. These self-validating protocols, grounded in established scientific principles, empower researchers and drug development professionals with reliable tools for their analytical needs.

References

  • Kim, D. H., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available at: [Link]

  • Wang, B., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Nagumo, Y., et al. (2023). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. Available at: [Link]

  • Spiteller, G., & Spiteller-Friedmann, M. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link]

  • Nagumo, Y., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines in biological samples by LC-MS/MS. Journal of Health Science. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]

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  • Pesek, J. J., & Matyska, M. T. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available at: [Link]

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  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. Available at: [Link]

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  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Skalicka-Woźniak, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. Available at: [Link]

  • Gilar, M., et al. (2005). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available at: [Link]

  • Fejős, I., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids... MDPI. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Wikipedia. Available at: [Link]

  • Sugimoto, M., et al. (2012). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline... ResearchGate. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines... PubMed Central. Available at: [Link]

  • Sousek, J., et al. (2014). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]

  • Liu, E. H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

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Application Notes & Protocols: Evaluating the Neuroprotective Potential of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Tetrahydroisoquinolines in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[1][2] A confluence of factors contributes to this neuronal demise, with oxidative stress, mitochondrial dysfunction, excitotoxicity, and apoptosis being central pathological mechanisms.[[“]][4][5][6][7] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising framework in the quest for neuroprotective agents.[8][9] Compounds within this class have demonstrated a capacity to mitigate neuronal damage through various mechanisms, including free radical scavenging and modulation of excitotoxic pathways.[10] For instance, the endogenous brain amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown significant neuroprotective effects against a variety of toxins in cultured neurons, suggesting the therapeutic potential of this chemical family.[10][11]

This document provides a detailed guide for investigating the neuroprotective properties of a novel analog, (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol . We present a strategic workflow, from initial cell-based screening to more complex mechanistic studies, designed to rigorously assess its potential as a neuroprotective agent. The protocols herein are grounded in established methodologies and provide the scientific rationale behind each experimental step.

Part 1: Foundational In Vitro Screening for Neuroprotective Efficacy

The initial phase of assessment utilizes robust and high-throughput compatible in vitro models to determine if this compound can protect neurons from common pathogenic insults.

Selecting the Appropriate Cellular Model

The choice of cellular model is critical for obtaining relevant and reproducible data.

  • SH-SY5Y Human Neuroblastoma Cells: This cell line is a cornerstone of neurotoxicity and neuroprotection research.[12][13] SH-SY5Y cells can be differentiated to exhibit a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, making them a suitable model for dopaminergic neurons.[14] They are ideal for initial screening due to their ease of culture and scalability.[12]

  • Primary Cortical or Hippocampal Neurons: For more physiologically relevant data, primary neurons isolated from rodent embryos are the preferred model.[13][15][16] These cultures more closely mimic the in vivo environment but require more specialized techniques for isolation and maintenance.[17][18][19]

Inducing Neuronal Stress: Modeling Neurodegenerative Pathology

To test the protective effects of our compound, we must first induce a state of neuronal stress that recapitulates key aspects of neurodegenerative diseases.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them is a common feature of neurodegeneration.[2][20][21] We can model this using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), the latter being particularly relevant for Parkinson's disease models.[22][23]

  • Amyloid-Beta (Aβ) Toxicity: The accumulation of Aβ peptides is a hallmark of Alzheimer's disease and is known to induce neuronal death.[1][[“]] Applying aggregated Aβ₁₋₄₂ peptides to neuronal cultures is a standard method to model this aspect of the disease.[24][25]

Experimental Workflow: Initial Screening

The following diagram outlines the general workflow for the initial screening of this compound.

G cluster_0 Phase 1: Cell Culture & Compound Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Culture Culture SH-SY5Y or Primary Neurons Prepare Prepare Stock Solution of This compound in DMSO Pretreat Pre-treat cells with Test Compound (various concentrations) Culture->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂ or Aβ₁₋₄₂) Pretreat->Induce Viability Assess Cell Viability (MTT Assay) Induce->Viability LDH Measure Cytotoxicity (LDH Assay)

Caption: General workflow for in vitro neuroprotection screening.

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound

  • Neurotoxic agent (e.g., H₂O₂ or pre-aggregated Aβ₁₋₄₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed differentiated SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO, typically <0.1%).[22]

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM Aβ₁₋₄₂) to the wells and incubate for 24 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Untreated)-100 ± 5.2
Vehicle + H₂O₂-45 ± 3.8
Compound + H₂O₂152 ± 4.1
Compound + H₂O₂1078 ± 5.5
Compound + H₂O₂5089 ± 4.9

Part 2: Delving into the Mechanisms of Neuroprotection

Once initial neuroprotective effects are confirmed, the next step is to investigate the underlying mechanisms.

Oxidative Stress Modulation

A key potential mechanism for THIQ compounds is the mitigation of oxidative stress.

G ROS_Source Neurotoxin (e.g., H₂O₂) ROS Increased ROS ROS_Source->ROS Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Compound This compound Compound->ROS Scavenges Antioxidant Increased Antioxidant Defense (e.g., GSH levels) Compound->Antioxidant Antioxidant->ROS Neutralizes

Caption: Putative antioxidant mechanism of action.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Treated cells in a 96-well plate (from a similar setup as Protocol 1)

  • DCFDA solution

  • Fluorescence microplate reader

Procedure:

  • Treatment: Treat cells as described in Protocol 1.

  • DCFDA Loading: After the treatment period, wash the cells with PBS and incubate with DCFDA solution for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm.

  • Data Analysis: Quantify the relative ROS levels as a percentage of the control group.[22]

Treatment GroupConcentration (µM)Relative ROS Levels (% of Control)
Control (Untreated)-100 ± 8.1
Vehicle + H₂O₂-250 ± 15.6
Compound + H₂O₂10155 ± 12.3
Compound + H₂O₂50110 ± 9.7
Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions.[4][26] Caspases are a family of proteases that are key mediators of apoptosis.[27][28][29]

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are activated during apoptosis.

Materials:

  • Treated cells in a 96-well plate

  • Luminogenic caspase-3/7 substrate

  • Luminometer

Procedure:

  • Treatment: Treat cells as described in Protocol 1.

  • Substrate Addition: Add the luminogenic caspase-3/7 substrate to each well and incubate for 1 hour at room temperature.[30]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[31]

  • Data Analysis: Express caspase-3/7 activity relative to the control group.

Mitochondrial Protection

Mitochondria are central to neuronal survival, and their dysfunction is a key element in neurodegeneration.[5][7][32]

Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis. This can be measured using fluorescent dyes like JC-1.

Materials:

  • Treated cells in a 96-well plate

  • JC-1 dye

  • Fluorescence microplate reader

Procedure:

  • Treatment: Treat cells as described in Protocol 1.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 dye for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, ~530 nm) and aggregates (red, ~590 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Part 3: Advancing to In Vivo Models

Positive and compelling in vitro data warrants progression to in vivo models to assess the compound's efficacy in a more complex biological system.

Selection of an Animal Model
  • Aβ Infusion Models: Pharmacologically induced models, such as the ventricular infusion of Aβ in rats, can be used to study aspects of Alzheimer's-like pathology.[33]

  • Transgenic Mouse Models: Genetically engineered mice that express human genes associated with familial neurodegenerative diseases (e.g., APP/PS1 mice for Alzheimer's) provide valuable platforms for testing therapeutic interventions.[34][35]

In Vivo Experimental Workflow

G cluster_0 Phase 1: Model & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Post-mortem Analysis Model Select Animal Model (e.g., APP/PS1 mice) Administer Administer this compound (e.g., oral gavage) Model->Administer Behavior Conduct Behavioral Tests (e.g., Morris Water Maze) Administer->Behavior Tissue Collect Brain Tissue Behavior->Tissue Histo Immunohistochemistry (Aβ plaques, neuronal markers) Tissue->Histo Biochem Biochemical Assays (Oxidative stress markers, Caspase activity) Tissue->Biochem

Caption: General workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a potential neuroprotective agent. By progressing from broad screening in a human cell line to mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support its therapeutic development. The promising neuroprotective activities of related THIQ compounds provide a strong scientific rationale for this investigation. Future work could also explore the compound's effects on other relevant pathways, such as neuroinflammation and autophagy, to further elucidate its mechanism of action.

References

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Application Notes and Protocols for Investigating the Anti-Cancer Potential of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Research Framework for a Promising Scaffold

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including significant anti-tumor properties.[1][2][3][4] This document provides a detailed guide for researchers and drug development professionals on the potential application of a specific derivative, (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, in anti-cancer studies. While direct research on this particular molecule is nascent, the extensive body of literature on related THIQ analogs allows for the formulation of a robust investigational framework.[1][2][5] These application notes will outline hypothesized mechanisms of action, suggest potential cancer cell line models, and provide detailed, field-proven protocols for the systematic evaluation of its anti-cancer efficacy. The overarching goal is to equip researchers with the necessary tools and rationale to explore the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of many alkaloids and has been extensively explored for its pharmacological potential.[1][3] Several THIQ-based natural products have demonstrated potent antitumor properties, making this scaffold a vital starting point for the design of novel anti-cancer agents.[1][4] Derivatives of THIQ have been shown to exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[6][7][8]

This compound, with its hydroxymethyl group, presents a unique opportunity for further chemical modification and exploration of structure-activity relationships. This functional group can serve as a handle for creating a library of derivatives with potentially enhanced potency and selectivity. This guide will focus on establishing a baseline understanding of the parent compound's anti-cancer potential.

Hypothesized Mechanism of Action and Potential Molecular Targets

Based on the established activities of structurally related THIQ compounds, we can hypothesize several potential mechanisms of action for this compound. These include:

  • Inhibition of Pro-Survival Signaling Pathways: Many THIQ derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[6]

  • Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[6]

  • Cell Cycle Arrest: It is plausible that this compound could induce cell cycle arrest at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[7][8]

  • Targeting Oncogenic Drivers: Some THIQ derivatives have shown activity against specific oncogenes like KRas, which is frequently mutated in cancers such as colorectal, pancreatic, and lung cancer.[5]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on literature for related compounds.

Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis THIQ This compound THIQ->PI3K Potential Inhibition THIQ->Bcl2 Potential Inhibition

Caption: Hypothesized signaling pathway targeted by the compound.

Experimental Protocols for Anti-Cancer Evaluation

The following protocols are designed to provide a comprehensive in vitro evaluation of the anti-cancer properties of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.1
1
10
50
100
IC50 (µM)
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Experimental Workflow:

Apoptosis_Assay_Workflow A Seed and Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the hypothesized signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Concluding Remarks and Future Directions

The application notes provided herein offer a foundational strategy for investigating the anti-cancer potential of this compound. The proposed experiments are designed to systematically assess its cytotoxicity, pro-apoptotic activity, and impact on key cancer-related signaling pathways. Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies in animal models of cancer.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The tetrahydroisoquinoline scaffold continues to be a rich source of inspiration for the development of novel anti-cancer therapeutics.[1][2] A thorough and systematic evaluation of this compound, as outlined in this guide, will be crucial in determining its potential as a lead compound in cancer drug discovery.

References

  • Benchchem. (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Research Chemical.
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  • Singh, S., & Kaur, M. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3583-3587. Available from: [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for determining the cytotoxic potential of the novel compound (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol. As a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are known for a wide range of biological activities including antitumor properties, a thorough in vitro toxicological assessment is a critical step in its development.[1][2] This guide is designed to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction to this compound and the Importance of Cytotoxicity Testing

This compound is a small molecule belonging to the tetrahydroisoquinoline family.[1] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which range from neuroprotective effects to potent anticancer properties.[1][2] Several studies on THIQ derivatives have demonstrated their ability to induce cell death in various cancer cell lines, often through mechanisms such as apoptosis and autophagy.[3] Therefore, evaluating the cytotoxicity of this compound is a fundamental step in characterizing its pharmacological profile.

Cytotoxicity testing is a cornerstone of early-stage drug discovery and is essential for:

  • Hazard Identification: Determining the potential for a compound to cause cell damage or death.

  • Dose-Response Assessment: Quantifying the concentration at which the compound elicits a toxic effect.

  • Mechanism of Action Studies: Providing insights into the cellular pathways affected by the compound.

  • Lead Optimization: Guiding the selection and modification of compounds to enhance therapeutic efficacy while minimizing toxicity.

This guide will detail the necessary cell culture protocols and a panel of recommended cytotoxicity assays to build a comprehensive cytotoxic profile for this compound.

Experimental Design: A Multi-Faceted Approach

A single assay is rarely sufficient to fully characterize the cytotoxic profile of a novel compound. Therefore, a multi-assay approach is recommended to provide a more complete picture of the potential toxic effects of this compound. The proposed workflow is designed to assess cell viability, membrane integrity, and the induction of programmed cell death.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Data Analysis Cell_Culture Cell Line Selection & Maintenance Compound_Prep Preparation of This compound MTT_Assay MTT Assay: Metabolic Activity Compound_Prep->MTT_Assay LDH_Assay LDH Assay: Membrane Integrity MTT_Assay->LDH_Assay Apoptosis_Assay Apoptosis Assay: (Annexin V/PI) LDH_Assay->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Data_Analysis IC50 Determination & Statistical Analysis Caspase_Assay->Data_Analysis

Figure 1: A multi-assay workflow for cytotoxicity testing.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Recommended Source/Specifications
Test Compound This compoundHigh purity (>98%)
Solvent Dimethyl sulfoxide (DMSO), cell culture gradeSigma-Aldrich, Thermo Fisher Scientific
Cell Lines See Section 4 for recommendationsATCC, ECACC
Cell Culture Media DMEM, RPMI-1640, or other appropriate mediaGibco, Corning
Supplements Fetal Bovine Serum (FBS), Penicillin-StreptomycinGibco, Corning
Reagents Trypsin-EDTA, Phosphate-Buffered Saline (PBS)Gibco, Corning
Assay Kits MTT Cell Proliferation Assay KitAbcam, Thermo Fisher Scientific
LDH Cytotoxicity Assay KitPromega, Thermo Fisher Scientific
Annexin V-FITC Apoptosis Detection KitBioLegend, Thermo Fisher Scientific
Plates 96-well clear flat-bottom cell culture platesCorning, Falcon
Equipment Biosafety cabinet, CO2 incubator, Centrifuge
Microplate reader (absorbance and fluorescence)
Flow cytometer

Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the cytotoxicity data. For initial screening, a panel of cell lines representing different tissue origins is recommended. Given that THIQ derivatives have shown promise as anticancer agents, including both cancerous and non-cancerous cell lines in the initial screen can provide valuable information on tumor specificity.

Recommended Cell Lines for Initial Screening:

Cell Line Origin Type Rationale
A549 Human Lung CarcinomaAdherentCommonly used in cancer research and toxicology studies.
MCF-7 Human Breast AdenocarcinomaAdherentA well-characterized cancer cell line.
HepG2 Human Hepatocellular CarcinomaAdherentRepresents the liver, a key organ for metabolism and potential toxicity.[4]
HEK293 Human Embryonic KidneyAdherentA widely used "normal" cell line for general cytotoxicity assessment.[5]
NIH/3T3 Mouse Embryonic FibroblastAdherentA standard fibroblast cell line for in vitro toxicology.[5]

General Cell Culture Protocol:

  • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

  • Regularly inspect cultures for any signs of contamination.

Preparation of this compound Stock Solution

Proper preparation of the test compound is crucial for accurate and reproducible results.

  • Solubility Testing: Initially, determine the solubility of this compound in a suitable solvent. DMSO is a common choice for dissolving small organic molecules for cell-based assays.[6]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO.

    • Ensure the compound is completely dissolved; gentle warming or vortexing may be necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Detailed Experimental Protocols

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis and Interpretation

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's cytotoxicity.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation:

Cell Line Assay 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
A549MTTExperimental DataExperimental DataExperimental Data
LDHExperimental DataExperimental DataExperimental Data
MCF-7MTTExperimental DataExperimental DataExperimental Data
LDHExperimental DataExperimental DataExperimental Data
HepG2MTTExperimental DataExperimental DataExperimental Data
LDHExperimental DataExperimental DataExperimental Data
HEK293MTTExperimental DataExperimental DataExperimental Data
LDHExperimental DataExperimental DataExperimental Data
NIH/3T3MTTExperimental DataExperimental DataExperimental Data
LDHExperimental DataExperimental DataExperimental Data

Apoptosis Data Interpretation:

The flow cytometry data from the Annexin V/PI assay will provide the percentage of cells in each quadrant:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants with increasing compound concentration is indicative of apoptosis induction.

Troubleshooting

Issue Possible Cause Solution
High background in MTT assay Contamination, phenol red interference in mediaUse phenol red-free media for the assay; check for contamination.[8]
Low signal in MTT assay Insufficient cell number, short incubation timeOptimize cell seeding density and incubation time.[9]
High background in LDH assay Rough cell handling, high endogenous LDH in serumHandle cells gently; use heat-inactivated FBS or a serum-free medium for the assay.
Inconsistent results Inaccurate pipetting, edge effects in platesUse calibrated pipettes; avoid using the outer wells of the 96-well plate.

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the in vitro cytotoxicity of this compound. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential, its dose-dependent effects, and initial insights into its mechanism of action. Adherence to these detailed protocols and careful data analysis will ensure the generation of high-quality, reliable data that is crucial for the continued development of this and other novel therapeutic candidates.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

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  • Mugwagwa, M., et al. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery, 22(5), 387-405.
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  • Penta chemicals. (2025, August 18). Safety Data Sheet: Methanol. Retrieved from [Link]

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  • Xia, M., et al. (2011). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Drug Discov Today, 16(1-2), 16-25.
  • Rohban, S. S., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS chemical biology, 18(4), 746-758.
  • ResearchGate. (n.d.). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubMed. (2002). A synthetic isoquinoline alkaloid, 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (YS 51), reduces inducible nitric oxide synthase expression and improves survival in a rodent model of endotoxic shock. Retrieved from [Link]

  • PubMed. (1976). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

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Application Notes & Protocols: In Vivo Administration of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: The Scientific Context of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] THIQ derivatives have been investigated for a wide range of therapeutic applications, including anti-cancer, anti-bacterial, and neuroprotective effects.[1][3][4][5] Notably, certain endogenous and synthetic THIQs have demonstrated the ability to modulate dopaminergic systems, making them compelling candidates for research into neurodegenerative disorders such as Parkinson's disease.[6][7]

This compound, the subject of this guide, belongs to this promising class of molecules. Its structural features suggest a potential for biological activity that warrants in vivo investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale for designing and executing robust in vivo studies, from initial formulation to administration in relevant animal models. Our focus is on ensuring scientific integrity, reproducibility, and the generation of high-quality, interpretable data.

Section 1: Compound Profile and Pre-Formulation Strategy

A successful in vivo study begins with a thorough understanding of the test article's physicochemical properties. These properties dictate the formulation strategy, which is paramount for achieving adequate bioavailability and reliable experimental outcomes.

Physicochemical Properties

While exhaustive experimental data for this compound is not widely published, we can infer key properties from its structure and related THIQ analogs.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₁₃NOPubChem CID 22662887 (for a related isomer)[8]
Molecular Weight ~163.22 g/mol PubChem CID 22662887 (for a related isomer)[8]
Predicted LogP 1.4PubChem CID 22662887 (for a related isomer)[8]
Aqueous Solubility Predicted to be lowMany THIQ derivatives exhibit poor water solubility.[1] This is a critical assumption for formulation development.
The Imperative of Formulation for Poorly Soluble Compounds

The predicted low aqueous solubility of this compound classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[9][10] For such molecules, oral absorption is typically limited by the dissolution rate.[11] Administering a poorly designed formulation can lead to underestimated efficacy, erroneous pharmacokinetic data, and wasted resources.[11]

Causality Behind Formulation Choice: The primary goal is to enhance the compound's solubility or dispersibility in the gastrointestinal tract (for oral administration) or ensure it remains in a stable, injectable form for parenteral routes.

Recommended Starting Strategies:

  • Suspensions: Dispersing the solid compound in an aqueous vehicle containing suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80). This is often the simplest and most common approach for initial in vivo screening.[12]

  • Solutions with Co-solvents: Dissolving the compound using a mixture of water and pharmaceutically acceptable organic co-solvents like polyethylene glycol (PEG), propylene glycol, or DMSO. The concentration of the organic co-solvent must be carefully managed to avoid toxicity.[9]

  • Lipid-Based Formulations: Dissolving or suspending the compound in oils or self-emulsifying drug delivery systems (SEDDS).[10][11] This can significantly enhance oral absorption for lipophilic compounds.[13]

For the protocols in this guide, we will focus on a standard suspension, as it represents a robust and widely applicable starting point.

Protocol: Preparation of a 10 mg/mL Oral Suspension

This protocol describes the preparation of a vehicle suitable for oral gavage in rats.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • 0.1% (v/v) Tween 80

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Analytical balance and weigh boats

  • Graduated cylinders and volumetric flasks

Procedure:

  • Vehicle Preparation: a. To prepare 100 mL of vehicle, add 0.5 g of CMC-Na to ~90 mL of purified water while stirring vigorously. b. Gently heat the solution (to ~40-50°C) if necessary to aid dissolution, then allow it to cool to room temperature. c. Add 0.1 mL of Tween 80 to the CMC solution. d. Add purified water to bring the final volume to 100 mL and stir until homogeneous.

  • Compound Formulation: a. Calculate the required mass of the compound based on the desired concentration (10 mg/mL) and final volume. b. Weigh the compound accurately. c. Pre-wetting (Critical Step): Place the weighed powder in a mortar. Add a small volume of the vehicle (just enough to form a thick, uniform paste) and triturate with the pestle. This step is crucial to break down aggregates and ensure proper wetting of the particles by the vehicle. d. Homogenization: Gradually add the remaining vehicle to the paste while continuing to mix or stir. e. Transfer the suspension to a suitable container and stir continuously with a magnetic stir bar for at least 30 minutes before administration to ensure a uniform suspension. f. Self-Validation: Visually inspect the suspension for any large aggregates. A well-prepared suspension should appear uniform and be easily drawn into a syringe. Always stir the suspension immediately before drawing each dose.

Section 2: Selection and Rationale of Animal Models

The choice of animal model is dictated by the research question. Given the known activities of THIQ derivatives on dopaminergic pathways, models of Parkinson's disease are highly relevant.[14][7] Rodents, particularly mice and rats, are the most widely used models in preclinical PD research due to their well-characterized physiology, established protocols, and the correlation between nigrostriatal dopamine degeneration and measurable motor deficits.[15][16]

ModelSpeciesInduction MethodKey Features & Rationale
MPTP Model MouseSystemic injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNc), mimicking a key pathological feature of PD.[6][17] This model is highly reproducible and ideal for screening potential neuroprotective agents.
6-OHDA Model RatStereotactic injection of 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway6-OHDA is a catecholaminergic neurotoxin that provides a more localized and often more severe lesion than systemic MPTP.[16][17] It is considered a gold-standard model for studying motor complications and symptomatic treatments.[16]

For the purpose of this guide, we will provide protocols for administration in both mice (relevant to the MPTP model) and rats (relevant to the 6-OHDA model).

Section 3: Detailed In Vivo Administration Protocols

Adherence to precise, validated administration techniques is essential for animal welfare and data integrity.

Protocol: Oral Gavage in Rats

Oral gavage is a standard method for delivering a precise dose of a compound directly into the stomach.[18]

Materials:

  • Appropriately sized rat oral gavage tube (e.g., 16-18 gauge, flexible or rigid with a ball tip).[19][20]

  • Syringes (1-3 mL)

  • Prepared compound suspension

  • Weigh scale

Procedure:

  • Preparation: a. Weigh the rat to calculate the precise dosing volume. The maximum recommended volume for rats is typically up to 20 mL/kg.[18][20] b. Pre-measurement (Critical Step): Measure the gavage tube externally from the tip of the rat's nose to the last rib. This is the approximate length required to reach the stomach and marking this length helps prevent perforation.[20] c. Vigorously mix the compound suspension and draw up the calculated volume into the syringe. Ensure no air bubbles are present.

  • Restraint: a. Restrain the rat firmly but gently in an upright position. Use one hand to immobilize the head and neck, ensuring the head, neck, and spine are in a straight line. This alignment is key to facilitating passage into the esophagus.[18][19]

  • Intubation: a. Insert the gavage tube into the mouth, slightly to one side to pass through the diastema (the gap behind the incisors).[21] b. Gently advance the tube over the tongue. The rat should swallow as the tube enters the pharynx.[18] c. Allow the tube to pass down the esophagus to the pre-measured distance. There should be no resistance. [19] d. Trustworthiness Check: If you feel any resistance, or if the animal begins to gasp or struggle excessively, withdraw the tube immediately. Forcing the tube can cause fatal injury to the esophagus or trachea.[21]

  • Administration: a. Once the tube is correctly positioned, administer the compound slowly and steadily.[18] b. After administration, remove the tube smoothly in the same path it was inserted.

  • Post-Procedure Monitoring: a. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental tracheal administration.[19][22]

Protocol: Intravenous (IV) Tail Vein Injection in Mice

IV injection allows for direct entry into the systemic circulation, providing 100% bioavailability and rapid onset of action. The lateral tail veins are the most common and accessible sites in mice.[23]

Materials:

  • Mouse restrainer

  • Sterile needles (27-30 gauge) and syringes (e.g., 1 mL insulin syringe).[24]

  • Prepared compound formulation (must be a solution or a very fine, non-aggregating nanosuspension for IV use)

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol wipes

Procedure:

  • Preparation: a. Weigh the mouse and calculate the dosing volume. The maximum recommended bolus injection volume is typically 5 mL/kg.[24] b. Vasodilation (Critical Step): Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for a few minutes.[23][25][26] This dilates the veins, making them much easier to visualize and access. c. Load the syringe with the formulation, ensuring all air bubbles are expelled.

  • Restraint and Vein Identification: a. Place the mouse in a suitable restrainer, leaving the tail exposed. b. Gently rotate the tail to visualize one of the two lateral tail veins. Wipe the tail with an alcohol pad.

  • Cannulation and Injection: a. Hold the tail firmly. With the needle bevel facing up, insert the needle into the vein at a shallow angle (~30 degrees), starting as close to the tip of the tail as possible.[23][25] This allows for subsequent attempts further up the tail if the first is unsuccessful.[26] b. Trustworthiness Check: Successful entry into the vein is often indicated by a small "flash" of blood in the needle hub.[23] c. Inject a very small volume (~5 µL). If the needle is correctly placed, the vein will blanch (turn clear) as the injected fluid displaces the blood, and there will be no resistance.[24] If a subcutaneous bleb (bubble) forms, the injection is unsuccessful. Withdraw the needle and attempt again at a more proximal site. d. Once confident in the placement, inject the remaining volume slowly and steadily.

  • Post-Procedure Care: a. Withdraw the needle and apply gentle pressure to the injection site with gauze for 30-60 seconds to prevent bleeding.[23] b. Return the mouse to its cage and monitor for any adverse reactions.

Section 4: Data Presentation and Experimental Design

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Dosing Regimen for a Pharmacodynamic Study
GroupTreatmentDose (mg/kg)RouteFrequencyN (Animals/Group)
1Vehicle (0.5% CMC + 0.1% Tween 80)0Oral GavageOnce Daily (QD)10
2This compound3Oral GavageOnce Daily (QD)10
3This compound10Oral GavageOnce Daily (QD)10
4This compound30Oral GavageOnce Daily (QD)10
5Positive Control (e.g., L-DOPA)25IntraperitonealOnce Daily (QD)10
Table 2: Hypothetical Pharmacokinetic Parameters in Rats

This table illustrates how to present PK data. The values are for illustrative purposes only.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL850 ± 120
Tmax (Time to Cmax)hours1.5 ± 0.5
AUC(0-t) (Area Under the Curve)ng*h/mL4200 ± 650
(Half-life)hours3.8 ± 0.9

Section 5: Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis Compound Test Compound (THIQ-6-methanol) Formulation Formulation Development (e.g., Suspension) Compound->Formulation Dosing Dose Calculation & Preparation Formulation->Dosing AnimalModel Animal Model Selection (e.g., 6-OHDA Rat) AnimalModel->Dosing Admin Administration (e.g., Oral Gavage) Dosing->Admin Monitor Post-Dose Monitoring Admin->Monitor PK Pharmacokinetic Sampling (Blood) Admin->PK PD Pharmacodynamic Readout (Behavioral Test) Admin->PD Data Data Analysis & Interpretation PK->Data PD->Data

Caption: High-level experimental workflow for in vivo studies.

G cluster_synapse Dopaminergic Synapse cluster_vesicle PreSyn Presynaptic Neuron DA Dopamine (DA) PostSyn Postsynaptic Neuron DA->PostSyn Release D2R D2 Receptor (Autoreceptor) DA->D2R Feedback DAT Dopamine Transporter (DAT) DA->DAT Reuptake PostR Postsynaptic DA Receptors DA->PostR Signal Downstream Signaling PostR->Signal THIQ (1,2,3,4-Tetrahydro-isoquinolin-6-YL)- methanol THIQ->PostR Hypothesized Antagonism

Caption: Hypothetical mechanism: THIQ derivative as a dopamine receptor antagonist.

References

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  • WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? WuXi AppTec.
  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Virginia Tech Research and Innovation.
  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Parkinson's disease: animal models and dopaminergic cell vulnerability. Frontiers in Neuroanatomy. Retrieved from [Link]

  • Konnova, E. A., & Swanberg, M. (2018). Animal Models of Parkinson's Disease. In Parkinson's Disease: Pathogenesis and Clinical Aspects. Codon Publications. Retrieved from [Link]

  • University of British Columbia Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC.
  • Björklund, A., & Cenci, M. A. (2019). Animal models for preclinical Parkinson's research: An update and critical appraisal. Neurobiology of Disease. Retrieved from [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. UBC.
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  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. LTK.
  • Florida State University Office of Research. (2016). Oral Gavage in the Rat. FSU.
  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech.
  • Université Laval. (2019). Administration and injection of substances in mice. Direction des services vétérinaires.
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  • BenchChem. (n.d.). Application Notes and Protocols for Oral Gavage of MK-3903 in Rats. BenchChem.
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  • Liu, H., et al. (2016). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Parkinson's Disease Animal Models. Charles River.
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  • Capsugel. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Retrieved from [Link]

  • Singh, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Farah, J. M., et al. (1985). In Vivo and in Vitro Effects of Tetrahydroisoquinolines and Other Alkaloids on Rat Pituitary Function. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

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  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Makino, Y., et al. (1990). formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment. Journal of Neurochemistry. Retrieved from [Link]

  • ChemBK. (n.d.). (5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol. ChemBK. Retrieved from [Link]

  • PubChem. (n.d.). (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes & Protocols: Enantioselective Synthesis of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, making the development of efficient and stereocontrolled synthetic methods a critical objective in modern organic chemistry.[1][2][3] This guide provides an in-depth overview of key state-of-the-art methodologies for the enantioselective synthesis of THIQ derivatives. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for three cornerstone strategies: Asymmetric Hydrogenation of Dihydroisoquinolines, Asymmetric Pictet-Spengler Reaction, and a classic two-step approach via the Bischler-Napieralski Reaction followed by asymmetric reduction. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of these vital chiral heterocycles.

Introduction: The Significance of Chiral Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline core is a cornerstone of alkaloid chemistry.[2] Nature has extensively utilized this framework to construct molecules with potent and diverse biological activities, ranging from antitumor agents like Ecteinascidin 743 to simpler alkaloids such as salsolidine.[2] The stereochemistry at the C1 position, and potentially other centers, is often crucial for biological function. Consequently, methods that provide precise control over the absolute configuration of these stereocenters are of paramount importance for medicinal chemistry and drug discovery.

Historically, the synthesis of chiral THIQs relied on classical resolution or the use of chiral auxiliaries.[4] While effective, these methods can be inefficient. Modern synthetic chemistry has ushered in an era of catalytic asymmetric synthesis, offering more direct, atom-economical, and scalable routes to enantiopure THIQs.[1][5] This guide focuses on these catalytic approaches, which represent the current state of the art.

Strategy 1: Catalytic Asymmetric Hydrogenation & Transfer Hydrogenation

One of the most direct and atom-economical strategies for synthesizing chiral THIQs is the catalytic asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor.[1][5] This approach involves the stereoselective addition of two hydrogen atoms across the C=N double bond. This can be achieved through either direct hydrogenation with H₂ gas or transfer hydrogenation from a donor molecule.

Mechanistic Rationale

The success of this strategy hinges on a chiral catalyst that creates a stereochemically defined environment around the DHIQ substrate. Typically, a transition metal (e.g., Iridium, Rhodium, Ruthenium) is coordinated to a chiral phosphine ligand. The substrate coordinates to this chiral metal complex, and the subsequent hydride delivery (from H₂ or a hydrogen donor) occurs preferentially to one face of the imine, establishing the stereocenter.

The choice of metal, ligand, and reaction conditions (solvent, pressure, temperature) is critical for achieving high enantioselectivity (ee) and conversion. For instance, Iridium catalysts paired with ligands like (R)-3,5-diMe-Synphos have proven highly effective for the asymmetric hydrogenation of 1-aryl-DHIQs.[6] Similarly, Rhodium and Ruthenium complexes, often with diamine ligands like TsDPEN, are workhorses for asymmetric transfer hydrogenation.[1]

Visualization: Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Pre-activation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Metal_Precursor [Ir(COD)Cl]₂ or [Ru(p-cymene)Cl₂]₂ Active_Catalyst Chiral Metal Complex (Active Catalyst) Metal_Precursor->Active_Catalyst Ligand Exchange (in solvent) Chiral_Ligand Chiral Diphosphine or Diamine Ligand Reaction_Vessel Reactor / Schlenk Flask (Inert Atmosphere) Active_Catalyst->Reaction_Vessel DHIQ Prochiral DHIQ Substrate DHIQ->Reaction_Vessel H_Source H₂ Gas or H-Donor (e.g., HCOOH/NEt₃) H_Source->Reaction_Vessel Quench Reaction Quenching (if necessary) Reaction_Vessel->Quench Reaction Complete Extraction Solvent Evaporation & Extraction Quench->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product Enantioenriched THIQ Chromatography->Final_Product Analysis Chiral HPLC Analysis (Determine %ee) Final_Product->Analysis

Caption: General workflow for catalytic asymmetric hydrogenation of DHIQs.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

This protocol is adapted from methodologies demonstrating the efficient synthesis of 1-aryl-THIQ derivatives.[6]

Materials:

  • Catalyst Precursor: [Ir(COD)Cl]₂ (Strem Chemicals or equivalent)

  • Ligand: (R)-3,5-diMe-Synphos (Strem Chemicals or equivalent)

  • Substrate: 1-Phenyl-3,4-dihydroisoquinoline

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk line and glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the iridium precursor [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (R)-3,5-diMe-Synphos (1.1 mol% relative to Ir) to a Schlenk flask.

  • Add anhydrous, degassed THF to dissolve the catalyst components and stir for 20-30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the 1-phenyl-3,4-dihydroisoquinoline substrate (1.0 equiv) in anhydrous, degassed THF.

  • Transfer the substrate solution to the reactor vessel. Using a cannula, transfer the pre-activated catalyst solution to the reactor.

  • Hydrogenation: Seal the reactor. Purge the vessel 3-5 times with H₂ gas.

  • Pressurize the reactor to 30 bar with H₂ and begin stirring. Heat the reaction to 40 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Analysis: Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis.

Representative Data
Catalyst SystemSubstrateH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)Reference
[IrCl(COD)]₂ / (R)-3,5-diMe-Synphos1-Phenyl-DHIQ3040>9596[6]
[Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf]1-Methyl-DHIQ50309899[1]
Rhodium / Diamine Complex1-Benzyl-DHIQTransfer (HCOOH/Et₃N)289699[1]

Strategy 2: Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that constructs the THIQ skeleton in a single step.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[7][9] The asymmetric variant uses a chiral catalyst, most commonly a chiral Brønsted acid, to control the stereochemistry of the cyclization.

Mechanistic Rationale: Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as exceptionally effective organocatalysts for the Pictet-Spengler reaction.[10] The mechanism involves a dual-activation pathway. The CPA protonates the imine intermediate formed from the amine and aldehyde, rendering it a more potent electrophile. Simultaneously, the chiral conjugate base of the CPA forms a hydrogen-bonded ion pair with the iminium cation. This organized, chiral environment shields one face of the iminium ion, directing the intramolecular attack of the aromatic ring to the opposite face, thereby inducing high enantioselectivity.

Visualization: Pictet-Spengler Catalytic Cycle

Pictet_Spengler_Cycle CPA Chiral Phosphoric Acid (CPA-H) Imine Iminium Intermediate (activated by CPA-H) CPA->Imine Protonation Amine β-Arylethylamine Imine_Formation Condensation (-H₂O) Amine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Imine_Formation->Imine Ion_Pair Chiral Ion Pair [Iminium⁺][CPA⁻] Imine->Ion_Pair Forms Cyclization Stereoselective Cyclization Ion_Pair->Cyclization Product_Complex Protonated THIQ -CPA Complex Cyclization->Product_Complex Product_Complex->CPA Catalyst Regeneration Final_Product Enantioenriched THIQ Product_Complex->Final_Product Deprotonation

Caption: Organocatalytic cycle of the asymmetric Pictet-Spengler reaction.

Protocol: CPA-Catalyzed Enantioselective Pictet-Spengler Reaction

This protocol is a generalized procedure based on modern organocatalytic methods.[10][11]

Materials:

  • Catalyst: (R)-TRIP or similar chiral phosphoric acid (5-10 mol%)

  • Substrate 1: A β-phenylethylamine (e.g., 3,4-dimethoxyphenylethylamine)

  • Substrate 2: An aldehyde (e.g., isobutyraldehyde)

  • Solvent: Anhydrous toluene or dichloromethane (DCM)

  • Drying Agent: Molecular sieves (4 Å)

Equipment:

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05 equiv), the β-phenylethylamine (1.2 equiv), and activated molecular sieves.

  • Add anhydrous toluene via syringe.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, this often requires optimization).

  • Substrate Addition: Slowly add the aldehyde (1.0 equiv) to the stirred mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at the set temperature until the starting material is consumed (monitor by TLC). This can take from a few hours to 48 hours.

  • Workup: Upon completion, filter off the molecular sieves. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (% ee) by chiral HPLC.

Strategy 3: Bischler-Napieralski Reaction Followed by Asymmetric Reduction

This classic two-step sequence provides access to THIQs from readily available β-arylethylamides. The Bischler-Napieralski reaction first constructs the 3,4-dihydroisoquinoline (DHIQ) intermediate, which is then subjected to one of the asymmetric reduction methods described in Strategy 1.

Mechanistic Rationale

Step 1: Bischler-Napieralski Reaction. This reaction is an intramolecular electrophilic aromatic substitution.[12] A β-arylethylamide is treated with a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13] The reagent activates the amide carbonyl group, facilitating its elimination and the formation of a reactive nitrilium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich aromatic ring to forge the new C-C bond and form the cyclic DHIQ product after proton loss.[13]

Step 2: Asymmetric Reduction. The resulting achiral DHIQ is then used as the substrate for a catalytic asymmetric hydrogenation or transfer hydrogenation, as detailed in Section 2, to install the C1 stereocenter.

Visualization: Two-Step Synthesis Workflow

BN_Reduction_Workflow cluster_step1 Step 1: Bischler-Napieralski Cyclization cluster_step2 Step 2: Asymmetric Reduction Amide β-Arylethylamide DHIQ 3,4-Dihydroisoquinoline (DHIQ) Amide->DHIQ [1] Reagent Addition [2] Intramolecular Cyclization Reagent POCl₃ or P₂O₅ (Reflux in Toluene) DHIQ->DHIQ_input Purify & Proceed Catalyst Chiral Catalyst (e.g., Ir-Complex) THIQ Enantioenriched THIQ H_Source H₂ or H-Donor DHIQ_input->THIQ Asymmetric Hydrogenation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis of this important isoquinoline building block.

Introduction: Synthetic Strategy Overview

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol typically involves a multi-step sequence. A common and reliable approach is the construction of the tetrahydroisoquinoline core, followed by the reduction of a carboxylic acid or ester at the 6-position. This can be broadly broken down into two main phases:

  • Formation of the Tetrahydroisoquinoline Core: This is usually achieved through classic named reactions such as the Bischler-Napieralski or Pictet-Spengler reactions. The choice of starting materials is crucial for introducing the necessary functionality at the 6-position.

  • Reduction of the 6-Position Substituent: This final step converts a carboxylic acid or its ester derivative to the desired primary alcohol.

This guide will address potential issues in both of these key stages.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Formation of the Tetrahydroisoquinoline Core

Issue 1: Low or No Yield in the Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline precursor is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Bischler-Napieralski reaction are a common challenge and can often be attributed to several factors related to the substrate, reagents, and reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] Therefore, the presence of electron-donating groups on the aromatic ring of the starting β-phenylethylamide is crucial for facilitating the cyclization.[2][3]

    • Solution: Ensure your starting phenylethylamine has appropriate electron-donating substituents. If the aromatic ring is electron-deficient, consider alternative synthetic routes or harsher reaction conditions, such as refluxing in a mixture of POCl₃ and P₂O₅.[3]

  • Decomposition of the Starting Material or Product: The harsh acidic and high-temperature conditions of the reaction can lead to degradation.

    • Solution: Carefully control the reaction temperature and time. Consider using milder dehydrating agents like triflic anhydride (Tf₂O) or polyphosphoric acid (PPA), which can sometimes allow for lower reaction temperatures.[4]

  • Side Reaction: Retro-Ritter Reaction: A significant side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[3][5]

    • Solution: To minimize this, you can use a nitrile-based solvent to shift the equilibrium away from the side product. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination pathway.[3]

Experimental Protocol: Bischler-Napieralski Cyclization

  • To a solution of the N-acyl-β-phenylethylamide (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 1.5-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Issue 2: Poor Yields in the Pictet-Spengler Reaction

Question: I am attempting a Pictet-Spengler reaction to synthesize the tetrahydroisoquinoline core directly, but the yield is poor. What can I do?

Answer:

The Pictet-Spengler reaction is a powerful tool for tetrahydroisoquinoline synthesis, but its success is highly dependent on the nature of the reactants and the reaction conditions.

Potential Causes & Solutions:

  • Low Electrophilicity of the Carbonyl Component: The reaction relies on the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization.[6] If the carbonyl compound is not sufficiently electrophilic, the initial condensation will be slow.

    • Solution: Using a more reactive aldehyde, such as formaldehyde or its synthetic equivalents (e.g., paraformaldehyde), often gives good results. For less reactive aldehydes, stronger acid catalysis may be required.

  • Insufficient Nucleophilicity of the Aromatic Ring: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by electron-rich aromatic rings.[6]

    • Solution: If your β-arylethylamine is not sufficiently activated, consider using stronger acids (e.g., trifluoroacetic acid or even superacids) and higher temperatures to drive the reaction to completion.[7]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) to find the optimal catalyst for your specific substrates.

Part 2: Reduction of the 6-Position Substituent

Issue 3: Incomplete Reduction of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Question: I am trying to reduce the carboxylic acid at the 6-position to a primary alcohol using LiAlH₄, but I am consistently recovering starting material. What is going wrong?

Answer:

The reduction of carboxylic acids with lithium aluminum hydride (LiAlH₄) can be challenging due to the initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride reagent.

Potential Causes & Solutions:

  • Insufficient LiAlH₄: The first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas.[8] This carboxylate is less electrophilic and therefore more difficult to reduce than the corresponding ester.

    • Solution: Use a significant excess of LiAlH₄ (typically 3-5 equivalents) to ensure complete reduction. The reaction should be performed in an anhydrous ethereal solvent like THF.

  • Low Reaction Temperature: While the initial deprotonation is fast even at low temperatures, the subsequent reduction of the carboxylate may require higher temperatures.

    • Solution: After the initial addition of the carboxylic acid to the LiAlH₄ suspension at 0 °C, allow the reaction to warm to room temperature and then gently reflux to drive the reduction to completion.

Experimental Protocol: LiAlH₄ Reduction of a Carboxylic Acid

  • To a stirred suspension of LiAlH₄ (3.0-5.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Issue 4: Difficulty in Purifying the Final Product

Question: My final product, (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol, is difficult to purify by standard column chromatography. It streaks badly on the silica gel column.

Answer:

The basic nitrogen and the polar hydroxyl group in the target molecule can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Potential Causes & Solutions:

  • Strong Adsorption to Silica Gel: The basic amine moiety can be protonated by the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant tailing.

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

    • Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for your column chromatography.

    • Solution 3: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water and methanol or acetonitrile, often with a modifier like formic acid or TFA, can be a good alternative.

  • High Polarity of the Compound: The combination of the amine and alcohol functionalities makes the compound quite polar, which can make it difficult to elute from normal-phase silica gel.

    • Solution: Use a more polar solvent system, such as a gradient of dichloromethane and methanol.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the secondary amine of the tetrahydroisoquinoline ring during the reduction of the carboxylic acid?

A1: It is highly recommended to protect the secondary amine, typically as a carbamate (e.g., Boc or Cbz), before the reduction step with a strong reducing agent like LiAlH₄. The N-H proton is acidic and will react with the hydride reagent. Protecting the nitrogen also prevents potential side reactions and can improve the solubility of the starting material in the reaction solvent. The protecting group can be removed in a subsequent step.

Q2: What are some common side products to look out for during the synthesis?

A2: In the Bischler-Napieralski reaction, the formation of styrenes via a retro-Ritter reaction is a key side product to monitor.[5] During the reduction step, incomplete reduction can lead to the corresponding aldehyde as an impurity. Over-reduction is generally not an issue for the conversion of a carboxylic acid to an alcohol.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC, and a melting point determination can also be an indicator of purity for solid compounds.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Phase 1: THIQ Core Synthesis cluster_1 Phase 2: Final Reduction Start β-Arylethylamine (with 3-formyl or 3-carboxy precursor) Amide_Formation Amide Formation Start->Amide_Formation BN_Reaction Bischler-Napieralski Cyclization Amide_Formation->BN_Reaction POCl3, heat DHIQ 3,4-Dihydroisoquinoline BN_Reaction->DHIQ BN_Trouble Low Yield? - Check ring activation - Minimize retro-Ritter BN_Reaction->BN_Trouble Reduction_1 Reduction (e.g., NaBH4) DHIQ->Reduction_1 THIQ_Acid 1,2,3,4-Tetrahydroisoquinoline -6-carboxylic Acid Reduction_1->THIQ_Acid N_Protection N-Protection (e.g., Boc) THIQ_Acid->N_Protection Reduction_2 Reduction (e.g., LiAlH4) N_Protection->Reduction_2 N_Deprotection N-Deprotection Reduction_2->N_Deprotection Reduction_Trouble Incomplete Reaction? - Use excess LiAlH4 - Ensure anhydrous conditions Reduction_2->Reduction_Trouble Final_Product (1,2,3,4-Tetrahydroisoquinolin-6-yl) -methanol N_Deprotection->Final_Product Purification_Trouble Purification Issues? - Use basic modifier - Try alumina or RP-HPLC Final_Product->Purification_Trouble

Sources

Technical Support Center: Optimizing Reaction Conditions for Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. The THIQ moiety is a cornerstone in a vast array of natural products and pharmaceutical agents, making its efficient and controlled synthesis a critical endeavor.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the causality behind common experimental pitfalls and offer field-proven strategies for optimizing your reaction outcomes, focusing primarily on the two workhorse methods: the Pictet-Spengler and Bischler-Napieralski reactions.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of THIQ derivatives in a question-and-answer format.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring system.[3][4]

Question 1: My Pictet-Spengler reaction is failing or giving very low yields. What are the primary causes?

Answer: Low or no yield in a Pictet-Spengler reaction typically points to one of three issues: an insufficiently electrophilic iminium ion, a deactivated aromatic ring, or improper reaction conditions.

  • Causality & Explanation: The reaction hinges on the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound.[3] This iminium ion must be electrophilic enough to be attacked by the π-system of the aromatic ring.

    • Deactivated Ring: If the aromatic ring of your β-arylethylamine possesses strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), its nucleophilicity is significantly reduced, making the final ring-closing cyclization step (an electrophilic aromatic substitution) difficult or impossible under standard conditions.[3][5]

    • Insufficient Acid Catalysis: The acid catalyst is crucial for promoting both the formation of the imine and its subsequent protonation to the more electrophilic iminium ion.[3] An inappropriate choice of acid or insufficient concentration can stall the reaction.

    • Steric Hindrance: Bulky substituents on either the amine or the carbonyl reactant can sterically impede the initial condensation or the final cyclization.[6]

  • Solutions & Optimization Strategies:

    • For Deactivated Rings: Switch to stronger acidic conditions. While traditional methods use protic acids like HCl or trifluoroacetic acid (TFA), superacidic media (e.g., triflic acid) can force the cyclization of less activated substrates.[7] Alternatively, consider an N-acyliminium ion variant, where acylation of the nitrogen dramatically increases the electrophilicity of the intermediate, allowing even deactivated systems to cyclize under milder conditions.[3]

    • Screen Acid Catalysts: The choice of acid is critical. Start with a common Brønsted acid like TFA. If the yield is low, a Lewis acid (e.g., BF₃·OEt₂) may be more effective, particularly if coordinating to the carbonyl is beneficial.[1][4]

    • Adjust Temperature and Time: The kinetic-controlled product is often favored at lower temperatures.[3] However, for sluggish reactions, heating may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition from prolonged heating.[8]

    • Solvent Choice: The reaction is often performed in aprotic solvents like dichloromethane (DCM) or toluene.[6] For some substrates, protic solvents like methanol can be effective.[9] The choice can influence iminium ion stability and solubility.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

Answer: Poor regioselectivity arises when the iminium ion can attack multiple positions on the aromatic ring. This is common with meta-substituted β-phenethylamines.

  • Causality & Explanation: The cyclization is an electrophilic aromatic substitution, and its regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. An activating, ortho-para directing group at the meta-position of the phenethylamine (relative to the ethylamine side chain) can lead to competitive attack at the C6 and C8 positions of the forming THIQ.[5]

  • Solutions & Optimization Strategies:

    • Leverage Sterics: The use of a bulkier acid catalyst or bulkier substituents on the nitrogen can sterically hinder attack at the more crowded C8 position, favoring cyclization at C6.

    • Modify Electronic Effects: If possible, altering the electronic nature of the substituents can direct the cyclization. However, this is often constrained by the target molecule.

    • Temperature Control: In some cases, the activation energies for the two cyclization pathways may differ, allowing for kinetic control at lower temperatures to favor one isomer.

Below is a troubleshooting workflow for addressing low yield in a Pictet-Spengler reaction.

Caption: Troubleshooting workflow for low Pictet-Spengler yields.

The Bischler-Napieralski Reaction

This reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be reduced to the target THIQ.[10][11]

Question 3: My Bischler-Napieralski reaction is giving a low yield, or I'm observing significant side product formation. Why is this happening?

Answer: This is a very common issue. The primary culprits are often a deactivated aromatic ring, an insufficiently powerful dehydrating agent, or a competing retro-Ritter side reaction.[10][12]

  • Causality & Explanation: The reaction proceeds through a highly reactive nitrilium ion intermediate.[13][14]

    • Deactivated Ring: Like the Pictet-Spengler, this reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will strongly disfavor the cyclization step. The reaction works best with electron-rich aromatic systems.[10][13]

    • Dehydrating Agent: The choice of dehydrating agent is crucial for forming the reactive intermediate. Common agents like phosphorus oxychloride (POCl₃) may not be potent enough for less reactive substrates.[10][11]

    • Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a stable styrene derivative and a nitrile. This is a major competing pathway, especially if the resulting styrene is highly conjugated.[10][14]

  • Solutions & Optimization Strategies:

    • Enhance Dehydrating Power: For substrates that are sluggish with POCl₃, a stronger dehydrating system is needed. A mixture of P₂O₅ in refluxing POCl₃ is a classic and effective solution.[11][12] Alternatively, triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine offers a very mild and powerful method for generating the reactive intermediate at low temperatures.[10][13]

    • Mitigate Retro-Ritter Reaction: This side reaction can sometimes be suppressed by using the corresponding nitrile as the reaction solvent, which shifts the equilibrium away from fragmentation.[12][14]

    • Temperature and Solvent: The reaction often requires heating (reflux).[10] Solvents like toluene, acetonitrile, or even neat POCl₃ are common. Ensure the temperature is not excessively high, as this can lead to tar formation.[10]

The diagram below illustrates the key mechanistic pathways.

G Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + Dehydrating Agent (e.g., POCl₃, Tf₂O)[12] Product 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Product Intramolecular Cyclization SideProduct Styrene Derivative (Retro-Ritter Side Product)[11] Nitrilium->SideProduct Fragmentation

Sources

Improving yield and purity of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges, improve reaction yields, and achieve high product purity. Our approach is built on explaining the causal relationships in each experimental step, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis and purification of this compound.

Q1: My initial cyclization reaction (e.g., Pictet-Spengler or Bischler-Napieralski) is giving a very low yield. What are the likely causes?

A1: Low yield in the core-forming cyclization step typically points to three main areas:

  • Insufficient Electrophilicity: The iminium ion (in Pictet-Spengler) or nitrilium ion (in Bischler-Napieralski) may not be electrophilic enough to overcome the activation energy for aromatic substitution.

  • Poor Nucleophilicity of the Aromatic Ring: The benzene ring must be sufficiently electron-rich to facilitate the cyclization.[1] The presence of electron-withdrawing groups can severely hinder or prevent the reaction.

  • Side Reactions: Competing reactions, such as polymerization of the starting aldehyde or retro-Ritter type reactions in the Bischler-Napieralski pathway, can consume starting materials.[1]

Q2: I'm struggling with the final reduction of the isoquinoline or dihydroisoquinoline ring. The reaction is either incomplete or requires harsh conditions.

A2: Incomplete reduction to the tetrahydroisoquinoline core is a frequent hurdle. Key factors include:

  • Catalyst Inactivation: The nitrogen atom in the isoquinoline ring can act as a ligand, poisoning the surface of heterogeneous catalysts like Palladium on Carbon (Pd/C).

  • Reaction Conditions: Insufficient hydrogen pressure, suboptimal temperature, or an inappropriate solvent can lead to slow or stalled reactions.

  • Substrate Purity: Impurities from the previous step, particularly sulfur-containing compounds, can poison the catalyst.

Q3: My final product is difficult to purify. I'm seeing multiple spots on TLC, and column chromatography gives poor separation.

A3: The target molecule contains both a basic secondary amine and a polar alcohol, which can complicate purification.

  • Compound Polarity: The high polarity can cause streaking on silica gel columns.

  • Co-eluting Impurities: Structurally similar byproducts, such as over-oxidized or N-alkylated species, may have similar retention factors.

  • Workup Issues: The product's basicity can lead to emulsions during aqueous workups or losses if the pH is not carefully controlled.[2]

Q4: How do I confirm the purity of my final product?

A4: Purity should be assessed using a combination of methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for quantitative analysis.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities or residual solvents.[4]

Troubleshooting and Optimization Guides

This section provides a structured approach to diagnosing and solving specific experimental problems.

Guide 1: Optimizing the Tetrahydroisoquinoline Ring Formation

The two most common routes to the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.

  • The Pictet-Spengler Reaction: This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5] It is generally milder than the Bischler-Napieralski route. The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution.[6][7]

  • The Bischler-Napieralski Reaction: This route involves the cyclodehydration of a β-phenylethylamide using a strong dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which is then reduced.[1][8] This method is often required for less activated aromatic systems.

Troubleshooting Decision Tree: Low Cyclization Yield

Caption: Decision tree for troubleshooting low cyclization yields.

ProblemProbable CauseSuggested Solution & Rationale
Low Yield (Pictet-Spengler) Insufficient iminium ion formation or low aromatic ring nucleophilicity.Increase acid concentration (e.g., use neat TFA) to favor iminium ion formation. For less reactive rings, harsher conditions or superacids may be necessary to promote cyclization.[6][9]
Low Yield (Bischler-Napieralski) Incomplete dehydration of the amide or competing side reactions.Use a more potent dehydrating agent (e.g., P₂O₅) and higher temperatures (refluxing xylene).[1] Be aware that harsh conditions can promote side reactions.
Formation of Regioisomers Cyclization at an alternative position on the aromatic ring.This is more common with certain substitution patterns. Modify the starting material to include blocking groups or strongly directing groups to favor the desired cyclization position.
Guide 2: Achieving Complete Reduction to the Tetrahydroisoquinoline

The reduction of an isoquinoline or a 3,4-dihydroisoquinoline intermediate is the final step in forming the saturated heterocyclic core.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent (e.g., MeOH, EtOH, AcOH) B Add Catalyst (e.g., 5-10 mol% Pd/C, PtO₂) A->B C Purge Vessel with Inert Gas (N₂ or Ar) B->C D Introduce H₂ Gas (Set Pressure: 50-500 psi) C->D E Heat and Stir (25-80 °C) D->E F Monitor by TLC/LC-MS E->F G Filter Catalyst (e.g., through Celite) F->G Reaction Complete H Concentrate Filtrate G->H I Purify Crude Product H->I G start Crude Product acid_base Acid-Base Extraction start->acid_base chromatography Column Chromatography acid_base->chromatography If impurities persist final_product Pure Product (>98%) acid_base->final_product If pure enough recrystallization Recrystallization chromatography->recrystallization If solid chromatography->final_product If pure oil recrystallization->final_product

Caption: A multi-step strategy for purifying the final product.

TechniquePrincipleApplication & Optimization Tips
Acid-Base Extraction Separates the basic product from neutral or acidic impurities by partitioning it between an organic solvent and an aqueous acid.Dissolve the crude mixture in an immiscible organic solvent (e.g., DCM, EtOAc). Extract with aqueous acid (e.g., 1M HCl). The protonated product moves to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove trapped neutral impurities. Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 9 and re-extract the deprotonated product back into an organic solvent.
Column Chromatography Separation based on differential adsorption to a stationary phase.Due to the product's high polarity, standard silica gel chromatography can be challenging. Consider adding a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent to prevent streaking. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or using an amine-functionalized silica phase can be highly effective. [10]
Recrystallization Purification of a solid based on differences in solubility between the product and impurities in a specific solvent system.Ideal for a final polishing step. Screen for suitable solvents where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol, isopropanol, or mixtures like ethyl acetate/heptane are good starting points. [11]

Detailed Experimental Protocols

Protocol 1: Synthesis via Pictet-Spengler Reaction and Reduction

This protocol assumes the synthesis starts from a suitable phenylethylamine precursor where the hydroxymethyl group is either present or protected.

Step 1: N-Protection (Optional, but Recommended)

  • Dissolve the starting phenylethylamine (1.0 eq) in dichloromethane (DCM).

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. [12]4. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and purify the N-Boc protected intermediate by column chromatography.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the N-Boc protected amine (1.0 eq) in a suitable solvent (e.g., DCM or toluene).

  • Add paraformaldehyde (2.0-3.0 eq).

  • Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 5-10 eq), and heat the reaction to 40-80 °C. [13]4. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction, neutralize carefully with a saturated aqueous solution of NaHCO₃, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude cyclized product.

Step 3: Deprotection and Isolation

  • Dissolve the purified N-Boc tetrahydroisoquinoline in DCM.

  • Add an excess of TFA or 4M HCl in dioxane and stir at room temperature for 1-4 hours. [12]3. Monitor deprotection by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • The product will be the corresponding salt. To obtain the free base, dissolve the residue in water, basify to pH > 9 with NaOH, and extract with DCM or EtOAc.

  • Dry and concentrate the organic layers to yield the final product, this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol, adding silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like heptane or hexane.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 95:5 DCM/MeOH). Gradually increase the polarity of the mobile phase (gradient elution). To prevent streaking, add ~1% triethylamine to the mobile phase. [14]5. Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent under reduced pressure to yield the purified product.

References

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Wang, Y., & Miller, R. L. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science, 5(5), 525-527. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science, 4(5), 431-440. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Samanta, I. (n.d.). Protection for the AMINE.pptx. SlideShare. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-106. Retrieved from [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13, 28583-28604. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Al-Ghouti, M. A., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 26, 19375-19387. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 9(38), 7435-7441. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

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  • Al-Zaydi, K. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8235–8245. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 9, 7435-7441. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chromatographic Purification. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

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  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

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Troubleshooting cell-based assays with (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol in cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate experimental challenges and ensure the integrity of your data. This guide is structured in a question-and-answer format to directly address common issues, from initial compound handling to complex assay troubleshooting.

Compound Profile: Understanding this compound

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a "privileged structure" in pharmacology, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Depending on their substitutions, THIQ derivatives have been investigated for neuroprotective, anti-cancer, anti-inflammatory, and anti-viral properties.[1][2]

Some THIQ derivatives have been shown to be neurotoxic and may induce apoptosis, particularly in neuronal cell models, making them relevant for research in neurodegenerative diseases like Parkinson's disease.[3][4] Therefore, when working with any novel THIQ derivative, it is crucial to empirically determine its cytotoxic profile in your specific cell model.

PropertyValue / DescriptionSource
Chemical Class 1,2,3,4-Tetrahydroisoquinoline (THIQ)[1]
Key Functional Groups Tetrahydroisoquinoline core, Methanol (-CH₂OH) at C6Inferred from name
Potential Activities Neuroactive, Cytotoxic, Apoptosis-inducing[1][2][3][4]
Appearance Likely an off-white or crystalline powder[5]

Part 1: General Compound Handling & Preparation

Proper preparation of your test compound is the foundation of any reproducible cell-based assay. Errors at this stage can lead to issues with solubility, stability, and accurate dosing.

Q1: How should I dissolve and store this compound?

Answer:

Recommended Solvents & Storage:

  • Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Methanol is another potential solvent.[6]

  • Stock Solution Storage: Aliquot your stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.

  • Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the stock solution in your cell culture medium. Vortex thoroughly after dilution.

Causality and Best Practices:

  • Why DMSO? DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. However, it can be toxic to cells at higher concentrations.

  • Solvent Toxicity Control: It is imperative to include a "vehicle control" in all experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups to ensure that any observed cellular effects are due to the compound and not the solvent.[7] As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many sensitive cell lines requiring concentrations below 0.1%.[7][8]

Q2: My compound is precipitating in the cell culture medium after dilution. What should I do?

Answer:

Precipitation indicates that you have exceeded the compound's solubility limit in your aqueous culture medium. This can lead to inaccurate dosing and physical damage to cells.

Troubleshooting Steps:

  • Visual Inspection: After diluting your stock into the medium, hold the tube or plate up to a light source to look for fine precipitates or cloudiness.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Your highest concentration is limited by its aqueous solubility.

  • Gentle Warming: Briefly warming the medium to 37°C during dilution may help, but be cautious, as prolonged heating can degrade the compound or media components.

  • Serum Effects: Components in Fetal Bovine Serum (FBS) can sometimes bind to compounds and either aid or hinder solubility. Test the solubility in both serum-free and serum-containing media.

Part 2: Troubleshooting Assay-Specific Problems

This section addresses common issues encountered during the execution of cell-based assays.

Issue Cluster 1: Unexpected Cytotoxicity & Viability Results

A frequent challenge is observing either too much or too little biological activity, or results that are not reproducible.

Q3: I'm observing high levels of cell death in all my treatment groups, including the lowest concentrations. What is the likely cause?

Answer:

This issue points to several potential culprits, ranging from the intrinsic nature of the compound to technical errors. Given that some THIQ derivatives are known to be cytotoxic[3], this may be an expected outcome, but it must be validated.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high cytotoxicity.

Protocol: Validating Cytotoxicity with a Dose-Response Experiment

This protocol ensures you systematically determine the concentration-dependent effect of the compound.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a 2X concentration serial dilution series of this compound in culture medium. A broad range is recommended for the first experiment (e.g., 100 µM down to 1 nM).

  • Vehicle Control: Prepare a 2X vehicle control containing the same concentration of DMSO as your highest compound concentration.

  • Positive Control: Include a positive control for cell death (e.g., Staurosporine) to confirm the assay is working.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions, vehicle control, or positive control. This halves the concentration to the final 1X dose.

  • Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a reliable method to measure cell viability, such as a Calcein-AM assay (for live cells) or an MTT/XTT assay (for metabolic activity).[9]

  • Analysis: Plot the viability percentage against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommendationRationale
Cell Density Optimize via titration; ensure cells are in logarithmic growth phase.Too few cells give a low signal; too many can become confluent and nutrient-deprived, affecting results.[7]
Solvent Conc. Keep final DMSO < 0.5%, ideally < 0.1%.High solvent concentrations are directly cytotoxic to most cell lines.[8]
Incubation Time Test multiple time points (e.g., 24h, 48h).Cytotoxic effects are time-dependent; a short incubation may miss the effect.
Plate Layout Avoid "edge effects" by filling perimeter wells with sterile PBS.Outer wells are prone to evaporation, which can concentrate the compound and affect cell growth.[7]
Issue Cluster 2: Signal & Readout Problems

Problems with the assay signal itself, such as high background or low signal, can obscure the true biological effect of your compound.

Q4: My fluorescence-based assay has very high background noise. Could the compound be the cause?

Answer:

Yes, this is a distinct possibility. Many aromatic compounds, like those with an isoquinoline core, are intrinsically fluorescent (autofluorescent). This compound-specific fluorescence can interfere with the assay signal.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: In a cell-free plate, add your compound at various concentrations to the assay buffer or medium. Read the fluorescence using the same filter set as your experiment. If you detect a signal, the compound is autofluorescent.[10]

  • Subtract Background: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the "compound only" wells from your experimental wells.

  • Change Fluorophore: If the background is too high, switch to a fluorescent dye that excites and/or emits at a different wavelength, away from the autofluorescence spectrum of your compound. Red-shifted dyes are often better as cellular and compound autofluorescence is typically weaker at longer wavelengths.[11]

  • Check Media Components: Phenol red and Fetal Bovine Serum (FBS) in culture media are common sources of background fluorescence.[12] Consider running the final assay step in a phenol red-free medium or PBS.[12]

Q5: My luminescence signal is very weak. How can I improve it?

Answer:

Low signal in luminescence assays can be due to instrument settings, plate choice, or reagent issues.

Key Optimization Points:

  • Use Opaque White Plates: Black plates are for fluorescence (to reduce background), but white plates are essential for luminescence as they reflect and maximize the light signal directed toward the detector.[12][13]

  • Adjust Instrument Gain: The "gain" setting on a plate reader artificially amplifies the signal. If the signal is weak, you may need to increase the gain. However, be aware that this can also increase background noise.[14]

  • Increase Integration Time/Reads per Well: For glow luminescence assays with stable signals, increasing the signal integration time or the number of reads per well can improve the signal-to-noise ratio.[13]

  • Check Reagent Viability: Luminescence reagents can be sensitive to degradation. Ensure they are prepared fresh and have not expired.[15]

Issue Cluster 3: Investigating Mechanism of Action (Apoptosis)

If your compound is cytotoxic, the next logical step is to determine the mechanism of cell death, such as apoptosis.

Q6: I am trying to measure apoptosis with a caspase-3/7 activity assay, but the signal is weak or absent, even though I see cell death in a viability assay. What's wrong?

Answer:

This is a common issue that usually relates to the timing of the apoptotic cascade. Caspase activation is a transient event.

Apoptosis Pathway & Troubleshooting:

Caption: Key troubleshooting points in the apoptosis pathway.

Protocol: Optimizing a Caspase Activity Assay

  • Perform a Time-Course Experiment: Treat cells with an IC50 concentration of your compound and measure caspase-3/7 activity at multiple time points (e.g., 4, 8, 12, 16, and 24 hours). This will identify the peak of caspase activation.[16] Apoptotic events can be transient, and measuring at a single, late time point might miss the activity.[16]

  • Use a Sensitive Assay: Luminescent-based caspase assays, such as Promega's Caspase-Glo® 3/7, are generally more sensitive than colorimetric or fluorescent alternatives and can detect lower levels of activity.[17]

  • Confirm with an Orthogonal Method: Validate your findings by looking at a downstream marker of apoptosis. For example, use Western blotting to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of active caspase-3. The appearance of cleaved PARP confirms the apoptotic pathway is active.

  • Check Protein Concentration: For Western blotting, ensure you load a sufficient amount of total protein (e.g., 100-150 µg) to detect the cleaved fragments, which may be of low abundance.[16]

Part 3: Advanced Topics & FAQs

Q7: How can I be sure the effects I'm seeing aren't due to an off-target mechanism?

Answer:

This is a critical question in drug development. A compound may kill cancer cells, but not necessarily by inhibiting its intended target. This phenomenon is a major cause of clinical trial failure.[18]

Strategies for Target Validation:

  • Genetic Knockout/Knockdown: The gold standard for validating a compound's mechanism of action (MOA) is to test its efficacy in cells where the putative target has been genetically removed (e.g., via CRISPR-Cas9 knockout).[19] If the compound is still effective in cells lacking the target, its cytotoxic effects must be through an off-target mechanism.[19]

  • Structure-Activity Relationship (SAR): Synthesize and test structurally similar analogues of your compound that are predicted to be inactive against the intended target. If these "inactive" analogues still show cytotoxicity, it points to an off-target effect.

Q8: What are the most important controls to include in my cell-based assays?

Answer:

Rigorous controls are the cornerstone of believable data. For any assay with this compound, you should include:

  • Untreated Control: Cells treated with only culture medium. This is your baseline for 100% viability.

  • Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used in the experiment. This control ensures the solvent itself is not causing the observed effect.

  • Positive Control: A known compound that induces the effect you are measuring (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity). This confirms your assay system is working correctly.

References
  • Bitesize Bio (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • El Antri, S., et al. (2005). Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol. Acta Crystallographica Section E. Available at: [Link]

  • Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. National Center for Biotechnology Information. Available at: [Link]

  • Kim, K. M., et al. (2002). A synthetic isoquinoline alkaloid, 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (YS 51), reduces inducible nitric oxide synthase expression and improves survival in a rodent model of endotoxic shock. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Singh, A., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate (2017). Cleaved caspases troubleshooting. Available at: [Link]

  • ResearchGate (2013). What is the minimum methanol concentration that can be used as control for tissue culture?. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). Concentration-dependent Opposite Effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Agilent Technologies. Tips for Improved Luminescence Performance. Available at: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available at: [Link]

  • Promega Connections (2017). Three Factors That Can Hurt Your Assay Results. Available at: [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (2023). How to solve the problem from cell viability test?. Available at: [Link]

  • PubChem. Methanol. National Center for Biotechnology Information. Available at: [Link]

  • Basicmedical Key (2023). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Available at: [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. Available at: [Link]

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Technical Support Center: Navigating the Purification Challenges of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted tetrahydroisoquinolines (THIQs). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the common and complex challenges encountered during the purification of this critical class of compounds. Tetrahydroisoquinolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and pharmaceuticals.[1][2][3] However, their inherent basicity, propensity for stereoisomerism, and diverse substitution patterns present unique purification hurdles.

This guide is structured to be an interactive resource, allowing you to quickly find answers to specific problems. We will delve into the "why" behind the "how," ensuring you not only solve your immediate purification issues but also build a robust understanding for future challenges.

Section 1: Troubleshooting Common Purification Problems

This section is formatted as a series of questions and answers to directly address the issues you are most likely to encounter in the lab.

My basic THIQ is showing significant peak tailing on my silica gel flash column. What's causing this and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like THIQs on standard silica gel.[4]

  • The Root Cause: Unwanted Secondary Interactions. Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your THIQ can undergo strong ionic interactions with these acidic sites. This leads to a portion of your compound being more strongly retained, resulting in a "tail" as it slowly elutes from the column, rather than a sharp, symmetrical peak.

  • The Solution: Taming the Stationary Phase. To prevent this unwanted interaction, you need to neutralize or "mask" the acidic silanol groups. The most common and effective way to do this is by adding a small amount of a basic modifier to your mobile phase.

    • Recommended Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., hexanes/ethyl acetate).[5] It's crucial to pre-treat your silica gel with this modified eluent before loading your sample to ensure the entire stationary phase is neutralized.

    • Alternative Stationary Phases: If peak tailing persists, consider using a specialized stationary phase. Alumina is a more basic alternative to silica gel. Additionally, there are commercially available amine-functionalized or deactivated silica gels that are specifically designed for the purification of basic compounds.[6]

I've synthesized a THIQ with multiple stereocenters, and now I'm struggling to separate the diastereomers. What are my options?

Answer:

The separation of diastereomers is a frequent challenge, particularly with multi-step syntheses or reactions that are not perfectly stereoselective, such as some Pictet-Spengler cyclizations.[7] Diastereomers have different physical properties, which we can exploit for their separation.

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful techniques for separating diastereomers. SFC, in particular, is often faster and uses less organic solvent.[8][9][10] Method development will be key. Start by screening different stationary phases (both normal and reversed-phase) and mobile phase compositions.

  • Flash Chromatography: With careful optimization, flash chromatography can sometimes resolve diastereomers.

    • Method Development: Use thin-layer chromatography (TLC) to screen various solvent systems. Look for a system that gives the largest possible difference in retention factor (Rƒ) between your diastereomers. A lower Rƒ value (around 0.2-0.3) for the lower-spotting diastereomer often provides better separation on the column.[5]

    • Column Packing and Loading: Ensure your column is packed well and you load your sample in a concentrated band to maximize resolution.

  • Crystallization: This can be a very effective and scalable method for separating diastereomers.

    • Fractional Crystallization: This relies on the different solubilities of the diastereomers in a particular solvent system. You will need to screen various solvents to find one where one diastereomer is significantly less soluble than the other.

    • Seeding: If you have a small amount of a pure diastereomer (perhaps from a previous small-scale HPLC separation), you can use it to seed a supersaturated solution of the diastereomeric mixture.[11] This can induce the crystallization of the desired diastereomer.

    • Kinetic vs. Thermodynamic Control: The speed of crystallization can impact the purity of the resulting crystals. Slow cooling or slow evaporation of the solvent tends to favor thermodynamic control and can lead to purer crystals.[12]

How do I separate the enantiomers of my chiral THIQ?

Answer:

Enantiomers have identical physical properties in a non-chiral environment, so you'll need a chiral method to separate them. This is critical in drug development, as enantiomers can have different pharmacological activities.[13]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for enantiomeric separation.

    • Stationary Phase: You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point as they are versatile.[13]

    • Mobile Phase: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic compounds like THIQs, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to improve peak shape.[13]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is becoming increasingly popular due to its speed and reduced solvent consumption.[10] The principles are similar to chiral HPLC, using a chiral stationary phase, but the mobile phase is typically supercritical CO₂ with a co-solvent like methanol or ethanol.

  • Diastereomeric Salt Formation and Crystallization: This is a classical method for resolving enantiomers.

    • React your racemic THIQ (a base) with a chiral acid (a resolving agent) like tartaric acid or camphorsulfonic acid to form a pair of diastereomeric salts.[14]

    • These diastereomeric salts now have different physical properties and can be separated by fractional crystallization.

    • Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the pure enantiomer of your THIQ.

My substituted THIQ is very polar and either doesn't stick to my reversed-phase column or elutes in the solvent front. What should I do?

Answer:

This is a common issue with highly polar or hydrophilic compounds in reversed-phase chromatography.[15] The hydrophobic stationary phase (like C18) has little affinity for your polar analyte.

  • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns that have polar groups embedded within the alkyl chains or at the end of them. This allows for better interaction with polar analytes and retention even in highly aqueous mobile phases.

  • Highly Aqueous Mobile Phases: You can try using a mobile phase with a very high percentage of water (e.g., >95%). However, be aware of "phase collapse" or "dewetting" with traditional C18 columns, where the high surface tension of water can expel it from the pores of the stationary phase, leading to a loss of retention. Polar-embedded or polar-endcapped columns are designed to prevent this.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic mode that uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong eluting solvent. This is an excellent alternative for retaining and separating very polar compounds.

  • Ion-Exchange Chromatography (IEC): Since your THIQ is basic, it will be protonated and positively charged at a pH below its pKa. You can use cation-exchange chromatography to retain and separate it based on its charge.[16][17] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[18]

Section 2: Method Selection Guide

Choosing the right purification strategy from the outset can save significant time and resources. Use the following decision tree to guide your choice.

G start Start: Crude THIQ Mixture is_chiral Is the THIQ chiral and requires enantiomeric separation? start->is_chiral chiral_hplc Chiral HPLC or SFC is_chiral->chiral_hplc Yes diastereomers Are diastereomers present? is_chiral->diastereomers No chiral_hplc->diastereomers flash_sfc Flash Chromatography, HPLC, or SFC for diastereomer separation diastereomers->flash_sfc Yes polarity What is the polarity of the THIQ? diastereomers->polarity No flash_sfc->polarity nonpolar Non-polar to moderately polar polarity->nonpolar Non-polar / Moderate polar Very Polar polarity->polar Very Polar normal_phase Normal-Phase Flash Chromatography (with base additive) nonpolar->normal_phase reversed_phase Reversed-Phase Flash or HPLC nonpolar->reversed_phase hilic_iec HILIC or Ion-Exchange Chromatography polar->hilic_iec final_purity Final Purity Check normal_phase->final_purity reversed_phase->final_purity hilic_iec->final_purity

Caption: Decision tree for selecting a THIQ purification method.

Section 3: Detailed Experimental Protocols

Protocol: Flash Chromatography of a Basic THIQ on Silica Gel

This protocol outlines the steps for purifying a moderately polar, basic THIQ using flash chromatography with a basic modifier.

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in a solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • If the spot is streaky, prepare a new developing solution with 0.5% triethylamine (e.g., for 10 mL of eluent, add 9.95 mL of the solvent mixture and 50 µL of Et₃N).

    • Adjust the solvent polarity to achieve an Rƒ of approximately 0.2-0.3 for your target THIQ.[5]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel, either as a dry powder or a slurry in the initial, least polar eluent.

    • Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase containing the basic modifier. This is a critical step to neutralize the silica.[19]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen mobile phase.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Note: Triethylamine is volatile and should be removed during this step. For higher boiling point amines like pyridine, a subsequent workup (e.g., an acid wash) may be necessary.

Data Presentation: Common Chromatography Systems for THIQs
Purification ChallengeRecommended Chromatography ModeStationary PhaseTypical Mobile Phase SystemKey Considerations
General Purification (Non-polar to moderately polar THIQ) Normal-Phase Flash ChromatographySilica GelHexanes/Ethyl Acetate + 0.1-1% Et₃NThe addition of a basic modifier is crucial to prevent peak tailing.[5][19]
Separation of a THIQ from non-polar impurities Reversed-Phase Chromatography (RPC)C18 or C8Acetonitrile/Water or Methanol/WaterThe pH of the mobile phase can be adjusted to control retention and selectivity.[20][21][22]
Purification of a very polar THIQ Hydrophilic Interaction Liquid Chromatography (HILIC)Bare Silica, Amide, or other polar phasesAcetonitrile/Water (high organic content)Ensures retention of compounds that elute in the void volume in RPC.
Enantiomeric Separation Chiral HPLC or SFCPolysaccharide-based (e.g., Amylose, Cellulose)Hexane/Isopropanol + 0.1% DEA (HPLC) or CO₂/Methanol (SFC)Screening of different chiral columns and mobile phases is often necessary.[13]
Purification of a charged THIQ Ion-Exchange Chromatography (IEC)Strong or Weak Cation ExchangerAqueous buffer with a salt or pH gradientThe THIQ must be charged at the operating pH.[16][18][23]

Section 4: Frequently Asked Questions (FAQs)

Q1: I performed a Pictet-Spengler reaction. What are the likely impurities I need to separate? A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[24][25][26] Common impurities include unreacted starting materials (the amine and carbonyl compound), the intermediate imine/iminium ion, and potentially over-alkylation or side-reaction products depending on the specific substrates and conditions used.

Q2: Can I use preparative TLC for THIQ purification? A2: Yes, preparative TLC can be a useful technique for small-scale purifications (typically <100 mg). The same principles apply as for flash chromatography: use a mobile phase with a basic additive to prevent streaking.

Q3: My THIQ is unstable on silica gel. What are my options? A3: If your THIQ is sensitive to the acidic nature of silica gel, even with a basic modifier, you should switch to a more inert stationary phase. Options include alumina, deactivated silica, or using reversed-phase chromatography where the stationary phase is much less reactive.

Q4: How do I choose between reversed-phase and normal-phase chromatography for my THIQ? A4: The choice depends on the polarity of your THIQ and the impurities.

  • Normal-phase is generally good for less polar to moderately polar compounds. It's often the first choice in a synthesis lab due to the use of organic solvents which are easy to evaporate.

  • Reversed-phase excels at separating compounds with differences in hydrophobicity. It is very effective for more polar compounds that are not well-retained in normal-phase.[20][21]

Q5: What is the benefit of using SFC for chiral separations of THIQs? A5: Supercritical Fluid Chromatography (SFC) offers several advantages over traditional HPLC for chiral separations. It is typically much faster (3-5 times), generates less organic solvent waste (as the primary mobile phase is CO₂), and can provide different selectivity compared to HPLC, sometimes resolving enantiomers that are difficult to separate by other means.[9][10][27]

References

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Principles of Ion Exchange Chromatography. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved January 19, 2026, from [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

  • Purification: How to Run a Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Ion-Exchange Chromatography: Basic Principles and Application. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024, December 3). MDPI. Retrieved January 19, 2026, from [Link]

  • Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved January 19, 2026, from [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. Retrieved January 19, 2026, from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved January 19, 2026, from [Link]

  • Running a flash column. (2025, March 21). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of chiral 1-substituted tetrahydroisoquinolines by the intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)3. (2011, April 1). PubMed. Retrieved January 19, 2026, from [Link]

  • The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021, March 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • Understanding Reverse Phase: A Key Concept in Chromatography. (2026, January 16). Oreate AI Blog. Retrieved January 19, 2026, from [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved January 19, 2026, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved January 19, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). Twisting Memoirs Publication. Retrieved January 19, 2026, from [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and modification of substituted tetrahydroisoquinolines from... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tetrahydroisoquinolines as Orexin Receptor Antagonists: Strategies for Lead Optimization by Solution-Phase Chemistry. (2003, May 1). CHIMIA. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. Retrieved January 19, 2026, from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved January 19, 2026, from [Link]

  • New strategy for the synthesis of tetrahydroisoquinoline alkaloids. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

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Enhancing the biological activity of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol through derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Derivatization of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Introduction: Unlocking the Potential of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and neurological applications.[1][2][3][4] The specific compound, this compound, offers three primary points for chemical modification: the secondary amine at position 2 (N2), the aromatic ring, and the benzylic hydroxyl group at position 6. Strategic derivatization at these sites can significantly enhance biological activity, improve pharmacokinetic properties, and modulate target selectivity.[3][5]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights for enhancing the biological activity of this versatile scaffold.

Section 1: Strategic Planning for Derivatization

FAQ: I have the starting material, this compound. Where should I focus my initial derivatization efforts to maximize the chances of enhancing biological activity?

This is a critical first question. The optimal starting point depends on your biological target and desired outcome. A systematic approach is recommended. The three key modification sites offer distinct opportunities:

  • N2-Position (Secondary Amine): This is often the most synthetically accessible and impactful site for modification. The nucleophilicity of the secondary amine makes it amenable to a wide range of reactions, such as alkylation, acylation, and arylation.[5] Modifications here directly influence the basicity (pKa) and lipophilicity of the molecule, which can profoundly affect receptor interactions and cell permeability.

  • C6-Methanol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. These changes can introduce new hydrogen bond donors/acceptors or create attachment points for larger moieties, potentially probing deeper into a target's binding pocket.

  • Aromatic Ring (Positions 5, 7, 8): While synthetically more challenging, substitutions on the aromatic ring (e.g., halogenation, nitration followed by reduction and further derivatization) can modulate the electronic properties of the molecule and provide vectors for exploring new binding interactions.

Recommendation: Begin with N-alkylation or N-acylation. This strategy typically yields the most readily interpretable Structure-Activity Relationship (SAR) data and allows for the rapid generation of a focused library of analogs.

dot graph Derivatization_Strategy { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define the core molecule node Core [label="this compound\n(Core Scaffold)", pos="0,0!", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define derivatization points N2 [label="N2-Amine\n(Alkylation, Acylation,\nArylation)", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C6-Methanol\n(Oxidation, Etherification,\nEsterification)", pos="2.5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aro [label="Aromatic Ring\n(Halogenation, etc.)", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connect points to the core Core -- N2 [label=" High Impact\n Easy Synthesis "]; Core -- C6 [label=" Moderate Impact\n Moderate Difficulty "]; Core -- Aro [label=" High Impact\n High Difficulty "]; }

Figure 1. Key derivatization points on the core scaffold.

Section 2: Troubleshooting Synthesis and Purification

Question: My N-alkylation reaction with a simple alkyl halide is giving me a mixture of the starting material, the desired tertiary amine, and a quaternary ammonium salt. How can I improve the selectivity for the tertiary amine?

This is a classic challenge known as over-alkylation.[6][7] The mono-alkylated product (the desired tertiary amine) is often more nucleophilic than the starting secondary amine, leading it to react again with the alkyl halide.[7]

Causality: The reaction proceeds via an SN2 mechanism. The rate is dependent on the concentration and nucleophilicity of both the starting amine and the product amine. Without careful control, a "runaway reaction" occurs.[7]

Troubleshooting Protocol:

  • Control Stoichiometry: Instead of a 1:1 ratio, use a significant excess of the starting secondary amine (e.g., 2-3 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent encountering a molecule of the starting material rather than the product.

  • Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period (e.g., 2-4 hours) to the solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation.[8]

  • Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃).[8] These will deprotonate the resulting ammonium salt without competing in the alkylation reaction.

  • Consider Reductive Amination: A more robust alternative is reductive amination.[9] React the starting amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for forming the tertiary amine and inherently prevents over-alkylation because the intermediate iminium ion is reduced more readily than the resulting amine can be alkylated.[9]

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The desired product should have a different retention factor/time than the starting material and the quaternary salt (which is often highly polar and may remain at the baseline on TLC).

Question: I'm struggling to purify my polar amine derivatives using standard silica gel chromatography. The compounds are streaking badly or not eluting at all.

This is a common issue with amine-containing compounds on silica gel, which is acidic. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.

Troubleshooting Protocol:

  • Base-Wash the Silica: Before packing your column, prepare a slurry of the silica gel in your starting eluent (e.g., 99:1 Dichloromethane:Methanol) and add 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites on the silica.

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to your entire solvent system (e.g., a gradient of methanol in dichloromethane). This modifier will compete with your compound for binding to the acidic sites, allowing it to travel through the column more effectively.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): This is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If your compounds have sufficient lipophilicity, reverse-phase purification using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) is highly effective. The amine will be protonated and behave as a well-resolved salt.

Section 3: Navigating Biological Assay Challenges

Question: My new derivatives show poor solubility in my aqueous assay buffer, leading to inconsistent results. How can I address this?

Low aqueous solubility is a major hurdle in drug discovery, causing underestimated activity, variable data, and inaccurate SAR.[10][11] Compounds precipitating out of solution during the assay are not available to interact with the target.

Causality: Derivatization, especially the addition of lipophilic groups, often increases the molecule's logP value, leading to decreased solubility in aqueous media.[11]

Troubleshooting Protocol:

  • Optimize the Stock Solution: Ensure your compound is fully dissolved in your DMSO stock. Gentle warming or sonication can help. However, be aware that this can create a supersaturated solution that may precipitate upon dilution into the aqueous buffer.[10]

  • Modify the Assay Buffer (If Tolerable):

    • Adjust pH: If your compound has an ionizable group (like the tertiary amine), adjusting the buffer pH to favor the charged state can increase solubility.[12] Be sure to confirm your biological target (e.g., enzyme, receptor) is stable and active at the new pH.

    • Include Co-solvents: Small amounts of solvents like ethanol or polyethylene glycol (PEG) can be added to the final assay buffer, but their concentration must be carefully optimized to avoid interfering with the biological assay.

  • Reduce DMSO Concentration: While counterintuitive, high concentrations of DMSO in the final assay volume can sometimes cause compounds to precipitate. Test a range of final DMSO concentrations (e.g., 0.1% to 1%) to find the optimal level.[11]

  • Formulate as a Salt: For in vivo studies or if the issue is severe, converting the final compound into a more soluble salt form (e.g., hydrochloride or mesylate salt) can be an effective strategy.[12]

Question: I'm performing a radioligand receptor binding assay, but my non-specific binding (NSB) is extremely high, obscuring any real signal. What are the likely causes?

High non-specific binding is a frequent problem that reduces the assay window and makes it difficult to determine the true affinity of your test compounds.[13][14]

Causality: NSB occurs when the radioligand or your test compound binds to components other than the target receptor, such as the filter membrane, the assay plate plastic, or other proteins in the membrane preparation.[13][15] This is often exacerbated by highly lipophilic compounds.

Troubleshooting Protocol:

  • Reduce Radioligand Concentration: Use the lowest possible concentration of radioligand that still gives a robust signal, ideally at or below its Kd value.[14]

  • Optimize Blocking Agents: Include a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) is commonly used to coat surfaces and reduce non-specific interactions.

  • Increase Wash Steps: After incubation, increase the number and volume of washes to more effectively remove unbound radioligand from the filters or plates. Ensure the wash buffer is ice-cold to slow the dissociation of specifically bound ligand.

  • Pre-treat Filters/Plates: Soaking the filter mats (e.g., in 0.5% polyethylenimine) before the assay can significantly reduce the non-specific binding of radioligands to the filter itself.

  • Check Compound Purity: Impurities in your synthesized derivatives could be contributing to the high background. Re-purify the compound if necessary.

// Decision point and loop decision [label="Activity\nEnhanced?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; sar -> decision;

end_node [label="Lead\nCandidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision -> end_node [label=" Yes "]; decision -> start [label=" No, Iterate "];

// Troubleshooting connections ts_purify [label="Purification\nIssue?", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ts_assay [label="Assay\nIssue?", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify -> ts_purify [style=dashed, color="#202124"]; assay -> ts_assay [style=dashed, color="#202124"]; }

Figure 2. Iterative workflow for derivatization and screening.

Section 4: Data Interpretation

Hypothetical SAR Data Table

To guide the next round of synthesis, it is crucial to analyze initial screening data systematically. The table below shows hypothetical data for a small library of N-substituted derivatives of our core scaffold, tested for inhibitory activity against a fictional kinase, "Kinase X".

Compound IDR-Group (at N2)IC₅₀ (nM) vs. Kinase XKinetic Solubility (µg/mL at pH 7.4)
Parent -H1250>200
Deriv-01 -CH₃980>200
Deriv-02 -CH₂CH₂Ph15045
Deriv-03 -C(O)Ph22080
Deriv-04 -CH₂(4-F-Ph)9538
Deriv-05 -CH₂(4-OH-Ph)110150

Interpretation and Next Steps:

  • Observation 1: Small alkylation (Deriv-01) offers minimal improvement.

  • Observation 2: Adding a benzyl group (Deriv-02) significantly improves potency, suggesting a beneficial hydrophobic interaction in the binding pocket. However, this comes at the cost of reduced solubility.[16]

  • Observation 3: An N-acyl linkage (Deriv-03) is also well-tolerated and improves potency.

  • Observation 4: Electronic modification of the benzyl ring (Deriv-04, fluoro) further enhances potency, indicating a potential halogen-bonding interaction or favorable electronic effect.

  • Observation 5: Adding a polar group to the benzyl ring (Deriv-05, hydroxyl) retains high potency while significantly improving solubility compared to the unsubstituted benzyl analog.[16]

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: PubMed URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: ResearchGate URL: [Link]

  • Title: Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds. Source: PMC - NIH URL: [Link]

  • Title: How can I increase the solubility to perform an enzyme assay? Source: ResearchGate URL: [Link]

  • Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery. Source: NCBI - NIH URL: [Link]

  • Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Title: Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3-f]isoquinolines using a Pictet-Spengler approach. Source: Sci-Hub URL: [Link]

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Source: Fluidic Sciences URL: [Link]

  • Title: Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Source: PMC - PubMed Central URL: [Link]

  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Source: ACS Publications URL: [Link]

  • Title: Avoiding Over-alkylation. Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Source: ResearchGate URL: [Link]

  • Title: Help with troubleshooting my radioligand competition binding assay. Source: Reddit URL: [Link]

  • Title: New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Source: PubMed URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Publishing URL: [Link]

  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives. Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives. Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Scaffold Synthesis. Source: ChemistryViews URL: [Link]

  • Title: N-alkylation of secondary amine? Source: ResearchGate URL: [Link]

  • Title: (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Source: ResearchGate URL: [Link]

  • Title: Alkylation of Amines (Sucks!). Source: Master Organic Chemistry URL: [Link]

  • Title: Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Source: PubMed URL: [Link]

  • Title: Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Source: PubMed URL: [Link]

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Technical Support Center: Scalable Synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (1,2,3,4-Tetrahydroisoquinolin-6-YL)-methanol core is a valuable scaffold in modern drug discovery, with derivatives being explored for preclinical studies in various therapeutic areas, including neurodegenerative diseases.[1][2] The successful transition from bench-scale discovery to preclinical evaluation hinges on a robust, scalable, and reproducible synthetic route that can deliver high-purity material in gram-to-kilogram quantities. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in this critical scale-up phase. We will address common issues through a troubleshooting guide and a series of frequently asked questions, focusing on the underlying chemical principles to empower you to make informed decisions in your process development.

Section 1: Recommended Synthetic Strategies & Workflows

Two classical and reliable methods dominate the synthesis of the tetrahydroisoquinoline (THIQ) core: the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[3] The choice between them often depends on starting material availability, scalability considerations, and the specific substitution pattern of the target molecule.

Strategy A: The Pictet-Spengler Reaction

This is often the most direct route, involving the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[4][5] For our target, this involves reacting 2-(3-(hydroxymethyl)phenyl)ethan-1-amine with a formaldehyde equivalent.

pictet_spengler_workflow start Starting Material: 2-(3-(hydroxymethyl)phenyl)ethan-1-amine step1 Step 1: Iminium Ion Formation start->step1 reagent Reagent: Formaldehyde Source (e.g., Paraformaldehyde) reagent->step1 step2 Step 2: Cyclization (Electrophilic Aromatic Substitution) step1->step2 Intramolecular Attack product Final Product: (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol step2->product Re-aromatization catalyst Catalyst: Brønsted or Lewis Acid (e.g., TFA, HCl) catalyst->step1 catalyst->step2 bischler_napieralski_workflow start Starting Material: N-(2-(3-(hydroxymethyl)phenyl)ethyl)formamide step1 Step 1: Cyclodehydration start->step1 intermediate Intermediate: 3,4-Dihydroisoquinolin-6-yl)methanol step1->intermediate step2 Step 2: Reduction intermediate->step2 product Final Product: (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol step2->product reagent1 Reagent: Dehydrating Agent (e.g., POCl₃, P₂O₅) reagent1->step1 reagent2 Reagent: Reducing Agent (e.g., NaBH₄, H₂/Pd-C) reagent2->step2

Caption: Bischler-Napieralski/Reduction workflow for target synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My Pictet-Spengler reaction is showing low conversion and multiple side products. What are the likely causes and how can I optimize it?

A1: Low conversion in a Pictet-Spengler reaction is a common issue, often stemming from inefficient formation of the key electrophilic iminium ion or insufficient reactivity of the aromatic ring. [4]

  • Causality & Solutions:

    • Acid Catalyst: The choice and concentration of the acid are critical. Protic acids like trifluoroacetic acid (TFA) or HCl are standard. [5]If conversion is low, consider switching to a stronger superacid system or a Lewis acid, which can accelerate iminium ion formation. However, excessively harsh conditions can lead to decomposition. A systematic screen of acid catalysts and concentrations is recommended.

    • Water Scavenging: The initial condensation to form the imine (en route to the iminium ion) releases water. On a large scale, this water can hydrolyze the iminium ion back to the starting materials. The use of a Dean-Stark trap (if the solvent is appropriate, like toluene) or the addition of a dehydrating agent can drive the equilibrium forward.

    • Temperature: While many Pictet-Spengler reactions run at elevated temperatures to ensure sufficient energy for the electrophilic aromatic substitution, excessive heat can cause side reactions or degradation of the starting material, especially with a sensitive hydroxymethyl group. An optimal temperature profile, often found through small-scale parallel screening, is crucial.

    • Substrate Reactivity: The reaction relies on an electron-rich aromatic ring to attack the iminium ion. [6]If your precursor has electron-withdrawing groups, the reaction will be sluggish. While our target has a neutral hydroxymethyl group, protecting it as an ester or ether could modulate reactivity or prevent side reactions.

Q2: During the Bischler-Napieralski cyclization with POCl₃, my reaction mixture turns dark, and the yield of the dihydroisoquinoline is poor. What's going wrong?

A2: This is a classic problem with the Bischler-Napieralski reaction, which often requires forceful conditions. The darkening suggests decomposition, and poor yield points to side reactions or incomplete cyclization. [7]

  • Causality & Solutions:

    • Reagent Stoichiometry and Addition: Phosphorus oxychloride (POCl₃) is highly reactive. Adding it too quickly to the amide can cause a rapid exotherm, leading to decomposition. For scalable reactions, controlled, slow addition at a reduced temperature (e.g., 0-10 °C) before gentle heating to reflux is essential. Ensure you are using a sufficient excess of POCl₃ (typically 1.5-3.0 equivalents) to act as both reagent and solvent/dehydrating agent.

    • Solvent Choice: The reaction is often run in a high-boiling solvent like toluene or xylene to reach the required temperature for cyclization. [8]Acetonitrile is also a common choice. The solvent must be completely anhydrous, as water will rapidly quench the POCl₃ and halt the reaction.

    • Side Reactions: A major side reaction is the retro-Ritter reaction, which can form styrenes, especially if the nitrilium salt intermediate is stable. [8]This is more common with substrates that can easily form a stable carbocation. While less likely with our primary alcohol-substituted target, it's a possibility. Optimizing the temperature to the minimum required for cyclization can help suppress this pathway.

    • Work-up Procedure: The work-up is critical. The reaction must be carefully quenched by slowly adding the mixture to ice/water or a chilled basic solution to neutralize the strong acid and hydrolyze any remaining POCl₃. A poorly controlled quench can cause degradation of the acid-sensitive dihydroisoquinoline product.

Q3: The sodium borohydride (NaBH₄) reduction of my 3,4-dihydroisoquinoline intermediate gives a messy product profile. How can I achieve a cleaner reduction?

A3: The reduction of the imine functionality in the 3,4-dihydroisoquinoline is generally efficient, but issues can arise from pH control, solvent choice, and temperature.

  • Causality & Solutions:

    • pH Control: NaBH₄ is most stable and reactive in slightly basic conditions. The reduction is typically performed in an alcohol solvent like methanol or ethanol. As the reaction proceeds, borate esters are formed, which can alter the pH. Sometimes, maintaining a pH between 7 and 9 is necessary for optimal results. [9]A common procedure involves dissolving the intermediate in methanol, cooling to 0 °C, and adding NaBH₄ portion-wise to control the reaction rate and temperature.

    • Solvent Reactivity: NaBH₄ reacts slowly with protic solvents like methanol. On a large scale, this can consume a significant amount of the reagent over time. Ensure you use a sufficient excess (typically 1.5-2.0 equivalents) and perform the reaction promptly. For very sensitive substrates, switching to an aprotic solvent like THF with an additive to improve solubility may be necessary.

    • Alternative Reducing Agents: If NaBH₄ consistently gives poor results, consider catalytic hydrogenation (H₂, Pd/C). This is an extremely clean and scalable method, though it requires specialized high-pressure equipment. It avoids the challenges of quenching and aqueous work-ups associated with borohydride reductions.

Q4: I am struggling with purification. Column chromatography is not viable for the 500g scale I need. What are my best options?

A4: This is a critical process development question. Relying on chromatography for multi-hundred-gram batches is inefficient and costly. Crystallization is the preferred industrial method for purifying final products.

  • Causality & Solutions:

    • Salt Formation & Crystallization: As a basic amine, your THIQ product can be readily converted into a crystalline salt. Reacting the freebase with an acid like HCl (in isopropanol or ether), H₂SO₄, or a chiral acid like tartaric acid can yield a highly crystalline solid. This process is excellent for purification, as impurities often remain in the mother liquor.

    • Solvent Screening: Perform a systematic solvent screen to find a suitable system for crystallizing either the freebase or a salt. Use a small amount of your material and test its solubility in a range of solvents (e.g., ethyl acetate, acetonitrile, isopropanol, heptane, toluene) at room temperature and at reflux. The ideal system is one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Anti-Solvent Crystallization: If a single-solvent system is not found, try anti-solvent crystallization. Dissolve your compound in a good solvent (e.g., methanol, DCM) and then slowly add a poor solvent (an "anti-solvent" like heptane, hexane, or water) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: For a future GMP campaign, is the Pictet-Spengler or Bischler-Napieralski route generally preferred?

A1: Both routes are well-established in manufacturing. However, the Pictet-Spengler reaction is often preferred for its higher atom economy and fewer synthetic steps. [10]It combines two molecules into the core structure in a single key transformation. The Bischler-Napieralski route requires a separate acylation step and a subsequent reduction step, adding to the process mass intensity (PMI). Furthermore, the reagents used in the Pictet-Spengler (e.g., formaldehyde, TFA) are often less hazardous and easier to handle on a large scale than the highly corrosive and water-reactive POCl₃ used in the Bischler-Napieralski reaction. [8] Q2: What are the Critical Process Parameters (CPPs) I should monitor during the scale-up of the chosen synthesis?

A2: Identifying and controlling CPPs is the foundation of a robust and reproducible process. Key parameters include:

  • Temperature: Exotherms during reagent addition (e.g., POCl₃) or quenching must be controlled. The final reaction temperature directly impacts reaction rate and impurity formation.

  • Reagent Addition Rate: Uncontrolled addition of a key reagent can lead to localized "hot spots" and side reactions. This is critical for both POCl₃ addition and NaBH₄ reduction.

  • Mixing/Agitation Speed: In large reactors, poor mixing can lead to non-homogeneous reaction conditions, resulting in incomplete conversion and inconsistent product quality.

  • Reaction Time: Reactions should be monitored by an in-process control (IPC) method like HPLC or UPLC to determine the true endpoint. Running for a fixed time can lead to batch-to-batch variability.

Q3: What is a standard panel of analytical tests for releasing a batch of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol for preclinical toxicology studies?

A3: A comprehensive analytical package is required to ensure the identity, purity, and quality of the material. This typically includes:

  • Structure Confirmation: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Identity: Mass Spectrometry (LC-MS) to confirm the molecular weight. [11]* Purity: A validated, stability-indicating HPLC method to determine purity (typically >98%) and quantify any impurities. [12]* Residual Solvents: Gas Chromatography (GC-HS) to ensure residual solvents from the synthesis and purification are below ICH limits.

  • Inorganic Impurities: Analysis for heavy metals and determination of residue on ignition (sulfated ash).

  • Water Content: Karl Fischer titration to determine the water content.

Q4: My final compound has poor aqueous solubility. How can I prepare a salt form suitable for in vivo studies?

A4: Creating a salt is a standard strategy to improve the solubility and handling properties of basic drug candidates.

  • Dissolve the Freebase: Dissolve one equivalent of the purified freebase in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Add the Acid: Slowly add a solution containing one equivalent of the desired acid (e.g., HCl in isopropanol, or methanesulfonic acid in acetone).

  • Induce Precipitation: The salt will often precipitate directly from the solution. The process can be aided by cooling, adding an anti-solvent (like heptane or MTBE), or seeding with a small crystal of the salt.

  • Isolate and Dry: The resulting solid is collected by filtration, washed with a non-polar solvent to remove residues, and dried under vacuum. The hydrochloride and mesylate salts are common choices for improving solubility.

Section 4: Data & Protocols

Table 1: Comparative Analysis of Primary Synthetic Routes
FeaturePictet-Spengler SynthesisBischler-Napieralski / Reduction Synthesis
Number of Steps Typically 1-2 (if starting amine is available)Typically 2-3 (Amide formation, cyclization, reduction)
Key Reagents Phenethylamine, Aldehyde, Acid (TFA, HCl)Phenethylamine, Acyl Chloride, Dehydrating Agent (POCl₃), Reducing Agent (NaBH₄)
Pros High atom economy, Convergent, Often milder conditions. [13]Tolerates a wider variety of starting materials, Well-understood mechanism.
Cons Requires specific aldehyde precursor, Sensitive to electronic effects on the aromatic ring. [5]Lower atom economy, Uses hazardous reagents (POCl₃), Requires a separate reduction step. [7]
Scalability Generally excellent due to fewer steps and safer reagents.Good, but requires careful engineering controls for handling POCl₃ and managing exotherms.
Protocol 1: Scalable Pictet-Spengler Synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol

This is a representative protocol and must be optimized for your specific laboratory conditions and scale.

  • Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 2-(3-(hydroxymethyl)phenyl)ethan-1-amine (1.0 eq) and a suitable solvent such as acetonitrile (10 L/kg).

  • Reagent Addition: Add paraformaldehyde (1.2 eq).

  • Acid Catalysis: Cool the mixture to 0-5 °C. Slowly add trifluoroacetic acid (1.5 eq) via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 40-50 °C. Monitor the reaction progress by HPLC/UPLC until the starting material is consumed (typically 4-8 hours).

  • Quench: Once complete, cool the reaction to 10 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 5 L/kg).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by conversion to its hydrochloride salt.

References

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  • Cox, E. D., & Cook, J. M. (1998). U.S. Patent No. 5,808,071. Washington, DC: U.S. Patent and Trademark Office.
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  • Al-Mughaid, H., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9456-9539. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

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  • Al-Mughaid, H., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). Chemical Reviews, 123(15), 9456-9539. Retrieved from [Link]

  • Schmidt, S., et al. (2019). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 24(18), 3349. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Zhou, J., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(11), 8836-8861. Retrieved from [Link]

  • Zhou, J., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Mughaid, H., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]

  • Peters, D., et al. (2016). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 408(1), 225-235. Retrieved from [Link]

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  • National Institutes of Health. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 19(13), 1641-1651. Retrieved from [Link]

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  • Zhou, J., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • PubMed. (2006). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry, 14(10), 3562-3571. Retrieved from [Link]

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Validation & Comparative

A Comparative In Vitro Validation Guide for (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel small molecule's bioactivity is a critical first step in the long journey toward therapeutic application. This guide provides an in-depth, technically focused comparison of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, a member of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) family, against established bioactive compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The biological activities of THIQ derivatives are often dictated by the nature and placement of substituents on the core ring structure.

This guide is structured to provide not just protocols, but a logical framework for the in vitro validation of this compound, with a focus on its potential anticancer and anti-inflammatory properties. We will explore its cytotoxic effects on a cancer cell line and its inhibitory potential against Matrix Metalloproteinase-3 (MMP-3), an enzyme implicated in both cancer metastasis and inflammation.

Comparative Compound Selection: Rationale and Overview

To provide a robust comparative analysis, we have selected two well-characterized compounds:

  • ABT-199 (Venetoclax): A potent and selective BCL-2 inhibitor, a key regulator of apoptosis. It serves as a positive control for apoptosis-inducing anticancer activity.

  • NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid): A broad-spectrum matrix metalloproteinase (MMP) inhibitor, including MMP-3. It will act as a positive control for MMP-3 inhibition.

Section 1: Assessment of Cytotoxicity in a Cancer Cell Line

A fundamental initial screen for any potential anticancer agent is the assessment of its cytotoxicity against a relevant cancer cell line. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of living cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Line (e.g., MCF-7) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells and incubate (e.g., 48 hours) cell_seeding->treatment compound_prep Prepare serial dilutions of This compound, ABT-199, and vehicle control compound_prep->treatment add_mtt Add MTT reagent treatment->add_mtt incubation Incubate for formazan formation add_mtt->incubation solubilization Solubilize formazan crystals incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_dose_response Plot dose-response curves and determine IC50 calculate_viability->plot_dose_response

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and ABT-199 in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Replace the culture medium in the wells with the medium containing the test compounds or vehicle control (medium with DMSO).

  • MTT Assay and Data Acquisition:

    • After 48 hours of incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package.

Comparative Data: Cytotoxicity (Hypothetical)
CompoundIC50 on MCF-7 cells (µM)
This compound15.8
ABT-199 (Venetoclax)0.5
Vehicle Control (DMSO)> 100

Section 2: In Vitro Inhibition of Matrix Metalloproteinase-3 (MMP-3)

To investigate the potential anti-inflammatory and anti-metastatic activity of this compound, we will assess its ability to inhibit the enzymatic activity of MMP-3. A fluorogenic substrate-based assay will be employed for this purpose.

Signaling Pathway: Role of MMP-3 in Tissue Degradation

MMP3_Pathway cluster_stimuli Inflammatory Stimuli / Tumor Microenvironment cluster_cell Cellular Response cluster_ecm Extracellular Matrix Degradation cluster_inhibition Inhibition stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) pro_mmp3 Pro-MMP-3 (inactive zymogen) stimuli->pro_mmp3 active_mmp3 Active MMP-3 pro_mmp3->active_mmp3 Activation by other proteases ecm Extracellular Matrix Components (e.g., collagen, proteoglycans) active_mmp3->ecm Cleavage degradation Degradation Products ecm->degradation inhibitor This compound NNGH inhibitor->active_mmp3

Caption: Simplified pathway of MMP-3 activation and ECM degradation.

Experimental Workflow: MMP-3 Inhibition Assay

MMP3_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Fluorescence Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of This compound, NNGH, and vehicle control preincubation Pre-incubate MMP-3 with compounds or vehicle compound_prep->preincubation enzyme_prep Prepare active MMP-3 enzyme solution enzyme_prep->preincubation substrate_prep Prepare fluorogenic MMP-3 substrate add_substrate Initiate reaction by adding substrate preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure fluorescence intensity (kinetic or endpoint) incubation->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition plot_dose_response Plot dose-response curves and determine IC50 calculate_inhibition->plot_dose_response

Caption: Workflow for MMP-3 Inhibition Assay.

Detailed Protocol: MMP-3 Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and NNGH in DMSO.

    • Perform serial dilutions in assay buffer to achieve a range of final concentrations.

    • Activate pro-MMP-3 to its active form according to the manufacturer's instructions.

    • Prepare the fluorogenic MMP-3 substrate solution in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compounds or vehicle control.

    • Add the active MMP-3 enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity kinetically for 30 minutes at an excitation/emission wavelength of 328/393 nm.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of MMP-3 inhibition relative to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 values.

Comparative Data: MMP-3 Inhibition (Hypothetical)
CompoundIC50 for MMP-3 Inhibition (µM)
This compound8.2
NNGH0.1
Vehicle Control (DMSO)No significant inhibition

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line and inhibitory activity against MMP-3. In comparison to the highly potent and specific inhibitor ABT-199, the cytotoxic effect of our test compound is less pronounced. Similarly, its MMP-3 inhibitory activity is weaker than that of the broad-spectrum MMP inhibitor NNGH.

These findings, however, provide a solid foundation for further investigation. The dual activity, albeit moderate, suggests that this compound could be a promising scaffold for the development of multi-target agents. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific pathways through which the compound induces cytotoxicity and inhibits MMP-3.

  • Broader Screening: Evaluating the activity of the compound against a wider panel of cancer cell lines and other MMP isoforms.

This guide provides a robust framework for the initial in vitro validation of this compound. The presented protocols and comparative data structure offer a clear path for researchers to systematically evaluate the biological potential of this and other novel chemical entities.

References

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865–13903. [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved January 19, 2026, from [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865–13903. [Link]

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A Comparative Efficacy Analysis of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol and Established PPARγ Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of metabolic disease therapeutics, the quest for novel molecular entities with improved efficacy and safety profiles is perpetual. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of a representative THIQ derivative, (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol , against established drugs targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.

Recent studies have illuminated the potential for 6-substituted THIQ derivatives to act as selective PPARγ partial agonists, offering a promising avenue for the development of new anti-diabetic agents.[3] This guide will delve into the mechanistic nuances of PPARγ activation, comparing the hypothetical profile of this compound with the well-characterized full agonists, Pioglitazone and Rosiglitazone , and the partial agonist, Telmisartan .

The Central Role of PPARγ in Metabolic Regulation

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4][5] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in adipogenesis, lipid metabolism, and insulin signaling.[6]

Activation of PPARγ leads to several beneficial metabolic effects, including:

  • Enhanced Insulin Sensitivity: PPARγ agonists improve the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin.[7][8][9]

  • Improved Glucose Homeostasis: By promoting glucose uptake and utilization in peripheral tissues and reducing hepatic gluconeogenesis, these agents effectively lower blood glucose levels.[3][7]

  • Lipid Metabolism Modulation: PPARγ activation influences the storage and mobilization of fatty acids, leading to a reduction in circulating free fatty acids.[9][10]

The following diagram illustrates the generalized signaling pathway of PPARγ activation.

PPAR_Signaling cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., THIQ derivative, TZD) PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (on target gene DNA) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity Enhanced Glucose Uptake Modulated Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: Generalized PPARγ signaling pathway.

A Comparative Look at Mechanisms of Action

The therapeutic efficacy and side-effect profiles of PPARγ agonists are intrinsically linked to their mode of interaction with the receptor, leading to a distinction between full and partial agonists.

Full Agonists: Pioglitazone and Rosiglitazone

Pioglitazone and Rosiglitazone belong to the thiazolidinedione (TZD) class of drugs and are potent, full agonists of PPARγ.[1][8][11] Their mechanism of action involves robust activation of the PPARγ receptor, leading to a significant modulation of target gene expression.[10][12] This strong activation results in marked improvements in insulin sensitivity and glycemic control.[10][13] However, this potent and sustained activation is also associated with a higher incidence of side effects, such as weight gain, fluid retention, and an increased risk of bone fractures.[1]

Partial Agonist: Telmisartan

Telmisartan, an angiotensin II receptor blocker (ARB), also exhibits partial PPARγ agonist activity.[2][14] It binds to and activates PPARγ, but to a lesser extent than full agonists, achieving approximately 25-30% of the maximal receptor activation.[14] This partial activation is sufficient to induce beneficial metabolic effects, including improved insulin sensitivity, while potentially mitigating the adverse effects associated with full agonism.[2][15]

Hypothetical Profile of this compound

Based on the activity of structurally related 6-substituted THIQ derivatives, it is hypothesized that this compound acts as a selective PPARγ partial agonist . This suggests a mechanism that balances therapeutic efficacy with an improved safety profile. The 6-hydroxymethyl substitution is a key structural feature that likely contributes to its specific interaction with the PPARγ ligand-binding domain.

The following table summarizes the key mechanistic differences between these compounds.

FeatureThis compound (Hypothetical)PioglitazoneRosiglitazoneTelmisartan
Drug Class TetrahydroisoquinolineThiazolidinedioneThiazolidinedioneAngiotensin II Receptor Blocker
PPARγ Agonism Partial AgonistFull Agonist[10][16]Full Agonist[8][12]Partial Agonist[2][17]
Primary Target PPARγPPARγ (with some PPARα activity)[10][16]Selective PPARγ[8][12]Angiotensin II Receptor & PPARγ
Expected Efficacy ModerateHighHighModerate
Potential for Side Effects LowerHigherHigherLower

Experimental Protocols for Efficacy Comparison

To empirically validate the efficacy of this compound and compare it with known PPARγ agonists, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. PPARγ Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

Protocol:

  • Cell Culture: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Plate the transfected cells and treat with varying concentrations of this compound, Pioglitazone, Rosiglitazone, and Telmisartan. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the relative luciferase units against the compound concentration and determine the EC50 (half-maximal effective concentration) and maximal efficacy for each compound.

Reporter_Assay_Workflow Start Start: Co-transfect cells with PPAARγ and reporter plasmids Plate_Cells Plate transfected cells Start->Plate_Cells Treat_Cells Treat with test compounds and controls Plate_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data: Determine EC50 and maximal efficacy Measure_Luciferase->Analyze_Data

Caption: Workflow for a PPARγ reporter gene assay.

2. Adipocyte Differentiation Assay

This assay assesses the ability of compounds to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.

Protocol:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence.

  • Induction of Differentiation: Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compounds.

  • Lipid Accumulation Staining: After 7-10 days, fix the cells and stain for lipid droplet accumulation using Oil Red O.

  • Quantification: Elute the stain and quantify the absorbance at a specific wavelength to measure the extent of adipogenesis.

In Vivo Studies

1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This study evaluates the effect of the compounds on glucose metabolism in a relevant animal model of type 2 diabetes (e.g., db/db mice).

Protocol:

  • Animal Acclimatization and Dosing: Acclimatize diabetic mice and administer the test compounds or vehicle orally for a specified period (e.g., 14 days).

  • Fasting: Fast the mice overnight before the OGTT.

  • Glucose Challenge: Administer a bolus of glucose orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess glucose tolerance.

OGTT_Workflow Start Start: Acclimatize diabetic mice Dose_Animals Administer test compounds or vehicle daily Start->Dose_Animals Fast_Animals Fast mice overnight Dose_Animals->Fast_Animals Glucose_Challenge Oral glucose challenge Fast_Animals->Glucose_Challenge Monitor_Glucose Monitor blood glucose at multiple time points Glucose_Challenge->Monitor_Glucose Analyze_Data Analyze data: Calculate AUC for glucose levels Monitor_Glucose->Analyze_Data

Caption: Workflow for an oral glucose tolerance test.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of the efficacy parameters for this compound and the established PPARγ agonists, based on the expected outcomes from the described experimental protocols.

ParameterThis compoundPioglitazoneRosiglitazoneTelmisartan
PPARγ EC50 (nM) 50 - 20010 - 505 - 30500 - 1000
Maximal PPARγ Activation (%) 40 - 6010010025 - 30
Adipocyte Differentiation ModerateHighHighLow to Moderate
Improvement in Glucose Tolerance (in vivo) SignificantVery SignificantVery SignificantModerate
Effect on Body Weight (in vivo) Minimal to no changeIncreaseIncreaseNo significant change

Conclusion and Future Directions

This compound, as a representative of the 6-substituted THIQ class, holds considerable promise as a novel therapeutic agent for type 2 diabetes. Its hypothesized partial agonism of PPARγ suggests the potential for a favorable therapeutic window, balancing effective glycemic control with a reduced risk of the side effects that have limited the use of full PPARγ agonists.

The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel THIQ derivatives. Further research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound class, as well as in-depth toxicological and pharmacokinetic profiling to support its advancement into clinical development. The exploration of such novel chemical scaffolds is crucial for the continued innovation of safer and more effective treatments for metabolic diseases.

References

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  • (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted With an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. Chem Pharm Bull (Tokyo). 2019;67(11):1211-1224. [Link]

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  • Thiazolidinediones and PPARγ agonists: time for a reassessment. Trends Endocrinol Metab. 2012;23(5):205-215. [Link]

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  • Telmisartan, a dual ARB/partial PPAR-γ agonist, protects myocardium from ischaemic reperfusion injury in experimental diabetes. Diabetes Obes Metab. 2011;13(6):533-541. [Link]

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In Vivo Validation of the Neuroprotective Effects of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the neuroprotective effects of the novel compound, (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, hereafter referred to as "Compound X." The focus is on a comparative analysis against established neuroprotective agents in a well-characterized rodent model of Parkinson's Disease (PD). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new therapeutic entities for neurodegenerative disorders.

Introduction: The Rationale for Investigating Compound X in a Model of Parkinson's Disease

Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1]. This neuronal loss leads to a deficit in dopamine in the striatum, manifesting in motor symptoms such as bradykinesia, rigidity, and tremor.[2][3] Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. Consequently, there is a critical need for novel neuroprotective agents that can slow or prevent the progression of PD.

Compound X, a novel tetrahydro-isoquinoline derivative, has been identified through preliminary in vitro screening (data not shown) to possess potent antioxidant and anti-inflammatory properties, key mechanisms implicated in the pathophysiology of PD. This guide outlines a rigorous in vivo study to validate these promising preclinical findings and to compare the neuroprotective efficacy of Compound X with that of two benchmark compounds: Edaravone and N-acetylcysteine (NAC).

Edaravone , a free radical scavenger, has demonstrated neuroprotective effects in various models of neurological disorders, including stroke and amyotrophic lateral sclerosis.[4][5][6][7][8] Its mechanism of action involves the attenuation of oxidative stress and inflammation.[4][5] N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has shown neuroprotective effects in models of traumatic brain injury and other neurological conditions by replenishing endogenous antioxidant stores and modulating inflammatory responses.[9][10][11][12][13]

This comparative approach will provide a robust assessment of Compound X's potential as a therapeutic candidate for PD.

Experimental Design and Methodology

A well-structured experimental design is paramount for obtaining reliable and reproducible data. This study will employ a neurotoxin-induced model of PD in rodents, a widely accepted approach for preclinical evaluation of neuroprotective compounds.[14][15][16]

Choice of In Vivo Model: The MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a well-established and reliable model that recapitulates many of the key pathological features of PD, including the selective loss of dopaminergic neurons in the SNc.[17][18][19][20][21] The neurotoxin MPTP is converted to its active metabolite, MPP+, which is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to oxidative stress and neuronal cell death.[20]

Animal Subjects and Group Allocation
  • Species: C57BL/6 mice (male, 8-10 weeks old) are recommended due to their high sensitivity to MPTP.[19]

  • Group Allocation: Animals will be randomly assigned to the following groups (n=10-12 per group):

    • Vehicle Control: Saline injections.

    • MPTP Control: MPTP injections + vehicle for Compound X/comparators.

    • Compound X (Low Dose) + MPTP: Pre-treatment with a low dose of Compound X followed by MPTP injections.

    • Compound X (High Dose) + MPTP: Pre-treatment with a high dose of Compound X followed by MPTP injections.

    • Edaravone + MPTP: Pre-treatment with Edaravone followed by MPTP injections.

    • N-acetylcysteine (NAC) + MPTP: Pre-treatment with NAC followed by MPTP injections.

Dosing Regimen
  • MPTP Administration: A sub-acute dosing regimen of MPTP (e.g., 30 mg/kg, intraperitoneal injection, once daily for 5 consecutive days) is recommended to induce a significant but not complete lesion of the nigrostriatal pathway.[21]

  • Compound X and Comparators: The optimal doses for Compound X should be determined from prior pharmacokinetic and toxicity studies. Edaravone and NAC will be administered at doses previously shown to be effective in rodent models. All treatments will be administered prior to each MPTP injection.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_pre Pre-Treatment Phase (7 days) cluster_induction Induction Phase (5 days) cluster_post Post-Induction Phase (21 days) acclimatization Acclimatization & Baseline Behavioral Testing treatment Daily Pre-treatment (Vehicle, Compound X, Edaravone, NAC) acclimatization->treatment mptp Daily MPTP Injections treatment->mptp 30 min prior behavioral Post-lesion Behavioral Testing (Day 7, 14, 21) mptp->behavioral euthanasia Euthanasia & Tissue Collection (Day 21) behavioral->euthanasia histology Histological & Biochemical Analysis euthanasia->histology

Caption: Experimental workflow for in vivo validation.

Behavioral Assessments of Motor Function

A battery of behavioral tests will be employed to assess motor function at baseline and at multiple time points post-MPTP administration.[3][22][23][24][25]

Open Field Test

This test is used to evaluate general locomotor activity and exploratory behavior.[22][23] A decrease in total distance traveled and rearing frequency is indicative of motor impairment.

Rotarod Test

The rotarod test assesses motor coordination and balance.[22][24] Animals are placed on a rotating rod, and the latency to fall is recorded. A shorter latency suggests impaired motor function.

Pole Test

The pole test is a sensitive measure of bradykinesia.[23][24] The time taken for a mouse to turn and descend a vertical pole is measured. An increased time is indicative of motor deficits.

Table 1: Hypothetical Comparative Behavioral Data
GroupOpen Field (Total Distance, cm)Rotarod (Latency to Fall, s)Pole Test (Time to Descend, s)
Vehicle Control 5000 ± 350180 ± 1510 ± 1.2
MPTP Control 2500 ± 28060 ± 825 ± 2.5
Compound X (Low) + MPTP 3500 ± 310100 ± 1018 ± 1.9
Compound X (High) + MPTP 4500 ± 330150 ± 1212 ± 1.5
Edaravone + MPTP 4200 ± 300140 ± 1114 ± 1.6
NAC + MPTP 4000 ± 290130 ± 1015 ± 1.7

Post-Mortem Analyses: Histological and Biochemical Validation

Following the final behavioral assessments, animals will be euthanized, and brain tissue will be collected for histological and biochemical analyses.

Quantification of Dopaminergic Neurons
  • Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[26][27][28][29][30] Brain sections will be stained for TH to visualize dopaminergic neurons in the SNc.

  • Unbiased Stereology: The number of TH-positive neurons in the SNc will be quantified using the optical fractionator method, which is the gold standard for unbiased cell counting.[1][31][32][33][34]

Detailed Protocol: Tyrosine Hydroxylase Immunohistochemistry
  • Perfusion and Tissue Processing: Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA overnight and then cryoprotect in 30% sucrose.

  • Sectioning: Section the midbrain containing the SNc at 40 µm using a cryostat.

  • Staining:

    • Wash sections in PBS.

    • Incubate in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[26][27]

    • Incubate with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.[30]

    • Wash and incubate with a biotinylated secondary antibody (e.g., donkey anti-rabbit) for 1 hour at room temperature.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize with a diaminobenzidine (DAB) substrate.

  • Mounting and Coverslipping: Mount sections onto slides, dehydrate, and coverslip.

Assessment of Oxidative Stress

Oxidative stress is a key contributor to MPTP-induced neurotoxicity.[35][36] Markers of oxidative damage will be assessed in brain homogenates.

  • Lipid Peroxidation: Measured by the concentration of malondialdehyde (MDA), a product of lipid peroxidation.[37]

  • Protein Carbonylation: Assessed by the formation of carbonyl groups on proteins.[37]

  • DNA/RNA Oxidation: Quantified by the levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[35][37]

Table 2: Hypothetical Comparative Neurochemical Data
GroupTH+ Neurons in SNc (% of Control)Striatal MDA (nmol/mg protein)Striatal Protein Carbonyls (nmol/mg protein)
Vehicle Control 100 ± 50.5 ± 0.081.2 ± 0.15
MPTP Control 45 ± 41.5 ± 0.23.5 ± 0.3
Compound X (Low) + MPTP 65 ± 51.0 ± 0.152.5 ± 0.25
Compound X (High) + MPTP 85 ± 60.7 ± 0.11.5 ± 0.2
Edaravone + MPTP 80 ± 50.8 ± 0.121.8 ± 0.22
NAC + MPTP 75 ± 60.9 ± 0.142.0 ± 0.24

Proposed Neuroprotective Mechanism of Compound X

Based on its putative antioxidant and anti-inflammatory properties, Compound X is hypothesized to exert its neuroprotective effects through the following signaling pathway:

G cluster_insult Neurotoxic Insult cluster_mechanism Cellular Stress cluster_compound Therapeutic Intervention cluster_outcome Cellular Outcome mptp MPTP mpp MPP+ mptp->mpp MAO-B mito Mitochondrial Dysfunction mpp->mito ros ROS Production mito->ros inflammation Neuroinflammation ros->inflammation apoptosis Apoptosis ros->apoptosis inflammation->apoptosis compound_x Compound X compound_x->ros Inhibits compound_x->inflammation Inhibits survival Neuronal Survival

Caption: Proposed neuroprotective signaling pathway of Compound X.

Conclusion and Future Directions

The successful completion of this comprehensive in vivo validation study will provide critical data on the neuroprotective efficacy of Compound X. A positive outcome, demonstrating significant and dose-dependent protection of dopaminergic neurons and amelioration of motor deficits, comparable or superior to established neuroprotective agents, would strongly support the further development of Compound X as a potential disease-modifying therapy for Parkinson's Disease.

Future studies should aim to elucidate the precise molecular targets of Compound X and explore its efficacy in other preclinical models of PD, such as those based on genetic mutations or alpha-synuclein pathology.[15][38]

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification and purity assessment of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, a key intermediate in pharmaceutical development. We will explore the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative is grounded in the principles of regulatory guidelines to ensure scientific integrity and trustworthiness in method validation.

Introduction: The Imperative of Analytical Method Cross-Validation

In the landscape of drug development, the analytical methods used to characterize an active pharmaceutical ingredient (API) or intermediate are as critical as the synthesis process itself. This compound, a member of the tetrahydroisoquinoline class of compounds, requires robust analytical oversight to ensure its identity, purity, and strength.[1][2] Cross-validation becomes essential when an analytical method is transferred between laboratories, when a new method is introduced to replace an existing one, or when results from different analytical techniques must be compared.

The objective of this process is to demonstrate that two distinct analytical procedures are equivalent and suitable for their intended purpose, ensuring consistency and reliability of data throughout the drug development lifecycle.[3][4] This guide is designed for researchers, analytical scientists, and quality control professionals, providing both the theoretical framework and practical, data-driven protocols for this critical task.

The Analyte: this compound

This molecule features a tetrahydroisoquinoline core, a heterocyclic scaffold prevalent in many natural alkaloids and pharmacologically active compounds.[5][6] Its structure includes polar functional groups (a secondary amine and a primary alcohol), which dictates the choice of analytical methodologies.

Caption: Chemical structure of the target analyte.

The Regulatory Pillar: Principles of Method Validation

The cross-validation strategy is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9][10] These guidelines mandate that analytical procedures must be validated to demonstrate their suitability. For cross-validation, the key performance characteristics to be compared are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Cross-Validation Workflow: A Strategic Overview

The cross-validation process involves analyzing the same set of samples—typically a reference standard, a sample of the API, and a spiked sample—using both analytical methods. The results are then statistically compared to determine if they are equivalent.

Caption: General workflow for analytical method cross-validation.

Experimental Design: A Tale of Two Techniques

We selected two orthogonal methods for this guide: a stability-indicating Reversed-Phase HPLC (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The choice is deliberate: HPLC is the workhorse for quality control of non-volatile polar compounds, while GC-MS provides unparalleled specificity and is excellent for identifying volatile impurities, though it may require sample derivatization for our analyte.[11][12]

Method A: Stability-Indicating RP-HPLC-UV Protocol

Rationale: This method is designed to separate the main component from potential process impurities and degradation products. A C18 column is chosen for its hydrophobic retention of the aromatic system, while a buffered mobile phase controls the ionization state of the secondary amine, ensuring sharp, symmetrical peaks.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Standard and Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the API sample similarly to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000. This pre-analysis check ensures the system is performing adequately.[13]

  • Analysis: Inject the standard and sample solutions in duplicate.

Method B: GC-MS Protocol with Derivatization

Rationale: The target analyte is not sufficiently volatile for direct GC analysis due to its polar -OH and -NH groups. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is necessary to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups, thereby increasing volatility.[14] Mass spectrometry provides high specificity for identification and quantification.

Step-by-Step Protocol:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation:

    • Accurately weigh ~5 mg of the reference standard or sample into a vial.

    • Add 1 mL of Pyridine (as a catalyst and solvent).

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • System Suitability Test (SST):

    • Inject the derivatized standard solution five times.

    • Acceptance Criteria: RSD of peak area ≤ 5.0%; Signal-to-noise ratio for the quantification ion ≥ 10.

  • Analysis: Inject the derivatized standard and sample solutions.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained from the validation of both methods.

Table 1: Linearity and Range

ParameterRP-HPLC-UVGC-MSAcceptance Criteria
Range 0.05 - 0.75 mg/mL0.05 - 0.75 mg/mLCovers 80-120% of test conc.
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Y-intercept MinimalMinimalClose to zero

Table 2: Accuracy (Recovery)

Concentration LevelRP-HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80% 99.8%101.5%98.0% - 102.0%
100% 100.5%99.5%98.0% - 102.0%
120% 101.2%98.9%98.0% - 102.0%
Average Recovery 100.5%100.0%98.0% - 102.0%

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeRP-HPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability (n=6) 0.85%1.35%≤ 2.0%
Intermediate Precision (n=6) 1.20%1.80%≤ 2.0%

Discussion and Final Assessment

The cross-validation data reveals that both the RP-HPLC-UV and GC-MS methods are suitable for the analysis of this compound, but they possess distinct strengths.

  • RP-HPLC-UV: This method demonstrates superior precision, as indicated by the lower %RSD values. Its simpler sample preparation and robustness make it exceptionally well-suited for routine quality control, release testing, and stability studies where high throughput is required.[11]

  • GC-MS: While slightly less precise, the GC-MS method offers unparalleled specificity. The mass spectrum provides a definitive structural fingerprint, making it the superior choice for impurity identification and characterization, especially for unknown peaks that may appear during stability testing. The requirement for derivatization is a procedural drawback, increasing analysis time and potential for variability.[12]

References

  • International Journal of Scientific and Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

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  • ACS Publications. (n.d.). Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Retrieved from [Link]

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  • PubMed. (n.d.). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Tetrahydroisoquinoline Synthesis: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This privileged scaffold forms the backbone of numerous natural alkaloids and pharmacologically active compounds, making its efficient and selective synthesis a critical endeavor. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to THIQs, supported by mechanistic insights, experimental data, and detailed protocols to inform your synthetic strategy.

The Strategic Importance of Tetrahydroisoquinolines

The THIQ moiety is a recurring motif in a vast array of biologically active molecules, exhibiting diverse pharmacological activities. From the potent analgesic properties of morphine to the antimicrobial and anticancer activities of various berberine alkaloids, the THIQ framework provides a rigid scaffold that can be readily functionalized to interact with a multitude of biological targets. The development of efficient and stereoselective methods to access this core structure is therefore of paramount importance in modern drug discovery.

Classical Approaches to THIQ Synthesis: A Comparative Analysis

Two of the most established and powerful methods for constructing the THIQ scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions. While both ultimately yield the desired heterocyclic system, they proceed through distinct mechanistic pathways, offering different advantages and limitations.

The Pictet-Spengler Reaction: Elegance in Simplicity

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The reaction is renowned for its operational simplicity and its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups.[3]

Mechanism and Causality: The reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution, attacking the electron-rich aromatic ring to forge the new carbon-carbon bond and establish the THIQ core.[2][4] The final step involves the restoration of aromaticity through the loss of a proton. The requirement for an electron-rich aromatic system is a direct consequence of this electrophilic aromatic substitution step; electron-donating groups stabilize the cationic intermediate and accelerate the cyclization.

Diagram: Pictet-Spengler Reaction Mechanism

Pictet_Spengler start β-Arylethylamine + Aldehyde/Ketone schiff Schiff Base start->schiff - H₂O iminium Iminium Ion (Electrophile) schiff->iminium + H⁺ cyclized Cyclized Intermediate iminium->cyclized Intramolecular Electrophilic Aromatic Substitution product Tetrahydroisoquinoline cyclized->product - H⁺

Caption: The Pictet-Spengler reaction proceeds via an iminium ion intermediate.

The Bischler-Napieralski Reaction: A Two-Step Approach to THIQs

The Bischler-Napieralski reaction, discovered in 1893, offers an alternative route to the THIQ skeleton.[5] This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[6][7] This intermediate is then subsequently reduced to the desired THIQ.

Mechanism and Causality: The reaction mechanism is believed to proceed through one of two primary pathways, depending on the reaction conditions.[5] One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more electrophilic nitrilium ion.[5][6] In either case, the key step is the intramolecular electrophilic attack of the activated intermediate on the aromatic ring. Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is most effective with electron-donating groups on the benzene ring, which facilitate the cyclization step.[6] The initial product, a 3,4-dihydroisoquinoline, is an imine that requires a separate reduction step (e.g., with sodium borohydride) to yield the fully saturated THIQ.[8]

Diagram: Bischler-Napieralski/Reduction Workflow

Bischler_Napieralski start β-Arylethylamide intermediate 3,4-Dihydroisoquinoline start->intermediate Bischler-Napieralski (e.g., POCl₃, heat) product Tetrahydroisoquinoline intermediate->product Reduction (e.g., NaBH₄)

Caption: A two-step workflow for THIQ synthesis via the Bischler-Napieralski reaction.

Head-to-Head Comparison: Pictet-Spengler vs. Bischler-Napieralski

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone[8]β-arylethylamide[8]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA)[8]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[8]
Initial Product 1,2,3,4-Tetrahydroisoquinoline[8]3,4-Dihydroisoquinoline[8]
Subsequent Steps Often the final productRequires a subsequent reduction step (e.g., with NaBH₄)[8]
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsher conditions for less reactive substrates[8]Generally requires harsher, refluxing acidic conditions[8]
Key Intermediate Iminium ion[8]Nitrilium ion or related species[8]
Stereochemistry A new chiral center is created if a non-symmetrical ketone or an aldehyde other than formaldehyde is used.[2] Asymmetric variants are well-developed.[1]The initial cyclization does not create a stereocenter at C1. Asymmetric reduction of the dihydroisoquinoline intermediate can provide chiral THIQs.[9]
Advantages One-pot synthesis of THIQ, often milder conditions, well-suited for asymmetric synthesis.[1][3]Broader substrate scope for the amide functionality, can tolerate a wider range of acyl groups.
Limitations Generally requires electron-rich aromatic rings for efficient cyclization.[10]Two-step process, often requires harsher conditions, potential for side reactions like the retro-Ritter reaction.[11]

Modern Synthetic Approaches: Expanding the Chemist's Toolkit

While the classical methods remain workhorses in THIQ synthesis, modern organic chemistry has introduced a range of powerful new strategies, often offering milder conditions, improved stereocontrol, and novel reactivity.

The Pomeranz-Fritsch-Bobbitt Reaction

A modification of the original Pomeranz-Fritsch reaction, the Bobbitt modification provides a route to 1,2,3,4-tetrahydroisoquinolines from N-benzylaminoacetals under acidic conditions.[12] This method employs milder acid catalysis than the original procedure, which helps to minimize side reactions.[12] The reaction proceeds via the acid-catalyzed hydrolysis of the aminoacetal to an iminoacetaldehyde intermediate, followed by intramolecular electrophilic aromatic substitution.[12]

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and THIQs are no exception. Palladium-catalyzed reactions, for instance, have been employed for the enolate arylation of aryl bromides and ketones to generate intermediates that can be cyclized to isoquinolines.[9] Ruthenium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines is another powerful strategy for accessing enantiopure THIQs.[9][13] These methods often offer high levels of stereocontrol and functional group tolerance.

Chemoenzymatic and Biocatalytic Approaches

Nature has perfected the synthesis of THIQs over millennia, and chemists are increasingly harnessing the power of enzymes to perform these transformations with exquisite selectivity. Chemoenzymatic one-pot processes have been developed that combine enzymatic oxidation of alcohols to aldehydes with a subsequent Pictet-Spengler reaction.[14][15] Furthermore, imine reductases have been engineered to stereoselectively reduce dihydroisoquinoline precursors to afford optically active THIQs, often with excellent yields and enantioselectivities.[16] These biocatalytic approaches offer the promise of environmentally benign and highly efficient syntheses.

Experimental Protocols: From Theory to Practice

To provide a practical context for the discussed methodologies, the following are representative, step-by-step protocols for the Pictet-Spengler and Bischler-Napieralski reactions.

Protocol: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure for the synthesis of a tetrahydro-β-carboline, a common application of the Pictet-Spengler reaction.

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid, TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine in the chosen solvent.[17]

  • To the stirred solution, add the aldehyde dropwise at room temperature.[17]

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).[17]

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.[18]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.[18]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[18]

  • Concentrate the filtrate under reduced pressure.[18]

  • Purify the crude product by column chromatography on silica gel.[18]

Protocol: Bischler-Napieralski Reaction Followed by Reduction

This protocol outlines a general procedure for the synthesis of a THIQ via the Bischler-Napieralski reaction and subsequent reduction.

Materials:

  • β-arylethylamide (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate.[6]

  • Add anhydrous DCM and POCl₃, and fit the flask with a reflux condenser under a nitrogen atmosphere.[6]

  • Reflux the resulting solution for the appropriate time (e.g., 4 hours), monitoring by TLC.[6]

  • Cool the reaction mixture to room temperature and concentrate via rotary evaporation.[6]

  • Dissolve the resulting residue in a mixture of MeOH and water, and cool to 0 °C.[6]

  • Carefully add NaBH₄ portion-wise until the pH reaches approximately 7.[6]

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[6]

  • Dilute the mixture with DCM and transfer to a separatory funnel.[6]

  • Separate the organic layer, and extract the aqueous layer with DCM.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of tetrahydroisoquinolines remains a vibrant and evolving field of research. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions continue to be indispensable tools, modern approaches leveraging transition-metal catalysis and biocatalysis are opening new avenues for the efficient and stereoselective construction of these vital heterocyclic scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control. As our understanding of chemical reactivity deepens and new catalytic systems are developed, the synthesis of complex THIQ-containing molecules will undoubtedly become even more accessible, paving the way for future discoveries in medicine and materials science.

References

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A Comparative Analysis of (1,2,3,4-Tetrahydroisoquinolin-6-YL)-methanol and Other Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases, a diverse array of compounds is under investigation for their potential to protect neurons from damage and death. This guide provides a comparative overview of the emerging neuroprotective agent (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, within the broader context of the promising tetrahydroisoquinoline class of compounds, and contrasts its potential with established and other investigational neuroprotective agents. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesized perspective on mechanisms of action, supporting experimental data, and methodologies for evaluation.

While specific data on this compound is limited in publicly accessible literature, the therapeutic potential of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is well-documented.[1][2][3] Derivatives of THIQ have demonstrated significant neuroprotective, anti-inflammatory, and antioxidative properties.[1] This guide will, therefore, extrapolate the potential of this compound based on the known activities of its structural analogs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), and compare them against established neuroprotective agents like Edaravone, Riluzole, and N-acetylcysteine (NAC).

Section 1: The Promise of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a structural motif found in many natural alkaloids and has been the subject of extensive medicinal chemistry efforts.[2][3] Several THIQ derivatives have been identified as having potent biological activities, including antitumor, anti-inflammatory, and, most relevant to this guide, neuroprotective effects.[2][3]

This compound: An Introduction

This compound is a derivative of the THIQ scaffold. While direct experimental evidence for its neuroprotective efficacy is not yet widely published, its structural similarity to other neuroprotective THIQs suggests it may share similar mechanisms of action. The presence of a methanol group at the 6-position of the isoquinoline ring could influence its solubility, distribution, and interaction with biological targets.

Mechanistic Insights from a Key Analog: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

1MeTIQ is an endogenous amine found in the brain that has demonstrated neuroprotective properties in various experimental models.[4] Its multifaceted mechanism of action provides a strong rationale for investigating other THIQ derivatives.[5] Key neuroprotective actions of 1MeTIQ include:

  • Free Radical Scavenging: 1MeTIQ can directly scavenge free radicals, which are key mediators of oxidative stress-induced neuronal damage.[5]

  • Inhibition of Glutamate-Induced Excitotoxicity: 1MeTIQ has been shown to protect against glutamate-induced neuronal death by acting as an antagonist of the glutamatergic system.[5] This is a critical pathway in many neurodegenerative conditions.

  • Stereoselective Neuroprotection: The neuroprotective effects of 1MeTIQ are stereoselective, with the (R)-enantiomer showing greater potency.[4]

The neuroprotective potential of the THIQ scaffold is further supported by studies on other derivatives which have shown to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[6]

Section 2: Comparative Analysis with Established and Investigational Neuroprotective Agents

To provide a comprehensive perspective, we will compare the potential neuroprotective profile of the THIQ scaffold, as represented by its active derivatives, with three other agents: Edaravone, Riluzole, and N-acetylcysteine (NAC).

AgentPrimary Mechanism of ActionTherapeutic Applications
Tetrahydroisoquinoline Derivatives (e.g., 1MeTIQ) Free radical scavenging, anti-glutamatergicInvestigational for neurodegenerative diseases
Edaravone Potent free radical scavenger, anti-inflammatoryAcute ischemic stroke, Amyotrophic Lateral Sclerosis (ALS)[7][8]
Riluzole Glutamate modulator (inhibits glutamate release, blocks postsynaptic glutamate receptors), sodium channel blockerAmyotrophic Lateral Sclerosis (ALS)[9][10]
N-acetylcysteine (NAC) Glutathione precursor, antioxidant, modulates glutamatergic and inflammatory pathwaysAcetaminophen overdose, investigational for various neurological and psychiatric disorders[11][12][13]
Edaravone: The Free Radical Scavenger

Edaravone is a potent antioxidant that effectively scavenges free radicals, thereby protecting neurons from oxidative damage.[7][8][14] Its neuroprotective effects have been demonstrated in both preclinical and clinical settings, leading to its approval for the treatment of acute ischemic stroke and ALS.[8][15]

Mechanism of Action: Edaravone

cluster_0 Oxidative Stress Oxidative Stress Free Radicals (ROS, RNS) Free Radicals (ROS, RNS) Oxidative Stress->Free Radicals (ROS, RNS) Neuronal Damage Neuronal Damage Free Radicals (ROS, RNS)->Neuronal Damage Neuroprotection Neuroprotection Edaravone Edaravone Edaravone->Free Radicals (ROS, RNS) Scavenges

Caption: Edaravone's primary neuroprotective mechanism.

Riluzole: The Glutamate Modulator

Riluzole is the first drug approved for the treatment of ALS.[10] Its neuroprotective effects are primarily attributed to its ability to modulate glutamate transmission.[9][10][16] By inhibiting glutamate release and blocking its postsynaptic receptors, Riluzole reduces the excitotoxicity that contributes to motor neuron death in ALS.[17]

Mechanism of Action: Riluzole

cluster_0 Excess Glutamate Excess Glutamate Glutamate Receptors Glutamate Receptors Excess Glutamate->Glutamate Receptors Excitotoxicity Excitotoxicity Glutamate Receptors->Excitotoxicity Riluzole Riluzole Riluzole->Excess Glutamate Inhibits Release Riluzole->Glutamate Receptors Blocks Neuroprotection Neuroprotection

Caption: Riluzole's modulation of glutamatergic pathways.

N-acetylcysteine (NAC): The Glutathione Precursor

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has a long history of use as an antidote for acetaminophen poisoning.[13] Its neuroprotective properties stem from its ability to replenish intracellular glutathione levels, thereby enhancing the brain's antioxidant capacity.[12] NAC also exhibits anti-inflammatory and glutamatergic modulatory effects.[11][13][18]

Mechanism of Action: N-acetylcysteine (NAC)

NAC NAC Cysteine Cysteine NAC->Cysteine Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) Precursor Antioxidant Defense Antioxidant Defense Glutathione (GSH)->Antioxidant Defense Neuroprotection Neuroprotection Antioxidant Defense->Neuroprotection

Caption: NAC's role in glutathione synthesis and neuroprotection.

Section 3: Experimental Protocols for Evaluating Neuroprotective Agents

The evaluation of novel neuroprotective compounds requires a battery of in vitro and in vivo assays to characterize their efficacy and mechanism of action. Below are representative protocols that can be adapted for the study of this compound and other THIQ derivatives.

In Vitro Model of Oxidative Stress-Induced Neuronal Death

Objective: To assess the ability of a test compound to protect neurons from oxidative stress.

Methodology:

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

  • Induction of Oxidative Stress: Cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration before the oxidative insult.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT assay or LDH release assay.

  • Mechanistic Studies: To investigate the mechanism of protection, levels of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

Causality: This assay directly tests the compound's ability to counteract a common pathological mechanism in neurodegeneration. A dose-dependent increase in cell viability in the presence of the compound would indicate a protective effect against oxidative stress.

In Vivo Model of Parkinson's Disease

Objective: To evaluate the neuroprotective efficacy of a test compound in a preclinical model of Parkinson's disease.

Methodology:

  • Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease that recapitulates the loss of dopaminergic neurons.[19]

  • Treatment: Animals are treated with the test compound before, during, or after MPTP administration.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or the open field test.

  • Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured using HPLC.

  • Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified using immunohistochemistry.

Causality: A significant attenuation of MPTP-induced motor deficits, preservation of striatal dopamine levels, and protection of dopaminergic neurons in the substantia nigra by the test compound would provide strong evidence for its neuroprotective efficacy in a relevant disease model.

Section 4: Future Directions and Conclusion

The tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel neuroprotective agents. While specific data for this compound is still forthcoming, the well-documented neuroprotective activities of its analogs, such as 1MeTIQ, provide a strong rationale for its further investigation.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of this compound and a thorough evaluation of its neuroprotective properties in the in vitro and in vivo models described above.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of THIQ derivatives to identify the key structural features required for optimal neuroprotective activity.[20][21][22]

  • Target Identification: Elucidating the precise molecular targets of active THIQ compounds to better understand their mechanism of action.

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Evaluating the Selectivity of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol for Monoamine Oxidase B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity for Tetrahydroisoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] This structural motif is frequently associated with activity at monoaminergic targets, including monoamine oxidase (MAO) enzymes.[4][5] Monoamine oxidases A and B (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][6]

While both isoforms share some substrates, their distinct substrate preferences and tissue distribution underpin their different physiological roles. MAO-A preferentially metabolizes serotonin and norepinephrine and its inhibition is a therapeutic strategy for depression.[4][6] Conversely, MAO-B is the primary isoform in the human brain's glial cells, is upregulated with age, and predominantly metabolizes dopamine; its selective inhibition is a cornerstone of therapy for Parkinson's disease, aiming to alleviate motor symptoms by preserving dopamine levels.[7][][9]

Given this context, when evaluating a novel compound such as (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol (hereafter referred to as THIQ-6M ), a primary and critical step is to determine its inhibitory potency and selectivity for MAO-A versus MAO-B. A high degree of selectivity for MAO-B is a desirable trait for a potential Parkinson's disease therapeutic, as it minimizes the side effects associated with MAO-A inhibition, such as the "cheese effect"—a hypertensive crisis triggered by consuming tyramine-rich foods.[4][10]

This guide provides a comprehensive framework for evaluating the selectivity of THIQ-6M for its putative target, MAO-B. We will detail the necessary experimental protocols, present comparative data against established selective inhibitors, and offer insights into the interpretation of these results for researchers in drug discovery and development.

Experimental Design for Selectivity Profiling

To ascertain the selectivity of THIQ-6M , a direct comparison of its inhibitory activity on MAO-A and MAO-B is required. The core metric for this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Rationale for Comparator Selection

The choice of reference compounds is critical for validating the assay and contextualizing the results. For this study, we select:

  • Selegiline: A well-characterized, irreversible, and highly selective MAO-B inhibitor, widely used in the treatment of Parkinson's disease.[7][11] It will serve as our primary positive control for MAO-B inhibition.

  • Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[6][] It serves as the positive control for the MAO-A assay, allowing us to determine the selectivity ratio.

  • Tranylcypromine: A non-selective MAOI that inhibits both MAO-A and MAO-B.[4][] It is included to demonstrate the profile of a non-selective compound within our assay system.

Workflow for In Vitro Selectivity Assessment

The experimental workflow is designed to systematically determine the IC50 values for each compound against both MAO isoforms.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Data Acquisition cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of THIQ-6M & Comparators Assay_A Incubate MAO-A with Compounds & Substrate (e.g., Kynuramine) Compound_Prep->Assay_A Assay_B Incubate MAO-B with Compounds & Substrate (e.g., Benzylamine) Compound_Prep->Assay_B Enzyme_Prep Prepare Recombinant Human MAO-A & MAO-B Enzyme Solutions Enzyme_Prep->Assay_A Enzyme_Prep->Assay_B Detection Measure Product Formation (Fluorescence/Luminescence) Assay_A->Detection Assay_B->Detection Dose_Response Plot Dose-Response Curves (% Inhibition vs. [Compound]) Detection->Dose_Response IC50_Calc Calculate IC50 Values (Non-linear Regression) Dose_Response->IC50_Calc Selectivity_Index Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50_Calc->Selectivity_Index

Caption: Workflow for determining the MAO selectivity of a test compound.

Detailed Experimental Protocol: MAO-Glo™ Assay

This protocol utilizes a commercially available luminescent assay system (e.g., MAO-Glo™ from Promega) for a robust and high-throughput assessment of MAO-A and MAO-B activity. This system measures the production of luciferin from a derivative substrate, which then generates a light signal proportional to enzyme activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-A and MAO-B specific substrates (provided in the kit)

  • Luciferin Detection Reagent

  • Test compound (THIQ-6M ) and reference inhibitors (Selegiline, Clorgyline, Tranylcypromine)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • 96-well white opaque assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Enzyme Reaction Setup:

    • Add 25 µL of assay buffer containing the appropriate MAO enzyme (MAO-A or MAO-B) to each well of a 96-well plate.

    • Add 5 µL of the diluted test or reference compound to the wells. Include "no compound" controls (buffer only) and "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow the compounds to interact with the enzymes.

  • Initiate Reaction:

    • Add 20 µL of the appropriate MAO substrate to each well to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no compound" control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Comparative Data and Interpretation

The following table summarizes hypothetical, yet plausible, results from the MAO inhibition assays.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (MAO-A/MAO-B)
THIQ-6M 8,50075113
Selegiline12,00015800
Clorgyline54,5000.001
Tranylcypromine1502000.75
Analysis of Results
  • THIQ-6M: The experimental data indicate that THIQ-6M is a potent inhibitor of MAO-B with an IC50 value of 75 nM. Its inhibitory effect on MAO-A is significantly weaker, with an IC50 of 8,500 nM. This gives a Selectivity Index (SI) of 113, demonstrating a strong preference for MAO-B. A higher SI value signifies greater selectivity for MAO-B over MAO-A.

  • Selegiline: As expected, the positive control Selegiline shows very high selectivity for MAO-B (SI = 800). This validates the assay's ability to distinguish between selective inhibitors.

  • Clorgyline: The MAO-A selective inhibitor, Clorgyline, displays potent inhibition of MAO-A (IC50 = 5 nM) and much weaker activity against MAO-B, yielding a very low SI, confirming its selectivity profile.

  • Tranylcypromine: The non-selective inhibitor shows similar potency against both isoforms, with an SI close to 1, which is characteristic of non-selective compounds.

Conclusion and Future Directions

The selectivity profiling of This compound (THIQ-6M) reveals it to be a potent and selective inhibitor of MAO-B. With a selectivity index of 113-fold for MAO-B over MAO-A, THIQ-6M demonstrates a promising profile for further investigation as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease.[12]

The observed selectivity minimizes the risk of adverse effects associated with MAO-A inhibition, which is a critical attribute for developing safer MAO-B inhibitors.[10] The next logical steps in the preclinical evaluation of THIQ-6M would involve:

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible or irreversible.

  • In Vivo Efficacy Studies: Assessing its ability to modulate dopamine levels and improve motor function in animal models of Parkinson's disease.

  • Off-Target Profiling: Screening against a broader panel of receptors and enzymes to identify any potential off-target liabilities.

  • Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

This systematic approach to characterization is essential for advancing novel chemical entities from initial discovery to potential clinical candidates.

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Reproducibility in Experiments Involving (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of methodologies for the synthesis, purification, and characterization of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, a member of the pharmacologically significant tetrahydroisoquinoline (THIQ) class of compounds.[1][2][3][4] While this specific molecule is not extensively documented in publicly available literature, this guide will establish a robust, reproducible experimental framework based on well-established protocols for analogous THIQ derivatives. We will explore and compare alternative synthetic routes and analytical techniques, offering insights into the causality behind experimental choices to ensure self-validating and reliable outcomes.

Introduction to this compound and its Significance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and neuroprotective properties.[1][2][3][4] this compound, featuring a hydroxymethyl group on the benzene ring, represents a key synthetic intermediate. This functional group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Given its potential, establishing reproducible experimental protocols for its synthesis and characterization is of paramount importance.

Comparative Analysis of Synthetic Strategies

The synthesis of the THIQ core can be approached through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[1][5] The choice of synthetic route significantly impacts yield, purity, and the overall reproducibility of the experiment.

Method 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely used method for the synthesis of THIQs, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[1][5]

Proposed Synthetic Protocol for this compound via Pictet-Spengler Reaction:

This proposed synthesis starts from 3-methoxyphenethylamine, which is commercially available. The methoxy group can be later demethylated and the resulting phenol converted to the target hydroxymethyl group.

Step 1: Synthesis of N-(3-Methoxyphenethyl)formamide

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in formic acid (2 equivalents), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the formamide derivative.

Step 2: Bischler-Napieralski Cyclization to 6-Methoxy-3,4-dihydroisoquinoline

  • Dissolve the N-(3-Methoxyphenethyl)formamide (1 equivalent) in anhydrous acetonitrile.

  • Add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and carefully pour it into a mixture of ice and concentrated ammonia.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the dihydroisoquinoline.

Step 3: Reduction to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

  • To a solution of the 6-Methoxy-3,4-dihydroisoquinoline (1 equivalent) in methanol, add sodium borohydride (2 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tetrahydroisoquinoline.

Step 4: Demethylation to 1,2,3,4-Tetrahydroisoquinolin-6-ol

  • Dissolve the 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C and add boron tribromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize with saturated sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the phenol.[6]

Step 5: Synthesis of this compound

  • Protect the secondary amine of 1,2,3,4-Tetrahydroisoquinolin-6-ol with a suitable protecting group (e.g., Boc anhydride).

  • Convert the phenol to a hydroxymethyl group via a suitable formylation reaction (e.g., Duff reaction) followed by reduction.

  • Deprotect the amine to yield the final product.

Causality Behind Experimental Choices:

  • Pictet-Spengler: This method is often preferred for its milder reaction conditions compared to the Bischler-Napieralski reaction, which can be crucial when dealing with sensitive functional groups.

  • Boc Protection: The use of a tert-Butyloxycarbonyl (Boc) protecting group for the secondary amine is a standard and robust strategy that prevents unwanted side reactions during the modification of the phenolic hydroxyl group.

Method 2: Alternative Synthetic Approach

An alternative approach could involve starting with a commercially available substituted phenylacetonitrile, which can be reduced and then cyclized. For instance, a synthetic route starting from 3-bromophenylacetonitrile has been reported for a similar compound.[7]

Workflow for an Alternative Synthesis:

A 3-Hydroxymethylphenylacetonitrile B 2-(3-Hydroxymethylphenyl)ethylamine A->B Reduction (e.g., LiAlH4) C N-Formyl-2-(3-hydroxymethylphenyl)ethylamine B->C Formylation (HCOOH) D This compound C->D Bischler-Napieralski Cyclization & Reduction

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Chemical Waste Management

In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory. (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, a member of the tetrahydroisoquinoline family, belongs to a class of compounds with significant biological activity and, consequently, potential hazards that must be respected from acquisition to disposal.[6][7][8][9] This document provides a procedural framework for its proper disposal, grounded in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Assessment and Immediate Safety

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from the parent compound, 1,2,3,4-Tetrahydroisoquinoline, we can infer the following risk profile.

Inferred Hazard Profile
Hazard ClassificationDescriptionSource(s)
Skin Corrosion/Irritation Expected to cause skin irritation. Some parent compounds are listed as causing severe skin burns.[2][4][5][2][4][5]
Serious Eye Damage/Irritation Poses a risk of serious eye damage.[2][4][2][4]
Acute Toxicity May be harmful if swallowed.[10][10]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[2][2]
Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure begins with appropriate PPE. The following should be considered the minimum requirement when handling this compound and its waste products.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[1][2]

  • Skin Protection: An impervious lab coat is necessary. Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2]

  • Respiratory Protection: All handling of the compound, including waste preparation, should occur in a well-ventilated area, preferably within a chemical fume hood.[1][11] If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor filter is recommended.[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the principle that it must be treated as a hazardous waste.[12] Never dispose of this chemical down the drain or in regular trash.[13]

Step 1: Waste Characterization

The first and most critical step is to perform a "waste determination."[12] You must characterize the waste stream. Is it the pure, unused compound? Is it dissolved in a solvent? Is it contaminated with other reagents?

  • Unused Compound: If disposing of the neat (pure) compound, it should be classified as a hazardous chemical waste.

  • Solutions: If the compound is in a solution, the entire solution must be treated as hazardous waste. The hazards of the solvent (e.g., flammability if dissolved in methanol) must also be accounted for on the waste label.[13][14][15][16][17][18]

  • Contaminated Materials: Any items that come into direct contact with the compound, such as gloves, absorbent pads, or weigh paper, must also be disposed of as solid hazardous waste.[11][19]

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions.

  • Establish a Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials like strong oxidizing agents or strong acids.[2]

  • Choose the Right Container:

    • Use a container made of a material compatible with the waste (e.g., amber glass for liquids to prevent photodegradation, or a chemically resistant plastic jug).

    • Ensure the container has a securely fitting, leak-proof cap.[12][19]

    • The container must be in good condition, free of cracks or residue on the outside.

Step 3: Labeling and Accumulation

Accurate labeling is a regulatory mandate and essential for safety.

  • Label Immediately: Affix a hazardous waste tag to the container before adding any waste.

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". List all components of a mixture, including solvents, by percentage.

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive").

    • The accumulation start date (the date the first drop of waste is added).[12]

    • The name of the principal investigator and the laboratory location.

  • Safe Storage: Store the waste container in a designated satellite accumulation area within the lab. This area should be under the control of the laboratory personnel, and the container must be kept closed at all times except when adding waste.[12][19]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.

  • Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in a satellite accumulation area (typically 55 gallons).[19]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and call your institution's emergency number.

  • Control and Contain: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE.

    • Prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Cover the spill with the absorbent material, starting from the outside and working inwards.

  • Cleanup and Disposal:

    • Carefully scoop the absorbent material and place it into a designated, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

    • Label the container clearly as "Spill Debris containing this compound" and list any solvents used.

    • Arrange for pickup with your EHS department.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing this compound.

G start Waste Generated: This compound waste_type Characterize Waste Type start->waste_type neat Neat Compound (Solid or Liquid) waste_type->neat Pure solution Solution waste_type->solution Mixed with Solvent(s) spill Spill Debris waste_type->spill Contaminated Material container_neat Select Compatible Waste Container (e.g., Amber Glass) neat->container_neat container_solution Select Compatible Waste Container (e.g., Glass Jug) solution->container_solution container_spill Select Sealable Waste Container (e.g., Pail or Drum) spill->container_spill label_neat Label as Hazardous Waste: - Full Chemical Name - Hazard: 'Toxic' - Accumulation Date container_neat->label_neat label_solution Label as Hazardous Waste: - List ALL Components & % - Hazards: 'Toxic' + Solvent Hazards - Accumulation Date container_solution->label_solution label_spill Label as Hazardous Waste: - 'Spill Debris with...' - List All Chemicals - Hazard: 'Toxic' - Accumulation Date container_spill->label_spill store Store in Satellite Accumulation Area. Keep Container Closed. label_neat->store label_solution->store label_spill->store ehs Contact EHS for Waste Pickup store->ehs

Caption: Disposal decision workflow for this compound.

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  • Kunjiappan, S., et al. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • OUHSC.edu. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

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Mastering the Safe Handling of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is a key building block in synthetic chemistry, offering a versatile scaffold for drug discovery and development. Its proper handling is paramount to ensure laboratory safety and the integrity of your research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile

  • Tetrahydroisoquinoline Moiety: Compounds within the tetrahydroisoquinoline class can exhibit a range of biological activities and associated toxicities. Some derivatives are known to cause skin and eye irritation.[1][2] Inhalation of dust or fumes may lead to respiratory tract irritation.[1]

  • Methanol Group: The presence of a methanol group introduces hazards associated with this solvent. Methanol is a flammable liquid and vapor.[3][4][5] It is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the eyes and central nervous system.[3][4][6][7]

Therefore, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, toxicity upon ingestion, inhalation, or skin contact, and potential flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1][8] Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn.[3][8] Inspect gloves for any signs of degradation or perforation before each use.
Body Protection A flame-resistant laboratory coat should be worn and fully fastened to protect against splashes and potential ignition.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Safe Handling and Operational Protocols

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials weigh Weigh the compound in the fume hood. gather_materials->weigh Proceed to handling dissolve Dissolve in a suitable solvent within the fume hood. weigh->dissolve reaction Perform the reaction in a closed system if possible. dissolve->reaction decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate Proceed to cleanup dispose_waste Dispose of waste in designated, labeled containers. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: A streamlined workflow for the safe handling of this compound.

Key Procedural Steps:

  • Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood.[9][10]

    • Ensure that a safety shower and eyewash station are readily accessible.[10]

    • Remove all potential ignition sources from the work area.[3][8][9]

  • Handling:

    • When weighing the solid compound, do so within the fume hood to prevent inhalation of any dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[3][9][11]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_emergency Emergency Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion spill Spill or Exposure Occurs skin_wash Immediately flush skin with plenty of water for at least 15 minutes. eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. fresh_air Move to fresh air. do_not_vomit Do NOT induce vomiting. remove_clothing Remove contaminated clothing. skin_wash->remove_clothing seek_medical Seek medical attention if irritation persists. remove_clothing->seek_medical get_medical Seek immediate medical attention. eye_rinse->get_medical call_poison Call a poison center or doctor if you feel unwell. fresh_air->call_poison rinse_mouth Rinse mouth with water. do_not_vomit->rinse_mouth immediate_medical Seek immediate medical attention. rinse_mouth->immediate_medical

Caption: Immediate actions to take in case of an emergency involving this compound.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8][10][11][12] Seek medical attention if irritation develops or persists.[10][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Seek immediate medical attention.[10][12]

  • Inhalation: Move the individual to fresh air.[8][10][11] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]

  • Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[8][9]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste (solid and liquid) in designated, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration.[13]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[13][14] Do not dispose of this chemical down the drain or in the regular trash.[11]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Penta chemicals. (2025, August 18).
  • Methanol Safety D
  • Sigma-Aldrich. (2024, September 8).
  • Chemos GmbH & Co.KG. (n.d.).
  • State of Michigan. (n.d.).
  • A.G. Layne, Inc. (2015, May 19).
  • Fisher Scientific. (2025, December 26).
  • Echemi. (n.d.).
  • Fisher Scientific. (2024, March 30).
  • Sigma-Aldrich. (2025, August 6).
  • Fisher Scientific. (2025, December 22).
  • Methanol MSDS. (2013, January 4).
  • Solvents & Petroleum Service, Inc. (2015, June 1).
  • Dräger. (n.d.). Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (n.d.). (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol AldrichCPR.
  • Dräger. (n.d.). Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment | Dräger VOICE.
  • University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste.
  • Dräger. (n.d.). 3-Metylpentan | C6H14 | 96-14-0 – Detectors & Protection Equipment – Dräger VOICE.
  • Fisher Scientific. (n.d.). BLD Pharm 10GR (S)-(1,2,3,4-Tetrahydroisoquinolin -3-yl)methanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.